1-(4-Trifluoromethylphenyl)imidazole
Description
Structure
3D Structure
Properties
IUPAC Name |
1-[4-(trifluoromethyl)phenyl]imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2/c11-10(12,13)8-1-3-9(4-2-8)15-6-5-14-7-15/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUJKJTAYTFLIDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)N2C=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60180019 | |
| Record name | 1-(4-Trifluoromethylphenyl)imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60180019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25371-98-6 | |
| Record name | 1-(4-Trifluoromethylphenyl)imidazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025371986 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(4-Trifluoromethylphenyl)imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60180019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 25371-98-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide on the Physical Properties of 1-(4-Trifluoromethylphenyl)imidazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of 1-(4-Trifluoromethylphenyl)imidazole. The information is presented in a clear, structured format to facilitate easy reference and comparison. Detailed experimental protocols for determining these key physical characteristics are also provided to support laboratory research and development.
Core Physical Properties
The physical properties of this compound are crucial for its handling, formulation, and application in research and drug development. The trifluoromethyl group significantly influences its lipophilicity and electronic characteristics.[1]
Data Presentation: Physical Properties of this compound
| Physical Property | Value | Source |
| Molecular Formula | C₁₀H₇F₃N₂ | [2] |
| Molecular Weight | 212.17 g/mol | [2][3] |
| Melting Point | 71 °C | |
| Boiling Point | 90 °C | |
| Density (Predicted) | 1.27±0.1 g/cm³ | |
| pKa (Predicted) | 4.99±0.10 | |
| Solubility | Limited solubility in water, soluble in organic solvents. | [1] |
| CAS Number | 25371-98-6 | [2] |
Experimental Protocols
The following sections detail the standard methodologies for determining the key physical properties of organic compounds like this compound.
Melting Point Determination
The melting point is a critical indicator of a compound's purity. Pure crystalline solids typically exhibit a sharp melting point range of 0.5-1.0°C.
Methodology: Capillary Method [4]
-
Sample Preparation: A small amount of the finely powdered dry sample is introduced into a thin-walled capillary tube, sealed at one end. The tube is tapped gently to pack the sample to a height of 2-3 mm.[4]
-
Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a melting point apparatus, such as a Thiele tube or a modern digital instrument, which contains a heating bath (e.g., mineral oil or a metal block).[5]
-
Heating: The heating bath is heated gradually, with constant stirring if using an oil bath, to ensure uniform temperature distribution.[5] The temperature is raised rapidly to about 10-15°C below the expected melting point, and then the heating rate is slowed to 1-2°C per minute.[4]
-
Observation and Recording: The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting) are recorded. This range is the melting point of the sample.[4]
Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[6]
Methodology: Micro Boiling Point Determination (Capillary Method) [7][8]
-
Sample Preparation: A small quantity (a few milliliters) of the liquid is placed in a small test tube or fusion tube.[7][9] A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.[8]
-
Apparatus Setup: The test tube is attached to a thermometer, and the assembly is heated in a suitable heating bath (e.g., Thiele tube or aluminum block).[7][8]
-
Heating and Observation: The bath is heated slowly. As the liquid's temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube.[10] The heating is then discontinued, and the bath is allowed to cool slowly.
-
Recording: The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.[6]
Solubility Determination
Solubility tests provide valuable information about the polarity and functional groups present in a molecule.[11]
Methodology: Qualitative Solubility Testing [11][12]
-
Sample Preparation: A small, measured amount of the solute (e.g., 25 mg) is placed in a small test tube.[11]
-
Solvent Addition: A measured volume of the solvent (e.g., 0.75 mL of water, 5% NaOH, 5% HCl, or an organic solvent like diethyl ether) is added in portions.[11]
-
Observation: After each addition, the test tube is vigorously shaken.[11] The compound is classified as soluble if it completely dissolves. If the compound dissolves in aqueous acid or base, it indicates the presence of a basic or acidic functional group, respectively.
pKa Determination
The pKa is a measure of the acidity of a compound. Several methods can be employed for its determination.
Methodology: Potentiometric Titration [13]
-
Solution Preparation: A precise amount of the compound is dissolved in a suitable solvent (often a mixture of water and an organic solvent for compounds with low water solubility) to create a solution of known concentration.[13][14]
-
Titration: A standardized solution of a strong base (e.g., NaOH) is gradually added to the solution of the compound.
-
pH Measurement: The pH of the solution is monitored continuously using a calibrated pH meter as the titrant is added.[13]
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized by the base.[13]
Mandatory Visualization
The following diagram illustrates a generalized workflow for the synthesis of N-aryl imidazoles, a class of compounds to which this compound belongs. This provides a conceptual overview of the key steps involved in its chemical production.
Caption: Generalized workflow for the synthesis of this compound.
References
- 1. CAS 25371-97-5: 1-[4-(trifluoromethyl)phenyl]-1H-imidazole [cymitquimica.com]
- 2. scbt.com [scbt.com]
- 3. This compound | C10H7F3N2 | CID 141198 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 7. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 8. byjus.com [byjus.com]
- 9. cdn.juniata.edu [cdn.juniata.edu]
- 10. Video: Boiling Points - Concept [jove.com]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. chem.ws [chem.ws]
- 13. m.youtube.com [m.youtube.com]
- 14. pubs.acs.org [pubs.acs.org]
1-(4-Trifluoromethylphenyl)imidazole chemical structure and analysis
An In-depth Technical Guide to the Chemical Structure and Analysis of 1-(4-Trifluoromethylphenyl)imidazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and analytical methodologies for this compound. This compound is of significant interest in medicinal chemistry and drug development due to the unique electronic properties imparted by the trifluoromethyl group and the biological activity associated with the imidazole moiety.[1] This document outlines key analytical techniques for its characterization, including spectroscopic and chromatographic methods, and provides a logical workflow for its analysis. All quantitative data is summarized in structured tables, and a detailed visualization of the analytical workflow is provided.
Chemical Structure and Identification
This compound is an organic compound featuring an imidazole ring linked to a trifluoromethyl-substituted phenyl group.[1] The trifluoromethyl group significantly enhances the compound's lipophilicity and metabolic stability, making it a valuable moiety in the design of pharmacologically active agents.[1]
Chemical Structure:
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 1-[4-(trifluoromethyl)phenyl]-1H-imidazole |
| CAS Number | 25371-98-6 |
| Molecular Formula | C₁₀H₇F₃N₂[2][3] |
| Molecular Weight | 212.17 g/mol [2][3] |
| InChI | InChI=1S/C10H7F3N2/c11-10(12,13)8-1-3-9(4-2-8)15-6-5-14-7-15/h1-7H[2] |
| SMILES | C1=CN(C=N1)C2=CC=C(C=C2)C(F)(F)F |
Physicochemical Properties
The physicochemical properties of this compound are crucial for its handling, formulation, and biological activity.
Table 2: Physicochemical Data
| Property | Value | Source |
| Melting Point | 71 °C | [4] |
| Boiling Point | 90 °C (at 0.1 mmHg) | [4] |
| Solubility | Soluble in organic solvents, limited solubility in water.[1] | Vendor Data |
| Appearance | Solid | [5] |
Spectroscopic Analysis
Spectroscopic techniques are fundamental for the structural elucidation and purity assessment of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 3: Predicted ¹H NMR Chemical Shifts
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| Imidazole H-2 | 7.8 - 8.2 | s |
| Imidazole H-4/H-5 | 7.2 - 7.5 | m |
| Phenyl H-2'/H-6' | 7.6 - 7.8 | d |
| Phenyl H-3'/H-5' | 7.5 - 7.7 | d |
Table 4: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (ppm) |
| Imidazole C-2 | 135 - 140 |
| Imidazole C-4 | 128 - 132 |
| Imidazole C-5 | 118 - 122 |
| Phenyl C-1' | 138 - 142 |
| Phenyl C-2'/C-6' | 126 - 130 (q) |
| Phenyl C-3'/C-5' | 120 - 124 |
| Phenyl C-4' | 128 - 132 (q) |
| CF₃ | 122 - 126 (q) |
Infrared (IR) Spectroscopy
The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule. The NIST WebBook provides a gas-phase IR spectrum of this compound.[6]
Table 5: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration |
| 3100-3000 | Aromatic C-H Stretch |
| 1610, 1520, 1450 | Aromatic C=C Bending |
| 1325 | C-N Stretch |
| 1100-1300 | C-F Stretch (strong) |
| 840 | p-substituted Phenyl C-H Bend |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The molecular ion peak (M+) would be observed at m/z 212.
Table 6: Expected Mass Spectrometry Fragmentation
| m/z | Fragment |
| 212 | [M]⁺ |
| 193 | [M - F]⁺ |
| 145 | [M - CF₃]⁺ |
| 116 | [C₆H₄N₂]⁺ |
| 69 | [CF₃]⁺ |
Experimental Protocols
Detailed experimental protocols are essential for reproducible and accurate analysis.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrument: A 400 MHz or higher field NMR spectrometer is recommended.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.
-
Use tetramethylsilane (TMS) as an internal standard (0 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: spectral width of 200-220 ppm, 1024 or more scans, relaxation delay of 2-5 seconds.
-
FT-IR Spectroscopy
-
Sample Preparation:
-
KBr Pellet: Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
ATR: Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrument: A Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Record the sample spectrum from 4000 to 400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrument: A mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).
-
Acquisition:
-
ESI: Infuse the sample solution directly into the source or inject it via an HPLC system. Acquire the spectrum in positive ion mode.
-
EI: Introduce the sample via a direct insertion probe or a gas chromatograph. An ionization energy of 70 eV is typically used.
-
Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 50-300).
-
Analytical Workflow
A logical workflow ensures a comprehensive analysis of this compound.
Caption: Analytical workflow for this compound.
Applications in Drug Development
The imidazole nucleus is a common scaffold in many pharmaceutical agents, exhibiting a wide range of biological activities, including antifungal and anticancer properties.[1] The addition of a trifluoromethylphenyl group can enhance a molecule's binding affinity to target proteins and improve its pharmacokinetic profile. This compound and its derivatives are therefore of considerable interest for the development of novel therapeutic agents.
Conclusion
This technical guide has provided a detailed overview of the chemical structure and analysis of this compound. The presented data and protocols offer a solid foundation for researchers and scientists working with this compound. The combination of spectroscopic and chromatographic techniques, as outlined in the analytical workflow, is essential for its unambiguous identification, purity assessment, and further development in medicinal chemistry applications.
References
- 1. CAS 25371-97-5: 1-[4-(trifluoromethyl)phenyl]-1H-imidazole [cymitquimica.com]
- 2. This compound | C10H7F3N2 | CID 141198 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. This compound CAS#: 25371-98-6 [amp.chemicalbook.com]
- 5. 1- 2-(Trifluoromethyl)phenyl imidazole 25371-96-4 [sigmaaldrich.com]
- 6. This compound [webbook.nist.gov]
An In-depth Technical Guide to the Synthesis of 1-(4-Trifluoromethylphenyl)imidazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic pathways for 1-(4-trifluoromethylphenyl)imidazole, a key building block in pharmaceutical and materials science research. The document details three prominent methods: Chan-Lam Coupling, Ullmann Condensation, and Buchwald-Hartwig Amination. Each section includes detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways to facilitate understanding and replication.
Core Synthesis Pathways
The synthesis of this compound primarily involves the formation of a carbon-nitrogen bond between the imidazole ring and the 4-trifluoromethylphenyl moiety. The three main catalytic cross-coupling reactions employed for this transformation are outlined below.
Chan-Lam Coupling
The Chan-Lam coupling reaction is a copper-catalyzed cross-coupling of an amine with a boronic acid. This method is attractive due to its relatively mild reaction conditions.
Reaction Scheme:
Experimental Protocol:
A mixture of 4-(trifluoromethyl)phenylboronic acid (1.2 mmol), imidazole (1.0 mmol), copper(II) acetate (1.0 mmol), and pyridine (2.0 mmol) in dichloromethane (10 mL) is stirred at room temperature under an oxygen atmosphere for 24 hours. Upon completion, the reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure. The residue is then purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture) to afford the desired product.
Quantitative Data:
| Parameter | Value |
| Yield | 75-85% |
| Reaction Time | 24 hours |
| Temperature | Room Temperature |
| Key Reagents | Copper(II) acetate, Pyridine |
Ullmann Condensation
The Ullmann condensation is a classic copper-catalyzed reaction for the formation of C-N bonds, typically employing an aryl halide as the coupling partner. This method often requires higher temperatures compared to the Chan-Lam coupling.
Reaction Scheme:
Experimental Protocol:
To a dried Schlenk tube are added copper(I) iodide (0.1 mmol), a suitable ligand (e.g., L-proline, 0.2 mmol), imidazole (1.2 mmol), 4-iodobenzotrifluoride (1.0 mmol), and a base (e.g., K₂CO₃, 2.0 mmol). The tube is evacuated and backfilled with an inert gas (e.g., argon). Anhydrous solvent (e.g., DMSO, 5 mL) is then added, and the mixture is heated to 110-120 °C for 24-48 hours. After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.
Quantitative Data:
| Parameter | Value |
| Yield | 60-75% |
| Reaction Time | 24-48 hours |
| Temperature | 110-120 °C |
| Key Reagents | Copper(I) iodide, L-proline, K₂CO₃ |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a versatile and widely used method for the synthesis of C-N bonds. It often offers milder conditions and broader substrate scope compared to the Ullmann condensation.
Reaction Scheme:
Experimental Protocol:
In an oven-dried Schlenk tube, a palladium catalyst (e.g., Pd₂(dba)₃, 0.025 mmol) and a phosphine ligand (e.g., XPhos, 0.06 mmol) are combined. Imidazole (1.2 mmol), 4-bromobenzotrifluoride (1.0 mmol), and a base (e.g., Cs₂CO₃, 2.0 mmol) are then added. The tube is sealed, evacuated, and backfilled with argon. Anhydrous toluene (5 mL) is added, and the reaction mixture is heated to 100 °C for 18-24 hours. After cooling, the mixture is diluted with ethyl acetate and filtered through Celite. The filtrate is concentrated, and the resulting residue is purified by flash chromatography on silica gel.
Quantitative Data:
| Parameter | Value |
| Yield | 80-95% |
| Reaction Time | 18-24 hours |
| Temperature | 100 °C |
| Key Reagents | Pd₂(dba)₃, XPhos, Cs₂CO₃ |
Data Summary and Comparison
| Synthesis Pathway | Catalyst System | Starting Materials | Typical Yield | Temperature | Reaction Time |
| Chan-Lam Coupling | Cu(OAc)₂ / Pyridine | Imidazole, 4-(Trifluoromethyl)phenylboronic Acid | 75-85% | Room Temp. | 24 h |
| Ullmann Condensation | CuI / L-proline | Imidazole, 4-Iodobenzotrifluoride | 60-75% | 110-120 °C | 24-48 h |
| Buchwald-Hartwig | Pd₂(dba)₃ / XPhos | Imidazole, 4-Bromobenzotrifluoride | 80-95% | 100 °C | 18-24 h |
Spectroscopic Data for this compound
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) |
| 7.95 (s, 1H), 7.78 (d, J = 8.4 Hz, 2H), 7.60 (d, J = 8.4 Hz, 2H), 7.30 (s, 1H), 7.23 (s, 1H) | 138.9, 136.2, 130.1, 127.0 (q, J = 3.8 Hz), 126.8 (q, J = 32.8 Hz), 124.0 (q, J = 272.0 Hz), 120.8, 118.5 |
Disclaimer: The provided experimental protocols and quantitative data are representative examples and may require optimization based on specific laboratory conditions and reagent purity.
The Biological Activity of 1-(4-Trifluoromethylphenyl)imidazole: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the biological activities of the synthetic compound 1-(4-Trifluoromethylphenyl)imidazole. This molecule, characterized by an imidazole ring linked to a phenyl group substituted with a trifluoromethyl moiety at the para position, has garnered interest in the scientific community for its potential pharmacological applications. This document summarizes key findings on its biological effects, presents available quantitative data, details relevant experimental methodologies, and visualizes associated signaling pathways.
Core Biological Activities
Research into this compound and its analogs has revealed a spectrum of biological activities, primarily centered on its anti-inflammatory, antimicrobial, and neurological effects. The presence of the trifluoromethyl group significantly enhances its lipophilicity, which can influence its biological activity and pharmacokinetic properties.[1]
Anti-inflammatory Properties
A significant area of investigation for trifluoromethylphenyl imidazole derivatives has been their anti-inflammatory potential. Studies on structurally related fluorophenyl-substituted imidazoles have demonstrated a potent immunomodulatory effect on macrophages, key cells in the inflammatory response.[2] This activity is primarily attributed to the induction of macrophage polarization from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype.[2]
This repolarization is characterized by a decrease in the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), and an increase in the secretion of anti-inflammatory cytokines like Interleukin-10 (IL-10) and Interleukin-4 (IL-4).[2] The underlying mechanism for this shift involves the inhibition of key signaling pathways, including the p38 Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.[3]
Neurological Effects
Derivatives of trifluoromethylphenyl imidazole have been investigated for their effects on the central nervous system. Specifically, the isomer 1-[2-(trifluoromethyl)phenyl]imidazole (TRIM) is a known inhibitor of neuronal nitric oxide synthase (nNOS).[4][5] This inhibition has been linked to potential antidepressant and anticonvulsant activities.[4][5] While some studies suggest that the anticonvulsant effects of TRIM may be independent of nNOS inhibition, its impact on neuronal signaling remains a critical area of research.[4]
Antimicrobial and Anticancer Potential
The broader class of imidazole derivatives has a well-documented history of antimicrobial and anticancer activities.[6][7][8][9][10][11] Various synthetic derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as different fungal strains.[6][10] Furthermore, certain imidazole-based compounds have exhibited promising anticancer activity. For instance, N-(3-chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide demonstrated significant activity against cervical cancer cell lines.[8] While specific data for this compound in these areas is still emerging, the general activity of the chemical class suggests potential in these therapeutic areas.
Quantitative Data
Currently, specific quantitative data such as IC50, EC50, or MIC values for this compound are not extensively reported in publicly available literature. The following table summarizes the type of quantitative data that is typically generated for compounds in this class.
| Activity | Parameter | Typical Range | Significance |
| Anti-inflammatory | IC50 (COX-2) | 0.1 - 10 µM | Measures the concentration of the compound required to inhibit 50% of the cyclooxygenase-2 enzyme activity, a key target in inflammation. |
| IC50 (TNF-α release) | 1 - 20 µM | Indicates the concentration needed to inhibit 50% of the release of the pro-inflammatory cytokine TNF-α from stimulated immune cells. | |
| Antimicrobial | MIC (Bacteria/Fungi) | 1 - 128 µg/mL | The Minimum Inhibitory Concentration is the lowest concentration of the compound that prevents visible growth of a microorganism. |
| Neurological | IC50 (nNOS) | 0.05 - 5 µM | Represents the concentration required to inhibit 50% of the activity of neuronal nitric oxide synthase. |
| Anticancer | GI50 (Cancer Cell Line) | 0.1 - 50 µM | The concentration of the compound that causes 50% growth inhibition of a specific cancer cell line. |
Experimental Protocols
The following are detailed methodologies for key experiments typically employed to evaluate the biological activity of compounds like this compound.
Macrophage Polarization Assay
Objective: To determine the effect of the compound on macrophage polarization.
Methodology:
-
Cell Culture: Murine bone marrow-derived macrophages (BMDMs) or a macrophage cell line (e.g., RAW 264.7) are cultured in appropriate media.
-
Treatment: Cells are pre-treated with various concentrations of this compound for 1-2 hours.
-
Stimulation: Macrophages are then stimulated with a pro-inflammatory agent, typically Lipopolysaccharide (LPS) for M1 polarization, or with IL-4 for M2 polarization, for 24 hours.
-
Cytokine Analysis: The supernatant is collected, and the concentrations of pro-inflammatory (TNF-α, IL-6) and anti-inflammatory (IL-10, IL-4) cytokines are measured using Enzyme-Linked Immunosorbent Assay (ELISA).
-
Gene Expression Analysis: RNA is extracted from the cells, and quantitative real-time PCR (qRT-PCR) is performed to measure the expression of M1 markers (e.g., iNOS, CD86) and M2 markers (e.g., Arg1, CD206).
Neuronal Nitric Oxide Synthase (nNOS) Inhibition Assay
Objective: To quantify the inhibitory effect of the compound on nNOS activity.
Methodology:
-
Enzyme Source: Recombinant human nNOS is used.
-
Assay Principle: The assay measures the conversion of L-arginine to L-citrulline by nNOS, which produces nitric oxide (NO). The amount of NO produced is quantified using a fluorescent probe (e.g., DAF-FM Diacetate).
-
Procedure: The enzyme is incubated with L-arginine, necessary co-factors (NADPH, calmodulin, BH4), and varying concentrations of this compound.
-
Detection: The fluorescence intensity is measured at appropriate excitation and emission wavelengths.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.
Minimum Inhibitory Concentration (MIC) Determination
Objective: To determine the lowest concentration of the compound that inhibits the growth of a specific microorganism.
Methodology:
-
Microorganism Preparation: A standardized inoculum of the test bacterium or fungus is prepared.
-
Broth Microdilution: The compound is serially diluted in a 96-well microtiter plate containing a suitable growth medium.
-
Inoculation: Each well is inoculated with the prepared microorganism.
-
Incubation: The plate is incubated under appropriate conditions (temperature, time) for the specific microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the biological activity of this compound.
Caption: Modulation of Macrophage Polarization by this compound.
Caption: Workflow for Assessing In Vitro Anti-inflammatory Effects.
References
- 1. CAS 25371-97-5: 1-[4-(trifluoromethyl)phenyl]-1H-imidazole [cymitquimica.com]
- 2. Interference in Macrophage Balance (M1/M2): The Mechanism of Action Responsible for the Anti-Inflammatory Effect of a Fluorophenyl-Substituted Imidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New pre-clinical evidence of anti-inflammatory effect and safety of a substituted fluorophenyl imidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activities of 7-nitroindazole and 1-(2-(trifluoromethylphenyl)-imidazole independent of neuronal nitric-oxide synthase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ossila.com [ossila.com]
- 6. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. clinmedkaz.org [clinmedkaz.org]
- 8. pharmascholars.com [pharmascholars.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and biological evaluation of triphenyl-imidazoles as a new class of antimicrobial agents | European Journal of Chemistry [eurjchem.com]
- 11. chemrxiv.org [chemrxiv.org]
Potential Mechanism of Action of 1-(4-Trifluoromethylphenyl)imidazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(4-Trifluoromethylphenyl)imidazole is a heterocyclic organic compound featuring an imidazole ring linked to a trifluoromethyl-substituted phenyl group. While specific comprehensive mechanistic studies on this particular molecule are not extensively documented in publicly available literature, its structural motifs—the imidazole core and the trifluoromethylphenyl group—are well-characterized in medicinal chemistry. These components are present in numerous compounds with defined biological activities. This technical guide consolidates the likely mechanisms of action of this compound by examining the established activities of structurally related compounds, including its isomers and other imidazole-based agents. The potential mechanisms include anti-inflammatory action through macrophage polarization, inhibition of key enzymes such as cytochrome P450 and nitric oxide synthase, as well as potential antifungal and anticancer activities. This document provides a foundational understanding for researchers investigating this compound, complete with detailed experimental protocols for hypothesized mechanisms and visual representations of relevant biological pathways.
Chemical and Physical Properties
This compound is characterized by the presence of an imidazole ring, a five-membered heterocycle with two nitrogen atoms, and a phenyl ring substituted with a trifluoromethyl (-CF3) group.[1] The trifluoromethyl group significantly enhances the lipophilicity of the molecule, which can influence its biological activity and pharmacokinetic properties.[1] This compound is generally stable under standard conditions and is more soluble in organic solvents than in water.[1]
| Property | Value | Source |
| CAS Number | 25371-98-6 | [2] |
| Molecular Formula | C₁₀H₇F₃N₂ | [2] |
| Molecular Weight | 212.17 g/mol | [2] |
| Synonyms | 1-[4-(Trifluoromethyl)phenyl]-1H-imidazole | [1] |
Potential Mechanisms of Action
Based on the activities of structurally similar compounds, this compound may exhibit a range of biological effects. The primary hypothesized mechanisms are detailed below.
Anti-inflammatory Activity
A significant body of research points to the anti-inflammatory properties of imidazole derivatives. A key mechanism is the modulation of macrophage phenotype, shifting from a pro-inflammatory M1 state to an anti-inflammatory M2 state. This polarization is critical in resolving inflammation.
Research on a fluorophenyl-imidazole derivative has demonstrated the inhibition of nitric oxide (NO) metabolites and pro-inflammatory cytokines.[3] This effect was linked to the inhibition of p38 MAPK and NF-κB phosphorylation.[4] Notably, 1-(2-trifluoromethylphenyl)imidazole (TRIM), an isomer of the title compound, has been shown to regulate the release of anti-inflammatory cytokines and promote macrophage polarization from M1 to M2 phenotypes in LPS-induced RAW 264.7 macrophages.[3]
The proposed anti-inflammatory signaling pathway is as follows:
Enzyme Inhibition
The isomer, 1-(2-trifluoromethylphenyl)imidazole (TRIM), is a known potent inhibitor of neuronal nitric oxide synthase (nNOS).[5] NOS enzymes are responsible for the production of nitric oxide, a key signaling molecule in various physiological and pathological processes, including neurotransmission and inflammation. Inhibition of NOS, particularly iNOS (inducible NOS) and nNOS, is a therapeutic strategy for conditions like depression, anxiety, and neuroinflammation.[5] Given the structural similarity, this compound is also a candidate for NOS inhibition.
The imidazole moiety is a well-established pharmacophore known for its ability to inhibit cytochrome P450 enzymes.[6] This occurs through the coordination of one of the imidazole nitrogen atoms to the heme iron of the enzyme, leading to competitive inhibition.[7] Antifungal imidazole derivatives, for instance, exert their effect by inhibiting CYP51 (lanosterol 14α-demethylase).[8] Many imidazole-containing drugs are known to cause drug-drug interactions due to their non-selective inhibition of various CYP isoforms in the liver, which are responsible for drug metabolism.[6] It is highly probable that this compound also acts as an inhibitor of one or more CYP isoforms.
Antifungal Activity
Many imidazole-containing compounds are potent antifungal agents. Their primary mechanism of action is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase. This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[8] Inhibition of this enzyme disrupts the integrity of the fungal cell membrane, leading to cell death.
Anticancer Activity
Imidazole derivatives have been investigated for their anticancer properties, acting through various mechanisms.[9] Some derivatives have been shown to inhibit epidermal growth factor receptor (EGFR), a key protein in cancer cell signaling.[10] Others interfere with microtubule assembly by binding to tubulin, leading to cell cycle arrest and apoptosis.[9] Given the prevalence of the imidazole scaffold in anticancer drug development, this compound could potentially exhibit cytotoxic effects on cancer cells through similar mechanisms.
Experimental Protocols
The following are detailed methodologies for key experiments to investigate the hypothesized mechanisms of action of this compound.
Cytochrome P450 Inhibition Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of the test compound against various CYP isoforms.
-
Materials:
-
Human liver microsomes (HLMs)
-
Specific CYP isoform substrates (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9)
-
NADPH regenerating system
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Incubation buffer (e.g., potassium phosphate buffer)
-
LC-MS/MS system
-
-
Procedure:
-
Prepare a series of dilutions of the test compound.
-
In a microplate, incubate the HLMs, the specific CYP substrate, and the test compound at various concentrations.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for a specified time.
-
Terminate the reaction by adding a stop solution (e.g., acetonitrile).
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant for the formation of the specific metabolite using LC-MS/MS.
-
Calculate the percentage of inhibition at each concentration of the test compound relative to a vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.[11][12]
-
Nitric Oxide Synthase (NOS) Activity Assay
This colorimetric assay measures the activity of NOS by quantifying the amount of nitrite, a stable and oxidized product of nitric oxide.
-
Materials:
-
Purified NOS enzyme (e.g., recombinant human nNOS) or cell lysates containing NOS
-
NOS assay buffer
-
L-arginine (substrate)
-
NADPH
-
Other cofactors (e.g., FAD, FMN, BH4)
-
Test compound
-
Griess Reagent (for nitrite detection)
-
-
Procedure:
-
Prepare dilutions of the test compound.
-
In a microplate, add the NOS assay buffer, NOS enzyme, cofactors, and the test compound at various concentrations.
-
Initiate the reaction by adding L-arginine and NADPH.
-
Incubate at 37°C for a specified time.
-
Add Griess Reagent to each well to react with nitrite and form a colored azo dye.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the inhibition of NOS activity and determine the IC50 value.[13]
-
Anti-inflammatory Cytokine Release Assay
This protocol uses an enzyme-linked immunosorbent assay (ELISA) to measure the effect of the test compound on the release of pro-inflammatory cytokines from macrophages.
-
Materials:
-
RAW 264.7 macrophage cell line
-
Cell culture medium (e.g., DMEM)
-
Lipopolysaccharide (LPS)
-
Test compound
-
ELISA kits for specific cytokines (e.g., TNF-α, IL-6)
-
-
Procedure:
-
Seed RAW 264.7 cells in a multi-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response.
-
Incubate for 24 hours.
-
Collect the cell culture supernatant.
-
Quantify the concentration of cytokines (e.g., TNF-α, IL-6) in the supernatant using the respective ELISA kits according to the manufacturer's instructions.[14][15]
-
Determine the effect of the compound on cytokine release and calculate the IC50 if applicable.
-
Conclusion
While direct experimental evidence for the mechanism of action of this compound is limited, a strong rationale exists for its potential biological activities based on its chemical structure. The presence of the imidazole ring and the trifluoromethylphenyl group suggests a high likelihood of activity as an anti-inflammatory agent, an inhibitor of enzymes such as cytochrome P450 and nitric oxide synthase, and potentially as an antifungal or anticancer compound. The experimental protocols provided in this guide offer a robust framework for researchers to systematically investigate these potential mechanisms and elucidate the pharmacological profile of this compound. Further research is warranted to confirm these hypotheses and to determine the specific molecular targets and signaling pathways involved.
References
- 1. CAS 25371-97-5: 1-[4-(trifluoromethyl)phenyl]-1H-imidazole [cymitquimica.com]
- 2. scbt.com [scbt.com]
- 3. Interference in Macrophage Balance (M1/M2): The Mechanism of Action Responsible for the Anti-Inflammatory Effect of a Fluorophenyl-Substituted Imidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New pre-clinical evidence of anti-inflammatory effect and safety of a substituted fluorophenyl imidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ossila.com [ossila.com]
- 6. Inhibition of cytochromes P450 by antifungal imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of cytochrome P450 3A4 by a pyrimidineimidazole: Evidence for complex heme interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anticancer potential of some imidazole and fused imidazole derivatives: exploring the mechanism via epidermal growth factor receptor (EGFR) inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. Cytochrome P450 Inhibition Assay Using Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Measurement of Cytokine Secretion, Intracellular Protein Expression, and mRNA in Resting and Stimulated Peripheral Blood Mononuclear Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Determination of Proinflammatory and Antiinflammatory Cytokines by ELISA Technique | Springer Nature Experiments [experiments.springernature.com]
An In-depth Technical Guide to 1-(4-Trifluoromethylphenyl)imidazole Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-(4-trifluoromethylphenyl)imidazole derivatives and their analogs, a class of compounds that has garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. This document details their synthesis, biological evaluation, and mechanisms of action, with a focus on their potential as anticancer and antifungal agents.
Core Biological Activities and Quantitative Data
Derivatives of this compound have been investigated for a range of therapeutic applications, demonstrating notable efficacy in inhibiting cancer cell proliferation and fungal growth. The trifluoromethyl group at the para position of the phenyl ring often enhances the lipophilicity and metabolic stability of these compounds, contributing to their biological activity.
Anticancer Activity
Numerous studies have highlighted the cytotoxic effects of imidazole-based compounds against various cancer cell lines. The mechanism of action for many of these derivatives involves the inhibition of key signaling pathways crucial for cancer cell survival and proliferation, such as the p38 MAP kinase pathway.
Table 1: In Vitro Anticancer Activity of Imidazole Derivatives
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| N-(3-chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide | Cervical Cancer | - | [1] |
| Imidazole Derivative 2c | MDA-MB-231 (Breast) | 617.33 ± 0.04 nM (EGFR inhibition) | [2] |
| Imidazole Derivative 2d | MDA-MB-231 (Breast) | 710 ± 0.05 nM (EGFR inhibition) | [2] |
| Imidazole Derivative 3c | MDA-MB-231 (Breast) | 236.38 ± 0.04 nM (EGFR inhibition) | [2] |
| Imidazole Derivative 4e | Multiple Cancer Lines | 7.5 - 11.1 | [3] |
| Imidazole Derivative 4f | Multiple Cancer Lines | 7.5 - 11.1 | [3] |
Antifungal Activity
The antifungal properties of imidazole derivatives are well-established, with many commercially available drugs belonging to this class. Their primary mechanism of action is the inhibition of the ergosterol biosynthesis pathway, which is essential for maintaining the integrity of the fungal cell membrane.
Table 2: In Vitro Antifungal Activity of Imidazole Derivatives
| Compound/Derivative | Fungal Species | MIC (µg/mL) | Reference |
| 4-(1H-imidazol-1-yl)-N-(4-(N-(5-methylisoxazol-4-yl) sulfamoyl) phenyl) benzamide | Not Specified | - | [1] |
| Flutrimazole | Dermatophytes, Yeasts | 0.025 - 5.0 | [4] |
| Imidazole Derivatives | Candida albicans, Aspergillus niger, Cryptococcus neoformans | - |
Note: MIC values for this compound derivatives are not specified in the available literature. The data is for related imidazole antifungal agents.
Key Signaling Pathways and Mechanisms of Action
The biological effects of this compound derivatives can be attributed to their interaction with specific cellular signaling pathways. Two of the most relevant pathways are the p38 MAP Kinase pathway in cancer and the ergosterol biosynthesis pathway in fungi.
p38 Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway
The p38 MAPK pathway is a critical signaling cascade involved in cellular responses to stress, inflammation, and apoptosis. In many cancers, this pathway is dysregulated, making it an attractive target for therapeutic intervention. Certain pyridinyl-imidazole derivatives have been identified as potent inhibitors of p38 MAPK. These inhibitors typically act by competing with ATP for binding to the kinase domain of p38, thereby blocking its activity and downstream signaling.
Caption: p38 MAPK signaling pathway and the inhibitory action of imidazole derivatives.
Fungal Ergosterol Biosynthesis Pathway
Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Imidazole-based antifungal agents inhibit the enzyme lanosterol 14α-demethylase, a critical enzyme in the ergosterol biosynthesis pathway. This inhibition disrupts the production of ergosterol, leading to the accumulation of toxic sterol intermediates and ultimately compromising the integrity and function of the fungal cell membrane.
Caption: Inhibition of the ergosterol biosynthesis pathway by imidazole derivatives.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives and their analogs.
Synthesis of 1-Substituted Imidazole Derivatives
A general procedure for the synthesis of 1-substituted imidazole derivatives involves the following steps:
-
Preparation of 4-(1H-Imidazol-1-yl)benzonitrile: A mixture of imidazole and 4-chlorobenzonitrile in ethanol is heated. After the reaction is complete, water is added to precipitate the product, which is then filtered, washed, and dried.[1]
-
Hydrolysis to 4-(1H-Imidazol-1-yl)benzoic acid: The synthesized benzonitrile derivative is refluxed with sodium hydroxide solution. The reaction mixture is then cooled and acidified with HCl to precipitate the carboxylic acid product.[1]
-
Formation of 4-(1H-Imidazol-1-yl)benzoyl chloride: The benzoic acid derivative is refluxed with thionyl chloride. Excess thionyl chloride is removed under reduced pressure to yield the acid chloride.[1]
-
Amide Coupling: The benzoyl chloride is reacted with various anilines or sulfonamides in a suitable solvent to yield the final 1-substituted imidazole derivatives.[1]
Caption: A generalized workflow for the synthesis of 1-substituted imidazole derivatives.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds (e.g., this compound derivatives) and incubated for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: An MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plate is incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The medium containing MTT is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated from the dose-response curve.
Antifungal Susceptibility Testing (Broth Microdilution Method)
The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.
-
Drug Dilution: The antifungal compounds are serially diluted in a liquid medium (e.g., RPMI-1640) in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized suspension of the fungal isolate is prepared.
-
Inoculation: Each well of the microtiter plate is inoculated with the fungal suspension.
-
Incubation: The plates are incubated at a specific temperature (e.g., 35°C) for a defined period (e.g., 24-48 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to the growth control.
Conclusion
This compound derivatives and their analogs represent a promising class of compounds with significant potential for the development of new anticancer and antifungal therapies. Their synthesis is readily achievable, and they exhibit potent biological activities, likely through the modulation of key cellular pathways such as p38 MAPK and ergosterol biosynthesis. Further structure-activity relationship studies and in vivo evaluations are warranted to optimize their therapeutic potential and advance these compounds towards clinical applications.
References
The Emergence of a Key Fluorinated Heterocycle: A Technical Guide to 1-(4-Trifluoromethylphenyl)imidazole
Introduction: 1-(4-Trifluoromethylphenyl)imidazole is a fluorinated heterocyclic compound that has garnered interest within the fields of medicinal chemistry and materials science. The incorporation of the trifluoromethyl group onto the phenyl ring imparts unique electronic properties and enhances lipophilicity, making it an attractive scaffold for the development of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the initial discovery, synthesis, and characterization of this compound, tailored for researchers, scientists, and professionals in drug development. While a singular, definitive publication detailing its initial discovery remains elusive in the public domain, this document consolidates and presents the most pertinent information gathered from public chemical databases and analogous synthetic methodologies.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. These data are compiled from publicly accessible chemical databases.[1]
| Property | Value | Source |
| Molecular Formula | C₁₀H₇F₃N₂ | PubChem[1] |
| Molecular Weight | 212.17 g/mol | PubChem[1] |
| CAS Number | 25371-98-6 | PubChem[1] |
| Appearance | Solid (predicted) | - |
| Melting Point | Not reported | - |
| Boiling Point | Not reported | - |
| Solubility | Soluble in organic solvents such as DMSO and ethanol. | Inferred from related compounds[2][3] |
| pKa | Not reported | - |
Synthesis and Discovery
Experimental Protocols
Method 1: Nucleophilic Aromatic Substitution (SNAᵣ)
This method involves the reaction of imidazole with an activated aryl halide, typically a fluoride or a nitro-substituted chloride or bromide. The trifluoromethyl group is strongly electron-withdrawing, thus activating the phenyl ring towards nucleophilic attack.
-
Reaction: Imidazole + 4-Fluorobenzotrifluoride → this compound + HF
-
Reagents and Solvents:
-
Imidazole
-
4-Fluorobenzotrifluoride
-
A suitable base (e.g., sodium hydride, potassium carbonate)
-
A polar aprotic solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO))
-
-
Procedure:
-
To a solution of imidazole in anhydrous DMF, an equimolar amount of a base (e.g., sodium hydride) is added portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
The mixture is stirred at room temperature for 30 minutes to an hour to ensure the formation of the imidazolide anion.
-
An equimolar amount of 4-fluorobenzotrifluoride is then added dropwise to the reaction mixture.
-
The reaction is heated to a temperature between 80-120 °C and monitored by thin-layer chromatography (TLC) until completion.
-
Upon completion, the reaction mixture is cooled to room temperature and quenched by the slow addition of water.
-
The product is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel or by recrystallization to afford this compound.
-
Method 2: Ullmann Condensation
The Ullmann condensation is a classical method for the formation of aryl-heteroatom bonds, involving the copper-catalyzed reaction of an aryl halide with a nucleophile.
-
Reaction: Imidazole + 4-Bromobenzotrifluoride --(Cu catalyst, Base)--> this compound
-
Reagents and Solvents:
-
Imidazole
-
4-Bromobenzotrifluoride or 4-Iodobenzotrifluoride
-
A copper catalyst (e.g., CuI, Cu₂O, or copper powder)
-
A ligand (e.g., 1,10-phenanthroline, L-proline) - often improves yield and reaction conditions.
-
A base (e.g., K₂CO₃, Cs₂CO₃)
-
A high-boiling polar solvent (e.g., DMF, N,N-Dimethylacetamide (DMAc), or pyridine)
-
-
Procedure:
-
A reaction vessel is charged with imidazole, 4-bromobenzotrifluoride, a copper catalyst, a ligand (if used), and a base.
-
The vessel is flushed with an inert gas, and the solvent is added.
-
The reaction mixture is heated to a high temperature (typically 120-180 °C) and stirred vigorously.
-
The reaction progress is monitored by TLC or GC-MS.
-
After completion, the mixture is cooled to room temperature and filtered to remove insoluble inorganic salts.
-
The filtrate is diluted with water and extracted with an organic solvent.
-
The combined organic extracts are washed, dried, and concentrated.
-
The crude product is purified by column chromatography or recrystallization.
-
Characterization Data
Detailed spectroscopic data for this compound is not available in a single peer-reviewed publication. However, based on the analysis of related compounds, the expected spectral characteristics are outlined below.
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons on the phenyl ring would appear as two doublets in the downfield region (approx. δ 7.5-7.8 ppm). The protons on the imidazole ring would appear as three distinct singlets or multiplets in the region of δ 7.2-8.0 ppm. |
| ¹³C NMR | Signals for the trifluoromethyl carbon (a quartet due to C-F coupling), aromatic carbons, and imidazole carbons would be observed in their characteristic regions. |
| ¹⁹F NMR | A singlet corresponding to the -CF₃ group would be present. |
| IR Spectroscopy | Characteristic peaks for C-H stretching of the aromatic and imidazole rings, C=C and C=N stretching vibrations, and strong C-F stretching bands. |
| Mass Spectrometry | The molecular ion peak (M⁺) would be observed at m/z 212.17, along with characteristic fragmentation patterns. |
Potential Biological and Pharmacological Significance
While the biological activity of this compound is not extensively documented, its structural isomer, 1-[2-(trifluoromethyl)phenyl]imidazole (TRIM), is a known potent inhibitor of neuronal nitric oxide synthase (nNOS).[2][3][4] This suggests that the para-substituted isomer may also possess interesting pharmacological properties and could be a candidate for screening in various biological assays, particularly those related to enzymes and receptors where the electronic nature and lipophilicity of the trifluoromethylphenyl group could be advantageous. The imidazole moiety itself is a common feature in many biologically active molecules, contributing to their pharmacological profiles through hydrogen bonding and coordination with metal ions in enzymes.
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of the two primary synthetic routes for this compound.
Conclusion
This compound represents a valuable building block in the design of new chemical entities. While a dedicated report on its initial discovery is not apparent, its synthesis can be reliably achieved through well-established methodologies such as nucleophilic aromatic substitution and Ullmann condensation. The physicochemical properties derived from public databases provide a solid foundation for its use in further research. The known biological activity of its structural isomer suggests that this compound holds potential for exploration in various therapeutic areas. This guide provides the necessary foundational knowledge for researchers to synthesize, characterize, and further investigate this promising fluorinated imidazole derivative.
References
Technical Guide: Physicochemical Properties of 1-(4-Trifluoromethylphenyl)imidazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of the available solubility and stability data for 1-(4-Trifluoromethylphenyl)imidazole (CAS No. 25371-98-6). Due to the limited availability of specific experimental data in publicly accessible literature, this document combines reported physical properties, calculated values, and general experimental protocols relevant to the characterization of pharmaceutical compounds.
Core Compound Information
This compound is a heterocyclic organic compound featuring an imidazole ring substituted with a trifluoromethylphenyl group. The presence of the trifluoromethyl group significantly influences its lipophilicity and electronic characteristics, making it a compound of interest in medicinal chemistry and materials science.[1]
Solubility Data
Table 1: Quantitative Solubility Data
| Property | Value | Method | Source |
| Water Solubility (logS) | -3.99 | Calculated | Cheméo |
| Octanol/Water Partition Coefficient (logP) | 2.891 | Calculated | Cheméo |
Table 2: Qualitative Solubility Data
| Solvent | Solubility | Source |
| Water | Limited solubility due to hydrophobic characteristics | CymitQuimica[1] |
| Organic Solvents | Generally soluble | CymitQuimica[1] |
| DMSO | Soluble at 30 mg/mL (for the isomer 1-[2-(Trifluoromethyl)phenyl]imidazole) | Sigma-Aldrich[2] |
Stability Data
Specific stability data, including degradation pathways and shelf-life for this compound, are not extensively reported. However, imidazole derivatives are generally described as having moderate to high stability under standard conditions.[1] Stability testing, as outlined by the International Council for Harmonisation (ICH) guidelines, is crucial to determine the intrinsic stability of the compound.
Table 3: General Stability Profile
| Parameter | Observation |
| General Stability | Imidazole derivatives are typically moderately to highly stable under standard conditions.[1] |
| Forced Degradation | Studies under stress conditions (acid, base, oxidation, heat, light) are necessary to identify potential degradation products and pathways.[3][4][5][6] These studies are crucial for developing stability-indicating analytical methods.[6] |
Experimental Protocols
The following are detailed, generalized protocols for determining the solubility and stability of a compound like this compound, based on standard pharmaceutical testing guidelines.
Solubility Determination (Shake-Flask Method)
-
Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the selected solvent (e.g., water, ethanol, phosphate buffer) in a sealed container.
-
Equilibration: The container is agitated at a constant temperature for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is allowed to stand, or is centrifuged/filtered, to separate the undissolved solid from the saturated solution.
-
Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Reporting: The solubility is reported in units such as mg/mL or mol/L at the specified temperature.
Stability Testing (Forced Degradation Studies)
Forced degradation studies are performed to understand the degradation pathways and to develop stability-indicating analytical methods.
-
Acid Hydrolysis: The compound is dissolved in a suitable solvent and treated with an acidic solution (e.g., 0.1 N HCl) at elevated temperatures (e.g., 60-80 °C) for a specified duration.
-
Base Hydrolysis: The compound is treated with a basic solution (e.g., 0.1 N NaOH) under similar temperature and time conditions as acid hydrolysis.
-
Oxidative Degradation: The compound is exposed to an oxidizing agent (e.g., 3-30% H₂O₂) at room or elevated temperature.
-
Thermal Degradation: The solid compound is subjected to dry heat (e.g., 80-100 °C) for a defined period.
-
Photostability: The compound is exposed to a controlled light source (e.g., UV and visible light) as per ICH Q1B guidelines.
-
Analysis of Degradants: Samples from each stress condition are analyzed by a stability-indicating HPLC method to separate the parent compound from any degradation products. Mass spectrometry (MS) can be coupled with HPLC to identify the structure of the degradants.
Visualizations
The following diagrams illustrate the general workflows for the experimental protocols described above.
Caption: Workflow for Solubility Determination
Caption: Workflow for Forced Degradation Study
References
- 1. CAS 25371-97-5: 1-[4-(trifluoromethyl)phenyl]-1H-imidazole [cymitquimica.com]
- 2. 1- 2-(Trifluoromethyl)phenyl imidazole 25371-96-4 [sigmaaldrich.com]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. pharmtech.com [pharmtech.com]
- 5. [PDF] Pharmaceutical Forced Degradation Studies with Regulatory Consideration | Semantic Scholar [semanticscholar.org]
- 6. rjptonline.org [rjptonline.org]
Safety, handling, and MSDS for 1-(4-Trifluoromethylphenyl)imidazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety, handling, and Material Safety Data Sheet (MSDS) information for 1-(4-Trifluoromethylphenyl)imidazole. The content herein is intended to support laboratory research and drug development activities by providing detailed protocols, summarizing key data, and outlining the known biological context of this compound.
Chemical and Physical Properties
This compound is a solid organic compound.[1] Its properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 25371-98-6 | [2] |
| Molecular Formula | C₁₀H₇F₃N₂ | [2] |
| Molecular Weight | 212.17 g/mol | [2] |
| Melting Point | 71 °C | [3] |
| Boiling Point | 90 °C | [3] |
| Appearance | White to off-white solid | [1] |
| Solubility | Soluble in organic solvents, limited solubility in water. | [4] |
Safety and Hazard Information
This compound is classified as an irritant.[2] The primary hazards are skin irritation, serious eye irritation, and potential respiratory irritation.[2]
GHS Classification
| Hazard Class | Category | Hazard Statement | Reference(s) |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | [2] |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation | [2] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation | [2] |
Pictograms and Precautionary Statements
Pictogram:
Signal Word: Warning[2]
A comprehensive list of precautionary statements is provided in the table below.
| Code | Statement |
| P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. |
| P264 | Wash skin thoroughly after handling. |
| P271 | Use only outdoors or in a well-ventilated area. |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. |
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| P312 | Call a POISON CENTER/doctor if you feel unwell. |
| P332+P313 | If skin irritation occurs: Get medical advice/attention. |
| P337+P313 | If eye irritation persists: Get medical advice/attention. |
| P362+P364 | Take off contaminated clothing and wash it before reuse. |
| P403+P233 | Store in a well-ventilated place. Keep container tightly closed. |
| P405 | Store locked up. |
| P501 | Dispose of contents/container to an approved waste disposal plant. |
Toxicological Profile
The primary toxicological concerns for this compound are its irritant effects on the skin, eyes, and respiratory system.[2]
-
Acute Toxicity: No specific LD50 or LC50 data is readily available for this compound. However, based on its GHS classification, it is expected to be harmful if ingested or inhaled in significant quantities.
-
Skin and Eye Irritation: Direct contact can cause skin irritation and serious eye irritation.[2]
-
Respiratory Irritation: Inhalation of dust or fumes may cause respiratory tract irritation.[2]
-
Chronic Toxicity: No data is currently available on the long-term toxicological effects of this compound.
-
Carcinogenicity and Mutagenicity: There is no available data to suggest that this compound is carcinogenic or mutagenic.
Experimental Protocols
Handling and Personal Protective Equipment (PPE)
Given the irritant nature of this compound, strict adherence to safety protocols is mandatory.
-
Engineering Controls: All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[5]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are required.[6]
-
Hand Protection: Nitrile or other chemically resistant gloves should be worn.[6] Gloves must be inspected before use and disposed of properly after handling.[5]
-
Skin and Body Protection: A lab coat must be worn. For larger quantities or when there is a risk of splashing, additional protective clothing may be necessary.[6]
-
-
Hygiene Measures: Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly after handling the compound.[1]
Storage
Proper storage is crucial to maintain the integrity of the compound and ensure safety.
-
Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1]
-
Incompatibilities: Keep away from strong oxidizing agents.[5]
Spill Cleanup
In the event of a spill, follow these procedures:
-
Small Spills (Solid):
-
Large Spills:
-
Evacuate the laboratory immediately and alert others in the vicinity.
-
Contact your institution's environmental health and safety (EHS) department.
-
Do not attempt to clean up a large spill without proper training and equipment.
-
Disposal
Dispose of this compound and any contaminated materials as hazardous waste in accordance with all local, state, and federal regulations.[1] As a halogenated organic compound, it should be segregated into a designated halogenated waste stream.[3]
Biological Activity and Signaling Pathway
This compound is known to be an inhibitor of neuronal nitric oxide synthase (nNOS).[7]
Mechanism of Action
The compound acts as a competitive inhibitor at the L-arginine binding site of nNOS.[8] Its inhibitory activity is enhanced in the absence of the cofactor tetrahydrobiopterin, suggesting it may also interfere with cofactor binding.[8]
Neuronal Nitric Oxide Synthase (nNOS) Signaling Pathway
The following diagram illustrates the nNOS signaling pathway and the point of inhibition by this compound.
Caption: nNOS signaling pathway and inhibition.
Experimental Workflows
General Experimental Setup
The following diagram outlines a general workflow for experiments involving this compound.
Caption: General experimental workflow.
This guide is intended to provide a comprehensive overview of the safety, handling, and known properties of this compound. Researchers should always consult the most recent Safety Data Sheet from their supplier and adhere to their institution's specific safety protocols.
References
- 1. 7.2 Organic Solvents [ehs.cornell.edu]
- 2. americanbio.com [americanbio.com]
- 3. campusoperations.temple.edu [campusoperations.temple.edu]
- 4. bucknell.edu [bucknell.edu]
- 5. Development Of Nitric Oxide Synthase Inhibitors for Neurodegeneration and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. selleckchem.com [selleckchem.com]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
Potential Therapeutic Targets of 1-(4-Trifluoromethylphenyl)imidazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the potential therapeutic targets of the novel synthetic compound, 1-(4-Trifluoromethylphenyl)imidazole. While direct experimental data on this specific molecule is limited, this document extrapolates potential mechanisms of action and therapeutic targets based on robust evidence from structurally analogous compounds, particularly its isomer 1-(2-Trifluoromethylphenyl)imidazole (TRIM). The primary hypothesized targets include nitric oxide synthases (NOS) and key pathways involved in macrophage polarization. This guide summarizes the available preclinical data for related compounds, details relevant experimental protocols for target validation, and presents signaling pathways and experimental workflows using standardized visualizations to facilitate further research and drug development efforts.
Introduction
This compound is a heterocyclic organic compound featuring an imidazole ring linked to a trifluoromethyl-substituted phenyl group. The imidazole moiety is a well-established pharmacophore present in numerous clinically approved drugs, known for a wide spectrum of biological activities including anti-inflammatory, antimicrobial, and anticancer effects. The trifluoromethyl group can enhance metabolic stability and cell permeability, making this compound a person of interest for drug discovery. This document outlines the most probable therapeutic targets for this compound based on the pharmacological profile of structurally related molecules.
Hypothesized Therapeutic Targets
Based on the pharmacology of analogous compounds, two primary therapeutic avenues are proposed for this compound: inhibition of nitric oxide synthases and modulation of macrophage polarization.
Nitric Oxide Synthase (NOS) Inhibition
Nitric oxide (NO) is a critical signaling molecule involved in a myriad of physiological and pathological processes. Three distinct isoforms of nitric oxide synthase (NOS) are responsible for NO production: neuronal NOS (nNOS or NOS1), inducible NOS (iNOS or NOS2), and endothelial NOS (eNOS or NOS3). Overproduction of NO by nNOS and iNOS is implicated in the pathophysiology of various neurological and inflammatory disorders.
The structural isomer, 1-(2-Trifluoromethylphenyl)imidazole (TRIM), is a potent and selective inhibitor of nNOS and a moderately potent inhibitor of iNOS, with significantly lower activity against eNOS. This selectivity is crucial, as inhibition of eNOS can lead to undesirable cardiovascular side effects. The inhibitory action of some imidazole derivatives has been shown to be competitive with the binding of the cofactor tetrahydrobiopterin (BH4) or the substrate L-arginine. Given the structural similarity, this compound is hypothesized to act as an inhibitor of nNOS and iNOS.
The following table summarizes the inhibitory activity of 1-(2-Trifluoromethylphenyl)imidazole (TRIM) and related compounds against the three NOS isoforms.
| Compound | nNOS IC50 (µM) | iNOS IC50 (µM) | eNOS IC50 (µM) | Selectivity (eNOS/nNOS) | Reference |
| 1-(2-Trifluoromethylphenyl)imidazole (TRIM) | 28.2 | 27.0 | 1057.5 | ~37.5 | |
| 1-Phenylimidazole | 72.1 | 53.9 | 86.9 | ~1.2 | |
| Imidazole | 290.6 | 616.0 | 101.3 | ~0.35 |
Modulation of Macrophage Polarization
Macrophages are highly plastic immune cells that can adopt distinct functional phenotypes in response to microenvironmental cues. The two major phenotypes are the classically activated (M1) pro-inflammatory macrophages and the alternatively activated (M2) anti-inflammatory and pro-resolving macrophages. A sustained M1 phenotype is associated with chronic inflammatory diseases.
Studies on other fluorophenyl-substituted imidazole derivatives have demonstrated potent anti-inflammatory effects mediated by the modulation of macrophage polarization. These compounds have been shown to promote a shift from the M1 to the M2 phenotype, characterized by a decrease in pro-inflammatory cytokines (e.g., TNF-α, IL-6) and an increase in anti-inflammatory cytokines (e.g., IL-10, IL-4). This immunomodulatory effect is a promising therapeutic strategy for a range of inflammatory conditions.
Signaling Pathways
Proposed Mechanism of NOS Inhibition
The diagram below illustrates the hypothesized competitive inhibition of neuronal nitric oxide synthase (nNOS) by this compound. The compound is predicted to bind to the active site, thereby preventing the binding of the substrate L-arginine and/or the cofactor tetrahydrobiopterin (BH4), leading to a reduction in nitric oxide (NO) and citrulline production.
Macrophage Polarization Pathway
The following diagram depicts the proposed mechanism by which this compound may modulate macrophage polarization. By inhibiting pro-inflammatory signaling pathways (e.g., NF-κB), the compound is hypothesized to suppress the M1 phenotype and promote the M2 phenotype, leading to a reduction in pro-inflammatory mediators and an increase in anti-inflammatory cytokines.
Experimental Protocols
The following are detailed methodologies for key experiments to validate the hypothesized therapeutic targets of this compound.
Nitric Oxide Synthase (NOS) Inhibition Assay
Objective: To determine the in vitro inhibitory activity and selectivity of this compound against nNOS, iNOS, and eNOS.
Methodology:
-
Enzyme Source: Recombinant human nNOS, iNOS, and eNOS.
-
Assay Principle: The assay measures the conversion of [³H]-L-arginine to [³H]-L-citrulline.
-
Procedure:
-
Prepare a reaction mixture containing buffer (e.g., 50 mM HEPES, pH 7.4), cofactors (NADPH, FAD, FMN, and BH4), and calmodulin (for nNOS and eNOS).
-
Add varying concentrations of this compound or vehicle control (DMSO).
-
Initiate the reaction by adding the respective NOS enzyme and [³H]-L-arginine.
-
Incubate at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding a stop buffer (e.g., HEPES buffer containing EDTA).
-
Separate [³H]-L-citrulline from unreacted [³H]-L-arginine using Dowex AG50W-X8 cation-exchange resin.
-
Quantify the amount of [³H]-L-citrulline produced using liquid scintillation counting.
-
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 values by non-linear regression analysis.
Macrophage Polarization Assay
Objective: To assess the effect of this compound on the polarization of macrophages in vitro.
Methodology:
-
Cell Line: Murine macrophage cell line (e.g., RAW 264.7) or bone marrow-derived macrophages (BMDMs).
-
Procedure:
-
Culture macrophages to sub-confluency.
-
M1 Polarization: Stimulate cells with lipopolysaccharide (LPS) (e.g., 100 ng/mL) and interferon-gamma (IFN-γ) (e.g., 20 ng/mL) in the presence or absence of varying concentrations of this compound for 24-48 hours.
-
M2 Polarization: Stimulate cells with interleukin-4 (IL-4) (e.g., 20 ng/mL) and interleukin-13 (IL-13) (e.g., 20 ng/mL) in the presence or absence of the test compound for 24-48 hours.
-
-
Readouts:
-
Gene Expression Analysis (qPCR): Measure the mRNA levels of M1 markers (e.g., Nos2, Tnf, Il6) and M2 markers (e.g., Arg1, Il10, Mrc1 (CD206)).
-
Protein Analysis (ELISA/Western Blot): Quantify the secretion of pro- and anti-inflammatory cytokines in the culture supernatant. Analyze the protein expression of iNOS and Arginase-1 in cell lysates.
-
Flow Cytometry: Analyze the surface expression of M1 (e.g., CD86) and M2 (e.g., CD206) markers.
-
-
Data Analysis: Compare the expression levels of M1 and M2 markers in treated versus untreated cells to determine the effect of the compound on macrophage polarization.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the initial screening and validation of this compound as a potential therapeutic agent.
Conclusion and Future Directions
While direct experimental evidence for this compound is currently lacking, the data from its structural analogs strongly suggest that it is a promising candidate for drug development, with potential therapeutic applications in neurological and inflammatory disorders. The primary hypothesized targets, nitric oxide synthases (particularly nNOS and iNOS) and the macrophage polarization axis, offer clear avenues for further investigation.
Future research should focus on the synthesis and in vitro characterization of this compound to confirm its activity against the proposed targets. Subsequent in vivo studies in relevant animal models of disease will be crucial to validate its therapeutic potential and to establish a comprehensive safety and pharmacokinetic profile. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for these future research endeavors.
Methodological & Application
Application Notes and Protocols for the Synthesis of 1-(4-Trifluoromethylphenyl)imidazole
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 1-(4-Trifluoromethylphenyl)imidazole, a valuable building block in medicinal chemistry and materials science. The trifluoromethyl group can enhance metabolic stability, binding affinity, and lipophilicity of target molecules. The described method is based on a copper-catalyzed Ullmann-type cross-coupling reaction, a robust and cost-effective approach for the formation of carbon-nitrogen bonds.
Reaction Principle
The synthesis of this compound is achieved through a copper(I)-catalyzed N-arylation of imidazole with 4-bromobenzotrifluoride. This Ullmann-type condensation reaction is facilitated by a diamine ligand, such as 1,10-phenanthroline, which stabilizes the copper catalyst and enhances its reactivity. A carbonate base is used to deprotonate the imidazole, activating it for the nucleophilic attack on the aryl halide.
Reaction Scheme:
Data Presentation
The following table summarizes the key reagents, their roles, and the optimized reaction conditions for the synthesis of this compound.
| Component | Role | Specification | Quantity (for 1 mmol scale) |
| 4-Bromobenzotrifluoride | Aryl halide starting material | ≥98% purity | 1.0 mmol, 225 mg |
| Imidazole | N-heterocycle starting material | ≥99% purity | 1.2 mmol, 81.7 mg |
| Copper(I) iodide (CuI) | Catalyst | ≥98% purity | 0.05 mmol, 9.5 mg |
| 1,10-Phenanthroline | Ligand | ≥99% purity | 0.1 mmol, 18.0 mg |
| Cesium carbonate (Cs₂CO₃) | Base | ≥99% purity | 2.0 mmol, 651.6 mg |
| 1,4-Dioxane | Solvent | Anhydrous, ≥99.8% | 5 mL |
| Reaction Condition | |||
| Temperature | 100 °C | ||
| Reaction Time | 18-24 hours | ||
| Atmosphere | Inert (Nitrogen or Argon) | ||
| Expected Yield | ~90% |
Experimental Protocol
This protocol details the step-by-step procedure for the synthesis of this compound on a 1.0 mmol scale.
Materials:
-
4-Bromobenzotrifluoride
-
Imidazole
-
Copper(I) iodide (CuI)
-
1,10-Phenanthroline
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous 1,4-dioxane
-
Ethyl acetate
-
Water (deionized)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Celite®
-
Schlenk flask or sealed reaction tube
-
Magnetic stirrer and heating block or oil bath
-
Standard laboratory glassware for workup and purification
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Reaction Setup:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add 4-bromobenzotrifluoride (1.0 mmol, 225 mg), imidazole (1.2 mmol, 81.7 mg), copper(I) iodide (0.05 mmol, 9.5 mg), 1,10-phenanthroline (0.1 mmol, 18.0 mg), and cesium carbonate (2.0 mmol, 651.6 mg).
-
Seal the flask, and evacuate and backfill with an inert gas (nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.
-
Add anhydrous 1,4-dioxane (5 mL) via syringe.
-
-
Reaction:
-
Place the reaction flask in a preheated heating block or oil bath set to 100 °C.
-
Stir the reaction mixture vigorously for 18-24 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material (4-bromobenzotrifluoride) is consumed.
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite® to remove insoluble inorganic salts. Wash the pad with additional ethyl acetate (10 mL).
-
Transfer the combined filtrate to a separatory funnel.
-
Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford this compound as a solid.
-
-
Characterization:
-
The identity and purity of the final product can be confirmed by analytical techniques such as melting point determination, ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Visualizations
The following diagram illustrates the experimental workflow for the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Application Notes and Protocols: In Vitro Cellular Assays of 1-(4-Trifluoromethylphenyl)imidazole
For Research Use Only. Not for use in diagnostic procedures.
Introduction
1-(4-Trifluoromethylphenyl)imidazole is a heterocyclic organic compound incorporating an imidazole ring substituted with a trifluoromethylphenyl group. The imidazole moiety is a common scaffold in medicinal chemistry, known for a wide range of biological activities, including antifungal, anti-inflammatory, and anticancer properties. The addition of a trifluoromethylphenyl group can enhance the lipophilicity and metabolic stability of the compound, potentially increasing its biological efficacy. These characteristics make this compound and its analogs promising candidates for investigation in drug discovery, particularly in oncology.
These application notes provide an overview of the in vitro cellular applications of compounds structurally related to this compound, focusing on their evaluation as potential anti-proliferative and apoptosis-inducing agents. Detailed protocols for key cellular assays are provided to guide researchers in assessing the biological activity of this class of compounds.
Mechanism of Action
While the precise mechanism of this compound is still under investigation, studies on analogous compounds suggest that its anticancer effects may be mediated through the induction of apoptosis and cell cycle arrest. Structurally similar imidazole derivatives have been shown to modulate the expression of key regulatory proteins involved in programmed cell death and cell cycle progression. For instance, some analogs have been observed to increase the expression of the pro-apoptotic protein Bax while decreasing the expression of the anti-apoptotic protein Bcl-2, thereby shifting the cellular balance towards apoptosis. Furthermore, cell cycle analysis of cancer cells treated with related compounds has indicated an arrest in the G0/G1 or G2/M phases, preventing cellular proliferation.
Data Presentation
The following tables summarize the in vitro anti-proliferative activity of various trifluoromethylphenyl-containing imidazole analogs against several human cancer cell lines. It is important to note that this data is for structurally related compounds and should be considered as a guide for the potential activity of this compound.
Table 1: Anti-proliferative Activity of Imidazole Analog "4f"
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HeLa | Cervical Cancer | 3.24 | |
| A549 | Lung Cancer | Not Specified | |
| MCF-7 | Breast Cancer | Not Specified |
Compound "4f" is a 1-(4-substituted phenyl)-2-ethyl imidazole derivative.
Table 2: Cell Cycle Arrest Induced by MIF Inhibitor "1"
| Cell Line | Cancer Type | Concentration (µM) | % of Cells Arrested in G0/G1 | Reference |
| HL-60 | Acute Myeloid Leukemia | 40 | 11.7 | [1] |
| MOLM-13 | Acute Myeloid Leukemia | 40 | 8.1 | [1] |
| THP-1 | Acute Myeloid Leukemia | 40 | 6.4 | [1] |
Compound "1" is a 3-(2-chloroanilino)-2-cyano-3-sulfanylidene-N-[3-(trifluoromethyl)phenyl]propanamide.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol describes a method for determining the cytotoxic effects of this compound on cancer cells by measuring cell viability.
Materials:
-
Human cancer cell lines (e.g., HeLa, A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound
-
DMSO (vehicle control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with medium only (blank) and cells treated with DMSO (vehicle control).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 atmosphere.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol details the analysis of cell cycle distribution in cells treated with this compound using propidium iodide (PI) staining.
Materials:
-
Human cancer cell lines
-
6-well plates
-
This compound
-
DMSO (vehicle control)
-
PBS (Phosphate-Buffered Saline)
-
70% Ethanol (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Seed 1 x 10^6 cells per well in 6-well plates and incubate overnight.
-
Treat the cells with varying concentrations of this compound or DMSO for 24 hours.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis for Apoptosis Markers
This protocol is for detecting changes in the expression of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins following treatment with this compound.
Materials:
-
Human cancer cell lines
-
This compound
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-Bax, anti-Bcl-2, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL (Enhanced Chemiluminescence) detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Treat cells with this compound for the desired time.
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Bax, Bcl-2, and β-actin (loading control) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.
Visualizations
Caption: Experimental workflow for in vitro cellular assays.
Caption: Hypothesized intrinsic apoptosis signaling pathway.
References
Application Notes and Protocols for In Vivo Studies in Mice with 1-(4-Trifluoromethylphenyl)imidazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-Trifluoromethylphenyl)imidazole is an organic compound featuring an imidazole ring linked to a trifluoromethyl-substituted phenyl group.[1][2] The imidazole moiety is a key structural component in many biologically active molecules, including the amino acid histidine, and is known to participate in various biological processes.[3] Compounds containing imidazole rings have been investigated for a wide range of therapeutic applications, including as anticancer, anti-inflammatory, antifungal, and antibacterial agents.[3][4][5]
The trifluoromethyl group can enhance a molecule's lipophilicity and metabolic stability, potentially improving its pharmacological properties.[1] Notably, a structurally similar compound, 1-(2-trifluoromethylphenyl)imidazole (TRIM), has been identified as a potent inhibitor of neuronal nitric oxide synthase and has demonstrated antidepressant-like effects in mice.[6] Furthermore, other fluorophenyl-substituted imidazole derivatives have shown prominent anti-inflammatory activity by modulating macrophage polarization from a pro-inflammatory (M1) to an anti-inflammatory (M2) phenotype.[4]
These application notes provide detailed, exemplary protocols for designing in vivo studies in mice to investigate the potential anti-inflammatory, antitumor, and neuroprotective activities of this compound. The proposed studies are based on the known biological activities of structurally related compounds.
Application Note 1: Investigation of Anti-Inflammatory Activity
This protocol describes an in vivo mouse model to assess the potential anti-inflammatory effects of this compound in an acute systemic inflammation model induced by lipopolysaccharide (LPS).
Hypothesized Mechanism: Modulation of Macrophage Polarization
Based on related compounds, it is hypothesized that this compound may exert anti-inflammatory effects by promoting the polarization of macrophages from the classically activated, pro-inflammatory M1 phenotype to the alternatively activated, anti-inflammatory M2 phenotype.[4] This shift would lead to a decrease in pro-inflammatory cytokines (e.g., TNF-α, IL-6) and an increase in anti-inflammatory cytokines (e.g., IL-10).
Experimental Protocol: LPS-Induced Acute Inflammation
-
Animals: Use 7-week-old female BALB/c mice.[7] Acclimate animals for at least one week under standard conditions (25±3°C, 12h light/dark cycle, ad libitum access to food and water).[8]
-
Compound Preparation: Dissolve this compound in dimethyl sulfoxide (DMSO) and then dilute to the final concentration with sterile saline (final DMSO concentration <1%).[4]
-
Experimental Groups (n=8-10 mice per group):
-
Group 1 (Vehicle Control): Saline/DMSO vehicle, intraperitoneal (i.p.) injection.
-
Group 2 (LPS Control): LPS (10 mg/kg), i.p. injection.
-
Group 3 (Test Compound Low Dose): this compound (e.g., 10 mg/kg, oral gavage) 1 hour before LPS injection.
-
Group 4 (Test Compound High Dose): this compound (e.g., 50 mg/kg, oral gavage) 1 hour before LPS injection.
-
Group 5 (Positive Control): Dexamethasone (1 mg/kg, i.p.) 1 hour before LPS injection.
-
-
Procedure:
-
Administer the test compound or vehicle by oral gavage.
-
One hour after treatment, induce acute inflammation by injecting LPS (from E. coli O111:B4) intraperitoneally.[9]
-
Monitor mice for signs of morbidity.
-
At 4-6 hours post-LPS injection, collect blood via cardiac puncture under anesthesia.
-
Euthanize mice and harvest tissues (e.g., lungs, liver) for further analysis.[7]
-
-
Endpoint Analysis:
-
Serum Cytokine Levels: Separate serum from blood and measure the concentrations of TNF-α, IL-6, and IL-10 using commercial ELISA kits.
-
Histopathology: Fix tissues in 10% neutral buffered formalin, embed in paraffin, section, and perform Hematoxylin and Eosin (H&E) staining to assess tissue inflammation and cell infiltration.[7]
-
Data Presentation: Expected Quantitative Outcomes
| Group | Treatment | Serum TNF-α (pg/mL) | Serum IL-6 (pg/mL) | Serum IL-10 (pg/mL) |
| 1 | Vehicle Control | 50 ± 15 | 30 ± 10 | 40 ± 12 |
| 2 | LPS Control | 2500 ± 400 | 4000 ± 600 | 250 ± 50 |
| 3 | Test Compound (Low Dose) + LPS | 1500 ± 300 | 2500 ± 450 | 500 ± 80 |
| 4 | Test Compound (High Dose) + LPS | 800 ± 200 | 1200 ± 300 | 800 ± 120 |
| 5 | Dexamethasone + LPS | 600 ± 150 | 900 ± 250 | 750 ± 110 |
| Note: Data are presented as mean ± SD and are illustrative examples of expected results. |
Application Note 2: Evaluation of Antitumor Activity
This protocol outlines a subcutaneous xenograft mouse model to determine the in vivo antitumor efficacy of this compound, a potential therapeutic avenue given the broad anticancer potential of imidazole-based compounds.[3][10]
Experimental Protocol: Subcutaneous Xenograft Model
-
Cell Lines and Culture: Use a human cancer cell line such as A549 (lung carcinoma) or MCF-7 (breast adenocarcinoma). Culture cells in appropriate media under standard conditions.
-
Animals: Use 6-8 week-old female athymic nude or NOD/SCID mice.[11]
-
Tumor Implantation:
-
Harvest cancer cells during their logarithmic growth phase.
-
Resuspend cells in sterile PBS at a concentration of 5 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.[12]
-
-
Experimental Groups (n=8-10 mice per group):
-
Group 1 (Vehicle Control): Administer vehicle daily by oral gavage.
-
Group 2 (Test Compound Low Dose): this compound (e.g., 25 mg/kg/day, oral gavage).
-
Group 3 (Test Compound High Dose): this compound (e.g., 100 mg/kg/day, oral gavage).
-
Group 4 (Positive Control): Standard chemotherapy agent (e.g., Doxorubicin, 5 mg/kg, i.p., once weekly).[12]
-
-
Procedure:
-
Monitor mice daily for tumor appearance.
-
When tumors become palpable and reach an average volume of ~100 mm³, randomize mice into the experimental groups.
-
Begin treatment according to the defined schedule.
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²)/2.[11]
-
Record mouse body weight at each measurement to monitor toxicity.
-
-
Endpoint Analysis:
-
Euthanize mice when tumors reach the predetermined maximum size (e.g., 1500 mm³) or at the end of the study period (e.g., 28 days).[11]
-
Excise tumors and record their final weight.
-
Fix a portion of the tumor in formalin for immunohistochemical (IHC) analysis of proliferation markers (e.g., Ki-67).[12]
-
Data Presentation: Expected Quantitative Outcomes
| Group | Treatment | Final Tumor Volume (mm³) | Final Tumor Weight (g) | Body Weight Change (%) |
| 1 | Vehicle Control | 1200 ± 250 | 1.1 ± 0.2 | +5% |
| 2 | Test Compound (25 mg/kg) | 850 ± 180 | 0.8 ± 0.15 | +3% |
| 3 | Test Compound (100 mg/kg) | 450 ± 120 | 0.4 ± 0.1 | -2% |
| 4 | Doxorubicin (5 mg/kg) | 300 ± 90 | 0.25 ± 0.08 | -8% |
| Note: Data are presented as mean ± SD and are illustrative examples of expected results. |
Application Note 3: Assessment of Neuroprotective Effects
This protocol is designed to explore the potential neuroprotective or anti-neuroinflammatory effects of this compound, inspired by the known activity of TRIM as a neuronal nitric oxide synthase inhibitor.[6] An LPS-induced neuroinflammation model is used to create a relevant pathological state.[13]
Experimental Protocol: LPS-Induced Neuroinflammation
-
Animals: Use 8-10 week-old male C57BL/6 mice.
-
Compound Preparation: Prepare the test compound as described in the anti-inflammatory protocol.
-
Experimental Groups (n=10-12 mice per group):
-
Group 1 (Vehicle Control): Saline/DMSO vehicle, i.p. injection.
-
Group 2 (LPS Control): LPS (1 mg/kg), i.p. injection.
-
Group 3 (Test Compound Low Dose): this compound (e.g., 10 mg/kg, i.p.) administered 30 minutes before LPS and daily thereafter.
-
Group 4 (Test Compound High Dose): this compound (e.g., 30 mg/kg, i.p.) administered 30 minutes before LPS and daily thereafter.
-
-
Procedure:
-
Administer a single i.p. injection of LPS to induce neuroinflammation.
-
Administer the test compound or vehicle according to the schedule.
-
Behavioral Testing (starting 24 hours post-LPS):
-
Open Field Test: Assess general locomotor activity and anxiety-like behavior.
-
Y-Maze Test: Evaluate spatial working memory.
-
-
Study Endpoint: On day 7, euthanize mice.
-
-
Endpoint Analysis:
-
Brain Tissue Collection: Perfuse mice with ice-cold PBS.[14] Dissect the brain, isolating the hippocampus and cortex.
-
Biochemical Analysis: Homogenize brain tissue to measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) by ELISA or qPCR.
-
Immunohistochemistry: Use the other brain hemisphere for IHC analysis of microglial activation (Iba1 staining) and astrogliosis (GFAP staining).[14]
-
Data Presentation: Expected Quantitative Outcomes
| Group | Treatment | Y-Maze Spontaneous Alternation (%) | Hippocampal IL-1β (pg/mg protein) |
| 1 | Vehicle Control | 75 ± 8 | 10 ± 3 |
| 2 | LPS Control | 50 ± 10 | 80 ± 15 |
| 3 | Test Compound (10 mg/kg) + LPS | 60 ± 9 | 55 ± 12 |
| 4 | Test Compound (30 mg/kg) + LPS | 70 ± 7 | 30 ± 8 |
| Note: Data are presented as mean ± SD and are illustrative examples of expected results. |
Safety and Handling
This compound is classified as an irritant. It may cause skin irritation, serious eye irritation, and respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling the compound. All work should be performed in a well-ventilated area or a chemical fume hood.
Disclaimer: These protocols are intended as a guide for research purposes only. All animal experiments must be conducted in accordance with institutional guidelines and approved by an Institutional Animal Care and Use Committee (IACUC). Dosages and experimental designs may require optimization.
References
- 1. CAS 25371-97-5: 1-[4-(trifluoromethyl)phenyl]-1H-imidazole [cymitquimica.com]
- 2. This compound | C10H7F3N2 | CID 141198 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interference in Macrophage Balance (M1/M2): The Mechanism of Action Responsible for the Anti-Inflammatory Effect of a Fluorophenyl-Substituted Imidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological activity of imidazole based 1,4-naphthoquinones - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. ossila.com [ossila.com]
- 7. bio-protocol.org [bio-protocol.org]
- 8. scielo.br [scielo.br]
- 9. In vivo Acute Inflammatory Models | Redoxis [redoxis.se]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. cyagen.com [cyagen.com]
- 14. Protocols for assessing neurodegenerative phenotypes in Alzheimer’s mouse models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1-(4-Trifluoromethylphenyl)imidazole as a Potential Fluorescent Probe
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Extensive literature searches did not yield specific data on the fluorescent properties or applications of 1-(4-Trifluoromethylphenyl)imidazole as a fluorescent probe. The following application notes and protocols are based on the general properties of imidazole-based fluorophores and provide a framework for the characterization and potential application of the title compound.
Introduction to Imidazole-Based Fluorescent Probes
Imidazole, a five-membered aromatic heterocycle, is a versatile scaffold in the design of fluorescent probes due to its unique electronic properties, metal-binding affinity, and tunable fluorescence response.[1] Derivatives of imidazole have emerged as powerful tools in various scientific fields, including chemical biology, materials science, and drug development. The imidazole moiety's ability to coordinate with metal ions makes it an excellent component for fluorescent sensors targeting specific cations.[2] These sensors often operate via mechanisms such as photoinduced electron transfer (PET), intramolecular charge transfer (ICT), and chelation-enhanced fluorescence (CHEF), leading to detectable changes in their fluorescence properties upon analyte binding.[3]
The introduction of a trifluoromethylphenyl group to the imidazole core can influence the molecule's photophysical properties, such as quantum yield and Stokes shift, and may enhance its utility in biological applications due to the effects of fluorine on metabolic stability and cell permeability. While data for the 4-trifluoromethylphenyl isomer is unavailable, related compounds have shown promise in various applications.
Potential Applications
Based on the general behavior of imidazole-based fluorescent probes, this compound could potentially be developed for:
-
Sensing of Metal Ions: The nitrogen atoms in the imidazole ring can act as binding sites for various metal ions, potentially leading to a "turn-on" or "turn-off" fluorescent response.[4][5]
-
Bioimaging: The lipophilic nature of the phenyl ring and the potential for cell permeability could allow for its use in cellular imaging to visualize specific ions or changes in the cellular environment.
-
pH Sensing: The imidazole moiety has a pKa that can be tuned by substituents, making it a candidate for developing pH-sensitive fluorescent probes.[1]
Data Presentation: Photophysical Properties of Representative Phenyl-Imidazole Derivatives
As no specific data for this compound is available, the following table summarizes the photophysical properties of other reported imidazole-based fluorescent probes to provide a reference for the expected range of values.
| Compound/Probe Name | Excitation (λex, nm) | Emission (λem, nm) | Quantum Yield (ΦF) | Target Analyte | Reference |
| Cyclo X (furan and imidazole derivative) | 360 | 452 | 0.226 | Cancer cell imaging | [6] |
| SAC (furan and imidazole derivative) | 350 | 428 | 0.400 | Cancer cell imaging | [6] |
| SNO (furan and imidazole derivative) | 350 | 432 | 0.479 | Cancer cell imaging | [6] |
| 2-(4-nitrophenyl)-4,5-diphenyl-1H-imidazole (NPDI) | Not Specified | Not Specified | Not Specified | Al³⁺ | [7] |
| Phenanthro[9,10-d]-imidazole derivative (PK1) | 372-386 | Not Specified | Not Specified | General fluorophore | [8] |
| Phenanthro[9,10-d]-imidazole derivative (PK2) | 406-421 | Not Specified | Not Specified | General fluorophore | [8] |
Experimental Protocols
The following are detailed, generalized protocols for the characterization and application of a novel imidazole-based compound as a fluorescent probe.
Protocol 1: Characterization of Photophysical Properties
This protocol outlines the steps to determine the fundamental photophysical properties of a potential fluorescent probe like this compound.
Materials:
-
This compound
-
Spectroscopic grade solvents (e.g., ethanol, acetonitrile, DMSO)
-
UV-Vis Spectrophotometer
-
Fluorescence Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Fluorescence quantum yield standard (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54)
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mM) in a suitable spectroscopic grade solvent.
-
Absorption Spectroscopy:
-
Prepare a dilute solution of the compound from the stock solution.
-
Record the UV-Vis absorption spectrum from 200 to 800 nm to determine the wavelength of maximum absorption (λmax).
-
-
Emission Spectroscopy:
-
Excite the sample at its λmax.
-
Record the fluorescence emission spectrum. The wavelength with the highest intensity is the emission maximum (λem).
-
-
Determination of Molar Absorptivity (ε):
-
Prepare a series of dilutions of the compound of known concentrations.
-
Measure the absorbance of each solution at λmax.
-
Plot absorbance versus concentration. The slope of the line, according to the Beer-Lambert law (A = εcl), will be the molar absorptivity.
-
-
Relative Fluorescence Quantum Yield (ΦF) Measurement: [9][10][11]
-
Prepare a solution of the sample and a solution of a known fluorescence standard (e.g., quinine sulfate) with an absorbance of < 0.1 at the excitation wavelength.
-
Measure the absorbance of both the sample and the standard at the same excitation wavelength.
-
Measure the integrated fluorescence intensity (the area under the emission curve) for both the sample and the standard.
-
Calculate the quantum yield using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²) Where:
-
Φ is the quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
η is the refractive index of the solvent
-
-
Protocol 2: Application in Metal Ion Sensing
This protocol describes a general procedure for evaluating the performance of an imidazole-based probe for the detection of a specific metal ion.
Materials:
-
Stock solution of this compound (e.g., 10 µM in a suitable buffer/solvent system).
-
Stock solutions of various metal ions (e.g., 1 mM solutions of metal salts like chlorides or nitrates).
-
Buffer solution (e.g., HEPES or Tris-HCl, pH 7.4).
-
Fluorescence Spectrophotometer.
-
96-well microplate reader (optional, for high-throughput screening).
Procedure:
-
Selectivity Screening:
-
To separate solutions of the probe, add an excess (e.g., 10 equivalents) of different metal ion stock solutions (e.g., Na⁺, K⁺, Mg²⁺, Ca²⁺, Mn²⁺, Fe²⁺, Fe³⁺, Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺, Cd²⁺, Hg²⁺, Pb²⁺, Al³⁺).
-
Record the fluorescence emission spectrum for each solution after a short incubation period (e.g., 5 minutes).
-
Identify the metal ion(s) that cause a significant change (quenching or enhancement) in the fluorescence intensity.
-
-
Titration Experiment:
-
To a solution of the probe, incrementally add small aliquots of the stock solution of the target metal ion.
-
After each addition, record the fluorescence emission spectrum.
-
Plot the change in fluorescence intensity at the emission maximum against the concentration of the added metal ion.
-
-
Determination of Detection Limit (LOD):
-
The LOD can be calculated from the titration data using the formula: LOD = 3σ / k, where σ is the standard deviation of the blank (probe solution without the metal ion) and k is the slope of the linear portion of the titration curve at low concentrations.
-
-
Competition Experiment:
-
To a solution of the probe containing the target metal ion, add an excess of other potentially interfering metal ions.
-
Record the fluorescence emission spectrum to determine if the presence of other ions affects the signal from the target ion.
-
Visualizations
The following diagrams illustrate key concepts and workflows relevant to the use of fluorescent probes.
Caption: General mechanisms of fluorescence quenching upon interaction with an analyte.
References
- 1. pH-Dependent Optical Properties of Synthetic Fluorescent Imidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Modern Approaches in Organic Chromofluorescent Sensor Synthesis for the Detection of Considered First-Row Transition Metal Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is fluorescence quenching? | AxisPharm [axispharm.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Overview of imidazole-based fluorescent materials with hybridized local and charge transfer and hot-exciton pathway characteristics in excited states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Influence of the Functional Group on the Physicochemical and Biological Properties of New Phenanthro[9,10-d]-Imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. jasco-global.com [jasco-global.com]
- 11. chem.uci.edu [chem.uci.edu]
Application Notes and Protocols for 1-(4-Trifluoromethylphenyl)imidazole in Agrochemical Formulation Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential uses and experimental evaluation of 1-(4-Trifluoromethylphenyl)imidazole in the field of agrochemical formulation research. The imidazole moiety is a well-established pharmacophore in antifungal agents, and the addition of a trifluoromethylphenyl group can enhance lipophilicity and overall biological activity.[1] This document outlines its potential as a fungicide, along with protocols for its synthesis, formulation, and biological screening.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 25371-98-6 | [1][2][3] |
| Molecular Formula | C₁₀H₇F₃N₂ | [1][2][3] |
| Molecular Weight | 212.17 g/mol | [2][3] |
| Appearance | Solid (form may vary) | Assumed based on typical organic compounds |
| Solubility | Likely soluble in organic solvents, with limited solubility in water | [1] |
Potential Agrochemical Applications
Based on the known biological activities of imidazole and trifluoromethyl-containing compounds, this compound is a promising candidate for the following agrochemical applications:
-
Fungicide: The imidazole ring is a key feature of many commercial fungicides that inhibit ergosterol biosynthesis in fungi.[4]
-
Herbicide: Certain trifluoromethyl and phenyl derivatives have shown herbicidal properties.
-
Insecticide: While less common for simple imidazoles, some fluorinated compounds exhibit insecticidal activity.
Data Presentation: Efficacy of Related Compounds
| Compound Class | Target Organism | Efficacy Metric | Value (µg/mL or as noted) | Reference |
| Benzimidazole Phenylhydrazone Derivatives | Rhizoctonia solani | EC₅₀ | 1.20 | [5] |
| Benzimidazole Phenylhydrazone Derivatives | Magnaporthe oryzae | EC₅₀ | 1.85 | [5] |
| 2-imidazolylchromone derivative (6r) | Sclerotium rolfsii | ED₅₀ | 6.78 | [6] |
| 2-imidazolylchromone derivative (6r) | Fusarium oxysporum | ED₅₀ | 29.72 | [6] |
| 1,2,4-Triazole Derivative (5j) | Phytophthora capsici | EC₅₀ | 17.362 | [7] |
| 1,2,4-Triazole Derivative (6h) | Physalospora piricola | EC₅₀ | 13.095 | [7] |
Experimental Protocols
The following are detailed, adaptable protocols for the synthesis and evaluation of this compound in an agrochemical context.
Protocol 1: Synthesis of this compound
This protocol is a generalized method for the synthesis of N-arylimidazoles.
Materials:
-
Imidazole
-
4-Fluorobenzotrifluoride
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve imidazole (1.0 eq) and 4-fluorobenzotrifluoride (1.2 eq) in DMF.
-
Add potassium carbonate (2.0 eq) to the mixture.
-
Heat the reaction mixture to reflux (approximately 120-140 °C) and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine solution.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Protocol 2: In Vitro Antifungal Assay (Poisoned Food Technique)
This protocol is a standard method for assessing the fungicidal activity of a compound against mycelial growth.[8]
Materials:
-
This compound
-
Acetone (or other suitable solvent)
-
Potato Dextrose Agar (PDA)
-
Target fungal pathogens (e.g., Fusarium oxysporum, Rhizoctonia solani)
-
Sterile Petri dishes (90 mm)
-
Sterile cork borer (5 mm)
-
Incubator
Procedure:
-
Prepare a stock solution of this compound in acetone.
-
Prepare serial dilutions to obtain the desired test concentrations.
-
Add the appropriate volume of the test solution to molten PDA to achieve the final concentrations. Also, prepare a solvent-only control.
-
Pour the amended PDA into sterile Petri dishes and allow them to solidify.
-
Inoculate the center of each plate with a 5 mm mycelial plug of the test fungus, taken from the edge of an actively growing culture.
-
Incubate the plates at 25 ± 2 °C until the mycelial growth in the control plate reaches the edge of the plate.
-
Measure the colony diameter in two perpendicular directions.
-
Calculate the percentage of mycelial growth inhibition using the following formula:
-
% Inhibition = ((dc - dt) / dc) * 100
-
Where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.
-
-
Determine the EC₅₀ value by probit analysis.
Protocol 3: Herbicidal Activity Screening (Agar Plate Assay)
This protocol is a primary screening method to assess the pre-emergence herbicidal activity of the compound.[9][10]
Materials:
-
This compound
-
DMSO (Dimethyl sulfoxide)
-
MS-agar medium
-
Seeds of a model plant (e.g., Arabidopsis thaliana)
-
Sterile 96-well plates
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
Add an aliquot of the stock solution to each well of a 96-well plate to achieve the desired final concentration after adding the agar. Include a DMSO-only control.
-
Dispense molten MS-agar medium into each well.
-
After the agar has solidified, place a few sterilized seeds of the model plant onto the surface of the agar in each well.
-
Seal the plates and incubate under controlled conditions (e.g., 16-hour light/8-hour dark cycle at 22 °C) for 10-14 days.
-
Visually assess for signs of phytotoxicity, such as inhibition of germination, root and shoot growth, and chlorosis.
-
Quantify the effects by measuring root length or seedling weight and compare it to the control.
Protocol 4: Insecticidal Activity (Larval Contact Assay)
This protocol is a standard method for evaluating the toxicity of a compound to insect larvae.[11][12]
Materials:
-
This compound
-
Acetone or DMSO
-
Test insect larvae (e.g., Aedes aegypti)
-
24-well plates
-
Deionized water
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent.
-
Prepare serial dilutions to achieve the desired test concentrations.
-
In a 24-well plate, add a specific number of larvae (e.g., 5-10) to each well containing a defined volume of deionized water.
-
Add the test solution to each well to reach the final concentration. Include a solvent-only control.
-
Incubate the plates under controlled environmental conditions.
-
Record larval mortality at 24 and 48 hours.
-
Calculate the percentage mortality, correcting for control mortality using Abbott's formula if necessary.
-
Determine the LC₅₀ value using probit analysis.
Visualizations
Diagram 1: General Synthesis Workflow
Caption: A generalized workflow for the synthesis of this compound.
Diagram 2: Antifungal Screening Protocol Workflow
Caption: Workflow for the in vitro antifungal screening using the poisoned food technique.
Diagram 3: Proposed Antifungal Mechanism of Action
Caption: The proposed mechanism of action for this compound as a fungicide.
References
- 1. CAS 25371-97-5: 1-[4-(trifluoromethyl)phenyl]-1H-imidazole [cymitquimica.com]
- 2. This compound | C10H7F3N2 | CID 141198 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Improved herbicide discovery using physico-chemical rules refined by antimalarial library screening - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00914A [pubs.rsc.org]
- 10. Improved herbicide discovery using physico-chemical rules refined by antimalarial library screening - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocols for Testing the Toxicity of Novel Insecticidal Chemistries to Mosquitoes [jove.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: 1-(4-Trifluoromethylphenyl)imidazole in Advanced Material Science
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-Trifluoromethylphenyl)imidazole is a versatile heterocyclic compound with significant potential in advanced material science. Its unique molecular structure, featuring an imidazole ring and a trifluoromethylphenyl group, imparts desirable electronic and chemical properties. These characteristics make it a compelling building block for the development of novel materials with applications in organic electronics and corrosion protection. The trifluoromethyl group enhances electron affinity and stability, while the imidazole moiety provides a coordination site and contributes to intermolecular interactions. This document provides detailed application notes and experimental protocols for the synthesis and utilization of this compound in organic light-emitting diodes (OLEDs) and as a corrosion inhibitor.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 25371-98-6 | [1] |
| Molecular Formula | C₁₀H₇F₃N₂ | [1] |
| Molecular Weight | 212.17 g/mol | [1] |
| Appearance | Solid | |
| Melting Point | 71 °C |
Synthesis Protocols
The synthesis of this compound can be achieved through established cross-coupling methodologies such as the Ullmann condensation or the Buchwald-Hartwig amination. These reactions facilitate the formation of the crucial C-N bond between the imidazole and the trifluoromethylphenyl rings.
Protocol 1: Synthesis via Ullmann Condensation
The Ullmann condensation is a classic method for forming C-N bonds using a copper catalyst, typically at elevated temperatures.
Reaction Scheme:
Figure 1: Ullmann Condensation for Synthesis.
Materials:
-
Imidazole
-
4-Bromobenzotrifluoride
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Toluene
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Experimental Procedure:
-
To a flame-dried round-bottom flask, add imidazole (1.2 equivalents), 4-bromobenzotrifluoride (1.0 equivalent), copper(I) iodide (0.1 equivalents), and potassium carbonate (2.0 equivalents).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).
-
Add anhydrous N,N-dimethylformamide as the solvent.
-
Heat the reaction mixture to 120-150 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove insoluble salts.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain pure this compound.
Protocol 2: Synthesis via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that offers a more versatile and milder alternative to the Ullmann condensation.[2][3]
Reaction Scheme:
Figure 2: Buchwald-Hartwig Amination for Synthesis.
Materials:
-
Imidazole
-
4-Bromobenzotrifluoride
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos or other suitable phosphine ligand
-
Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous toluene or dioxane
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Experimental Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium catalyst (e.g., Pd(OAc)₂, 0.02 equivalents), the phosphine ligand (e.g., Xantphos, 0.04 equivalents), and the base (e.g., sodium tert-butoxide, 1.4 equivalents) to a flame-dried Schlenk tube.
-
Add imidazole (1.2 equivalents) and 4-bromobenzotrifluoride (1.0 equivalent).
-
Add anhydrous toluene as the solvent.
-
Seal the Schlenk tube and heat the reaction mixture to 80-110 °C for 4-12 hours. Monitor the reaction progress by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a plug of silica gel.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the desired product.
Application in Organic Light-Emitting Diodes (OLEDs)
This compound can serve as a key building block for the synthesis of more complex host materials or ligands for emissive metal complexes in OLEDs. The trifluoromethyl group can enhance the electron-transporting properties and improve the thermal and morphological stability of the resulting materials.[4]
Proposed Application: Ligand for a Platinum(II) Emitter
Based on the performance of structurally similar compounds, a platinum(II) complex incorporating a ligand derived from this compound could be a promising emitter for OLEDs. The following table presents performance data for a platinum(II) complex with a related 2-(4-trifluoromethylphenyl)-5,6,7,8-tetrahydroquinoline ligand.[5] This data can serve as a benchmark for the development of new emitters based on this compound.
| Complex | Maximum Luminous Efficiency (cd A⁻¹) | Power Efficiency (lm W⁻¹) | Emitter | Reference |
| Pt(II) complex with 2-(4-trifluoromethylphenyl)-5,6,7,8-tetrahydroquinoline ligand | 4.88 | 4.65 | Blue-green to yellow-green | [5] |
Protocol 3: Fabrication of a Multilayer OLED Device
This protocol describes a general procedure for the fabrication of a multilayer OLED device by vacuum thermal evaporation, which can be adapted for materials derived from this compound.
Experimental Workflow:
Figure 3: OLED Fabrication Workflow.
Materials and Equipment:
-
Indium tin oxide (ITO)-coated glass substrates
-
Organic materials for Hole Injection Layer (HIL), Hole Transport Layer (HTL), Emissive Layer (EML), and Electron Transport Layer (ETL)
-
Electron Injection Layer (EIL) material (e.g., LiF)
-
Metal for cathode (e.g., Al)
-
Vacuum thermal evaporation system
-
Substrate cleaning station (ultrasonic bath, UV-ozone cleaner)
-
Glovebox for device encapsulation
-
Source measure unit, photometer, and spectrometer for device characterization
Experimental Procedure:
-
Substrate Preparation:
-
Clean the ITO-coated glass substrates by sequential ultrasonication in deionized water, acetone, and isopropanol.
-
Dry the substrates with a stream of nitrogen gas.
-
Treat the substrates with UV-ozone for 10-15 minutes to improve the work function of the ITO and enhance hole injection.
-
-
Organic Layer Deposition:
-
Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber (pressure < 10⁻⁶ Torr).
-
Sequentially deposit the organic layers: HIL, HTL, EML (containing the this compound-derived material), and ETL. The deposition rates and layer thicknesses should be carefully controlled using quartz crystal microbalances.
-
-
Cathode Deposition:
-
Deposit a thin layer of an EIL material (e.g., LiF) to facilitate electron injection.
-
Deposit the metal cathode (e.g., Al) on top of the EIL.
-
-
Encapsulation and Characterization:
-
Transfer the fabricated devices to an inert atmosphere glovebox for encapsulation to protect the organic layers from moisture and oxygen.
-
Characterize the electroluminescent properties of the devices, including current density-voltage-luminance (J-V-L) characteristics, external quantum efficiency (EQE), power efficiency, and electroluminescence spectra.
-
Application as a Corrosion Inhibitor
The nitrogen atoms in the imidazole ring of this compound can effectively coordinate with metal surfaces, forming a protective layer that inhibits corrosion. The trifluoromethyl group can enhance the adsorption of the molecule onto the metal surface.[6]
Proposed Application: Corrosion Inhibitor for Mild Steel in Acidic Media
Based on studies of similar imidazole and triazole derivatives, this compound is expected to be an effective corrosion inhibitor for mild steel in acidic environments. The following table provides representative corrosion inhibition efficiency data for related compounds.[7][8][9]
| Inhibitor | Concentration | Medium | Inhibition Efficiency (%) | Method | Reference |
| 5-(4-pyridyl)-3-mercapto-1,2,4-triazole | 0.5 mM | 1 M HCl | 97.1 | Weight Loss | [7] |
| 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol | 300 ppm | 0.5 M HCl | 89.0 | [8] | |
| 4-ethyl-1-(4-oxo-4-phenylbutanoyl) thiosemicarbazide | 500 ppm | 1 M HCl | 96.1 | Weight Loss | [9] |
Protocol 4: Evaluation of Corrosion Inhibition Efficiency
This protocol outlines the weight loss and electrochemical methods to assess the corrosion inhibition performance of this compound on mild steel in an acidic solution.
Experimental Workflow:
References
- 1. scbt.com [scbt.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Photophysical properties and OLED performance of light-emitting platinum(ii) complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. The Inhibition of Mild Steel Corrosion in 1 N HCl by Imidazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 4-amino-5-(trifluoromethyl)-4H-1, 2, 4-triazole-3-thiol as an effective corrosion inhibitor for low carbon steel in HCl environment: experimental and theoretical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. naturalspublishing.com [naturalspublishing.com]
Application Notes and Protocols for 1-(4-Trifluoromethylphenyl)imidazole as a Potential Corrosion Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Corrosion is a significant challenge across various industries, leading to material degradation and substantial economic losses. The use of organic corrosion inhibitors is a primary strategy to mitigate this issue. Imidazole and its derivatives have emerged as a promising class of corrosion inhibitors due to the presence of nitrogen heteroatoms and π-electrons, which facilitate their adsorption onto metal surfaces, forming a protective barrier. 1-(4-Trifluoromethylphenyl)imidazole is a specific derivative of interest due to the strong electron-withdrawing nature of the trifluoromethyl group, which can influence the electronic density of the imidazole ring and enhance its adsorption characteristics.
These application notes provide a comprehensive overview of the potential use of this compound as a corrosion inhibitor, including detailed experimental protocols for its evaluation and illustrative data.
Chemical Information
| Compound Name | This compound |
| CAS Number | 25371-98-6 |
| Molecular Formula | C₁₀H₇F₃N₂ |
| Molecular Weight | 212.17 g/mol |
| Structure |
Proposed Mechanism of Action
The corrosion inhibition by this compound is believed to occur through the adsorption of its molecules onto the metal surface. This process can involve both physisorption (electrostatic interactions) and chemisorption (covalent bonding). The imidazole ring, rich in π-electrons and containing nitrogen atoms with lone pair electrons, can interact with the vacant d-orbitals of the metal. The trifluoromethyl group, being a strong electron-withdrawing group, can modulate the electron density of the phenyl and imidazole rings, potentially enhancing the adsorption process and the stability of the protective film formed on the metal surface.
Illustrative Data Presentation
The following tables summarize hypothetical quantitative data for the performance of this compound as a corrosion inhibitor for mild steel in a 1 M HCl solution.
Table 1: Weight Loss Measurements
| Inhibitor Conc. (mM) | Corrosion Rate (g m⁻² h⁻¹) | Inhibition Efficiency (%) | Surface Coverage (θ) |
| Blank | 1.25 | - | - |
| 0.1 | 0.45 | 64.0 | 0.64 |
| 0.5 | 0.21 | 83.2 | 0.83 |
| 1.0 | 0.12 | 90.4 | 0.90 |
| 2.0 | 0.08 | 93.6 | 0.94 |
| 5.0 | 0.06 | 95.2 | 0.95 |
Table 2: Potentiodynamic Polarization Parameters
| Inhibitor Conc. (mM) | Ecorr (mV vs. SCE) | Icorr (µA cm⁻²) | βa (mV dec⁻¹) | βc (mV dec⁻¹) | Inhibition Efficiency (%) |
| Blank | -480 | 250 | 75 | -110 | - |
| 0.1 | -472 | 90 | 72 | -105 | 64.0 |
| 0.5 | -465 | 42 | 68 | -102 | 83.2 |
| 1.0 | -458 | 24 | 65 | -98 | 90.4 |
| 2.0 | -450 | 16 | 62 | -95 | 93.6 |
| 5.0 | -442 | 12 | 60 | -92 | 95.2 |
Table 3: Electrochemical Impedance Spectroscopy (EIS) Parameters
| Inhibitor Conc. (mM) | Rct (Ω cm²) | Cdl (µF cm⁻²) | Inhibition Efficiency (%) |
| Blank | 80 | 150 | - |
| 0.1 | 225 | 95 | 64.4 |
| 0.5 | 480 | 60 | 83.3 |
| 1.0 | 850 | 45 | 90.6 |
| 2.0 | 1250 | 35 | 93.6 |
| 5.0 | 1600 | 30 | 95.0 |
Experimental Protocols
The following are detailed protocols for the key experiments used to evaluate the corrosion inhibition properties of this compound.
Weight Loss Method
Objective: To determine the corrosion rate and inhibition efficiency by measuring the weight loss of a metal coupon in a corrosive medium with and without the inhibitor.
Materials:
-
Mild steel coupons of known dimensions
-
Abrasive papers of different grades (e.g., 120, 400, 800, 1200 grit)
-
Distilled water
-
Acetone
-
Desiccator
-
Analytical balance (±0.1 mg)
-
Corrosive medium (e.g., 1 M HCl)
-
This compound
-
Water bath or thermostat
Procedure:
-
Mechanically polish the mild steel coupons using a series of abrasive papers to achieve a smooth, mirror-like surface.
-
Degrease the coupons by washing with distilled water and then acetone.
-
Dry the coupons and store them in a desiccator.
-
Accurately weigh each coupon using an analytical balance.
-
Prepare the corrosive solution (e.g., 1 M HCl) and different concentrations of the inhibitor solution.
-
Immerse the pre-weighed coupons in the test solutions (blank and with various inhibitor concentrations) for a specified period (e.g., 24 hours) at a constant temperature (e.g., 25 °C).
-
After the immersion period, remove the coupons, wash them with distilled water to remove corrosion products, and scrub gently with a soft brush.
-
Rinse with acetone and dry.
-
Re-weigh the coupons to determine the weight loss.
-
Calculate the corrosion rate (CR) and inhibition efficiency (IE%) using the following equations:
-
CR (g m⁻² h⁻¹) = ΔW / (A * t)
-
IE (%) = [(CR_blank - CR_inh) / CR_blank] * 100 where ΔW is the weight loss, A is the surface area of the coupon, t is the immersion time, CR_blank is the corrosion rate in the absence of the inhibitor, and CR_inh is the corrosion rate in the presence of the inhibitor.
-
Potentiodynamic Polarization
Objective: To study the effect of the inhibitor on the anodic and cathodic corrosion reactions and to determine the corrosion current density (Icorr).
Materials:
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell (working electrode: mild steel; counter electrode: platinum; reference electrode: Saturated Calomel Electrode - SCE)
-
Corrosive medium and inhibitor solutions as in the weight loss method.
Procedure:
-
Prepare the mild steel working electrode by embedding it in an epoxy resin, leaving a known surface area exposed.
-
Polish the exposed surface of the working electrode as described in the weight loss method.
-
Assemble the three-electrode cell with the prepared working electrode, platinum counter electrode, and SCE reference electrode.
-
Fill the cell with the test solution (blank or with inhibitor).
-
Allow the system to stabilize for a certain period (e.g., 30-60 minutes) until a steady open-circuit potential (OCP) is reached.
-
Perform the potentiodynamic polarization scan by sweeping the potential from a cathodic potential to an anodic potential (e.g., -250 mV to +250 mV with respect to OCP) at a slow scan rate (e.g., 0.5-1 mV/s).
-
Record the resulting current density as a function of the applied potential.
-
Extrapolate the linear Tafel regions of the anodic and cathodic curves to the corrosion potential (Ecorr) to determine the corrosion current density (Icorr).
-
Calculate the inhibition efficiency using the equation:
-
IE (%) = [(Icorr_blank - Icorr_inh) / Icorr_blank] * 100
-
Electrochemical Impedance Spectroscopy (EIS)
Objective: To investigate the mechanism of corrosion inhibition and to determine the charge transfer resistance (Rct).
Materials:
-
Potentiostat/Galvanostat with a frequency response analyzer
-
Three-electrode electrochemical cell as in the potentiodynamic polarization method.
Procedure:
-
Prepare and set up the electrochemical cell as described for potentiodynamic polarization.
-
Allow the system to reach a steady OCP.
-
Apply a small amplitude AC voltage signal (e.g., 10 mV) at the OCP over a wide range of frequencies (e.g., 100 kHz to 10 mHz).
-
Record the impedance data and present it as Nyquist and Bode plots.
-
Model the impedance data using an appropriate equivalent electrical circuit to determine parameters such as solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl).
-
Calculate the inhibition efficiency using the equation:
-
IE (%) = [(Rct_inh - Rct_blank) / Rct_inh] * 100
-
Visualizations
The Role of 1-(4-Trifluoromethylphenyl)imidazole in Organic Synthesis: A Review of Current Understanding
Despite interest in its unique electronic properties, extensive research reveals that 1-(4-trifluoromethylphenyl)imidazole primarily serves as a versatile building block and ligand in organic synthesis rather than a direct catalyst for organic reactions. This report summarizes the current understanding of this compound's applications, drawing from available scientific literature. While the initial query focused on its catalytic role, the evidence strongly indicates its utility lies in its incorporation into larger molecular frameworks and its ability to coordinate with metal centers, thereby influencing catalytic processes as a ligand.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. The presence of the trifluoromethyl group significantly influences its electronic nature, making it a valuable component in the design of functional molecules.
| Property | Value | Reference |
| CAS Number | 25371-98-6 | [1] |
| Molecular Formula | C₁₀H₇F₃N₂ | [1] |
| Molecular Weight | 212.17 g/mol | [1] |
| Appearance | Not specified in literature | |
| Solubility | Expected to be soluble in organic solvents |
Applications in Organic Synthesis
Current literature highlights two primary roles for this compound in organic synthesis: as a structural motif in the synthesis of complex molecules and as a ligand for transition metal catalysts.
A Building Block for Complex Molecules
The synthesis of various imidazole derivatives is a significant area of research due to their prevalence in pharmaceuticals and functional materials. The trifluoromethylphenyl group can impart desirable properties such as increased metabolic stability and binding affinity in drug candidates.
Several methods have been developed for the synthesis of N-arylimidazoles, including copper- and palladium-catalyzed cross-coupling reactions. These reactions typically involve the coupling of an imidazole with an aryl halide. While this compound is a product of such reactions, it is not reported to catalyze them.
A Ligand in Transition Metal Catalysis
The imidazole moiety is a well-known N-heterocyclic carbene (NHC) precursor. NHCs are a class of powerful ligands in transition metal catalysis. While direct use of this compound as a catalyst has not been documented, its structural analog, 1-[2-(trifluoromethyl)phenyl]imidazole, has been noted for its strong binding affinity to transition metals like iridium and ruthenium.[2] This suggests that this compound could potentially be used to synthesize NHC ligands for various catalytic applications, including cross-coupling reactions.
For instance, palladium clusters supported on imidazole-functionalized materials have demonstrated high efficiency in Suzuki coupling reactions.[3] This highlights the importance of the imidazole unit in anchoring and stabilizing catalytically active metal centers.
Synthesis of this compound
The synthesis of this compound itself is typically achieved through transition metal-catalyzed N-arylation reactions. A general workflow for such a synthesis is depicted below.
Figure 1. Generalized workflow for the synthesis of this compound.
Conclusion
References
Application Notes and Protocols for the N-arylation of Imidazole using 4-bromobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N-arylation of imidazole is a fundamental transformation in organic synthesis, yielding N-arylimidazole scaffolds that are prevalent in a wide array of pharmaceuticals, agrochemicals, and materials science. This document provides a detailed protocol for the N-arylation of imidazole with 4-bromobenzotrifluoride, a common building block in medicinal chemistry due to the unique properties conferred by the trifluoromethyl group. The protocols described herein are based on established copper-catalyzed (Ullmann-type) and palladium-catalyzed (Buchwald-Hartwig) cross-coupling reactions, offering versatile and efficient methods for the synthesis of N-(4-(trifluoromethyl)phenyl)-1H-imidazole.[1][2][3][4][5][6]
Reaction Principle
The N-arylation of imidazole with 4-bromobenzotrifluoride can be achieved through two primary catalytic strategies:
-
Copper-Catalyzed N-Arylation (Ullmann Condensation): This classic method involves the use of a copper catalyst, a ligand, a base, and a suitable solvent to couple an aryl halide with an N-H containing heterocycle.[1][2][5] Modern modifications of the Ullmann reaction often utilize ligands to facilitate the reaction under milder conditions.[1][7]
-
Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination): A more recent and often more versatile method, the Buchwald-Hartwig amination employs a palladium catalyst and a specialized phosphine ligand to achieve the C-N bond formation.[4][6][8][9] This reaction is known for its broad substrate scope and functional group tolerance.[6][8]
Data Presentation: Comparison of Catalytic Systems
The choice of catalytic system can significantly impact the reaction efficiency, yield, and conditions. Below is a summary of typical conditions for both copper- and palladium-catalyzed N-arylation of imidazoles with aryl bromides.
| Parameter | Copper-Catalyzed System (Ullmann-type) | Palladium-Catalyzed System (Buchwald-Hartwig) |
| Catalyst | CuI, CuBr, Cu₂O, (CuOTf)₂PhH[1][2] | Pd₂(dba)₃, Pd(OAc)₂[4][10] |
| Ligand | 4,7-Dimethoxy-1,10-phenanthroline, 8-hydroxyquinoline, Pyridin-2-yl β-ketones[1][2][11] | Biaryl phosphines (e.g., XPhos, tBuBrettPhos)[4][10] |
| Base | Cs₂CO₃, K₂CO₃, K₃PO₄, Tetraethylammonium carbonate[1][2][11][12] | NaOtBu, KOtBu, Cs₂CO₃[4][10] |
| Solvent | DMSO, DMF, CH₃CN, Toluene[2][4] | Toluene, Dioxane, o-xylene[4] |
| Temperature | 60 - 130 °C[2][11] | Room Temperature to 120 °C[4] |
| Reaction Time | 5 - 60 hours[2][11] | 12 - 24 hours[4][8] |
| Microwave | Applicable, can reduce reaction times[12][13] | Applicable, can accelerate the reaction[4][10] |
Experimental Protocols
Protocol 1: Copper-Catalyzed N-Arylation of Imidazole
This protocol is adapted from established copper-catalyzed procedures for the N-arylation of imidazoles.[1][2]
Materials:
-
Imidazole
-
4-bromobenzotrifluoride
-
Copper(I) iodide (CuI)
-
4,7-Dimethoxy-1,10-phenanthroline (ligand)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
Procedure:
-
To an oven-dried Schlenk tube, add imidazole (1.2 mmol), copper(I) iodide (0.05 mmol, 5 mol%), and 4,7-dimethoxy-1,10-phenanthroline (0.1 mmol, 10 mol%).
-
Add cesium carbonate (2.0 mmol).
-
Seal the tube with a septum, and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Add 4-bromobenzotrifluoride (1.0 mmol) and anhydrous DMSO (2 mL) via syringe.
-
Place the reaction vessel in a preheated oil bath at 110 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 24-48 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and wash it with brine (2 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired N-(4-(trifluoromethyl)phenyl)-1H-imidazole.
Protocol 2: Palladium-Catalyzed N-Arylation of Imidazole
This protocol is based on the Buchwald-Hartwig amination methodology.[4][8]
Materials:
-
Imidazole
-
4-bromobenzotrifluoride
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (ligand)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere, add Pd₂(dba)₃ (0.01 mmol, 1 mol%) and XPhos (0.024 mmol, 2.4 mol%).
-
Add sodium tert-butoxide (1.4 mmol).
-
Seal the tube, and evacuate and backfill with argon or nitrogen three times.
-
Add imidazole (1.2 mmol) and 4-bromobenzotrifluoride (1.0 mmol).
-
Add anhydrous toluene (2 mL) via syringe.
-
Place the reaction vessel in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.[8]
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite.
-
Wash the filtrate with water (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield N-(4-(trifluoromethyl)phenyl)-1H-imidazole.
Visualizations
The following diagrams illustrate the general experimental workflow and the catalytic cycles for the described N-arylation reactions.
References
- 1. 4,7-Dimethoxy-1,10-phenanthroline: An Excellent Ligand for the Cu-Catalyzed N-Arylation of Imidazoles [organic-chemistry.org]
- 2. Mild Conditions for Copper-Catalyzed N-Arylation of Imidazoles [organic-chemistry.org]
- 3. Synthesis of substituted N-heterocycles by N-arylation [organic-chemistry.org]
- 4. Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. electronicsandbooks.com [electronicsandbooks.com]
- 13. benthamscience.com [benthamscience.com]
Application Notes and Protocols for Studying Enzyme Inhibition by 1-(4-Trifluoromethylphenyl)imidazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive methodology for investigating the inhibitory effects of 1-(4-Trifluoromethylphenyl)imidazole on enzyme activity, with a specific focus on human cytochrome P450 aromatase (CYP19A1), a key enzyme in steroid biosynthesis. Imidazole-based compounds are known inhibitors of various cytochrome P450 enzymes, and this document outlines the protocols to determine the potency and mechanism of inhibition for this specific compound.
Introduction
This compound is a heterocyclic compound containing an imidazole moiety, which is a common structural feature in many enzyme inhibitors. The trifluoromethyl group can enhance its metabolic stability and binding affinity to target enzymes. Due to these structural characteristics, it is hypothesized to be an inhibitor of cytochrome P450 enzymes, particularly those involved in steroidogenesis, such as aromatase (CYP19A1). Aromatase catalyzes the conversion of androgens to estrogens, and its inhibition is a key therapeutic strategy in estrogen-receptor-positive breast cancer. These protocols detail the necessary steps to characterize the inhibitory potential of this compound against aromatase.
Data Presentation
While specific experimental data for this compound is not widely published, the following table presents hypothetical, yet plausible, quantitative data for its inhibitory activity against human aromatase. This data is for illustrative purposes and serves as a template for presenting results obtained from the protocols described below. For comparison, data for Letrozole, a known potent aromatase inhibitor, is included.
| Compound | Target Enzyme | IC50 (nM) [a] | Ki (nM) [b] | Inhibition Type |
| This compound | Aromatase (CYP19A1) | 75 | 35 | Competitive |
| Letrozole (Reference) | Aromatase (CYP19A1) | 2.5 | 1.1 | Competitive |
[a] Half-maximal inhibitory concentration. [b] Inhibition constant.
Experimental Protocols
Protocol 1: Determination of IC50 for Aromatase Inhibition
This protocol describes a fluorometric assay to determine the half-maximal inhibitory concentration (IC50) of this compound against human recombinant aromatase.
Materials:
-
Human recombinant aromatase (CYP19A1)
-
Aromatase substrate (e.g., dibenzylfluorescein)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
This compound
-
Letrozole (positive control)
-
DMSO (vehicle control)
-
Phosphate buffer (pH 7.4)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare serial dilutions of the inhibitor in phosphate buffer to achieve a range of final assay concentrations (e.g., 0.1 nM to 100 µM).
-
Prepare a working solution of the aromatase substrate in phosphate buffer.
-
Prepare the NADPH regenerating system in phosphate buffer.
-
Prepare a solution of human recombinant aromatase in phosphate buffer.
-
-
Assay Setup:
-
In a 96-well microplate, add the following to each well:
-
Phosphate buffer
-
Aromatase enzyme solution
-
Serial dilutions of this compound or Letrozole. For control wells, add DMSO.
-
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction:
-
Add the aromatase substrate to all wells.
-
Initiate the enzymatic reaction by adding the NADPH regenerating system to all wells.
-
-
Data Collection:
-
Immediately place the microplate in a fluorescence microplate reader pre-set to 37°C.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths for the product of the substrate metabolism at regular intervals for 30-60 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the reaction rate as a function of the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.[1]
-
Protocol 2: Determination of Inhibition Constant (Ki) and Mechanism of Inhibition
This protocol determines the inhibition constant (Ki) and the mechanism of inhibition (e.g., competitive, non-competitive) of this compound.
Materials:
-
Same as Protocol 1.
Procedure:
-
Experimental Design:
-
A matrix of experiments is performed with varying concentrations of both the substrate and the inhibitor.
-
Use a range of substrate concentrations around the known Km value for the enzyme.
-
For each substrate concentration, perform the assay with multiple concentrations of this compound (including a zero-inhibitor control).
-
-
Assay Performance:
-
Follow the assay setup and reaction initiation steps as described in Protocol 1, using the matrix of substrate and inhibitor concentrations.
-
-
Data Collection:
-
Measure the initial reaction rates for each combination of substrate and inhibitor concentration.
-
-
Data Analysis:
-
Generate Lineweaver-Burk plots (double reciprocal plot of 1/velocity vs. 1/[substrate]) for each inhibitor concentration.
-
Analyze the plots to determine the mechanism of inhibition:
-
Competitive inhibition: Lines intersect on the y-axis.
-
Non-competitive inhibition: Lines intersect on the x-axis.
-
Mixed inhibition: Lines intersect in the second quadrant.
-
-
Calculate the apparent Km and Vmax values from the plots.
-
Use the appropriate Cheng-Prusoff equation to calculate the Ki value based on the IC50, the substrate concentration used in the IC50 assay, and the Km of the substrate.
-
Visualizations
Below are diagrams illustrating key aspects of the enzyme inhibition study.
Caption: Inhibition of the Steroidogenesis Pathway.
Caption: Workflow for Enzyme Inhibition Assay.
Caption: Logical Flow of the Research Rationale.
References
Standard Operating Procedures for Cell Culture with 1-(4-Trifluoromethylphenyl)imidazole: A Guide for Researchers
Disclaimer: Publicly available data on the specific biological activities and established cell culture protocols for 1-(4-Trifluoromethylphenyl)imidazole are limited. The following application notes and protocols are based on the known effects of structurally related trifluoromethylphenyl and imidazole derivatives. These are intended to serve as a comprehensive starting point for researchers, scientists, and drug development professionals to investigate the potential therapeutic properties of this compound.
Introduction
Imidazole-containing compounds represent a significant class of heterocyclic molecules with a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, and enzyme inhibitory effects. The inclusion of a trifluoromethylphenyl group can enhance metabolic stability and potency. This document outlines potential applications and provides detailed experimental protocols for investigating the cellular effects of this compound.
Potential Applications and Corresponding Protocols
Based on the activities of related compounds, promising areas of investigation for this compound include its potential as an anti-inflammatory agent through the modulation of macrophage polarization, its role as a cytochrome P450 inhibitor, and its potential cytotoxic effects on cancer cells.
Application Note 1: Assessment of Anti-inflammatory Activity in Macrophages
Many imidazole derivatives exhibit anti-inflammatory properties by modulating the polarization of macrophages, key cells in the immune response. This often involves the inhibition of pro-inflammatory (M1) signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and p38 Mitogen-Activated Protein Kinase (p38 MAPK) pathways. The following protocol describes how to assess the anti-inflammatory potential of this compound in a macrophage cell line.
Experimental Protocol: Macrophage Polarization Assay
This protocol uses the RAW 264.7 murine macrophage cell line, a standard model for studying inflammation. Lipopolysaccharide (LPS) is used to induce a pro-inflammatory M1 phenotype.
Materials:
-
RAW 264.7 cells
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS (Fetal Bovine Serum) and 1% Penicillin-Streptomycin
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent for Nitric Oxide detection
-
ELISA kits for TNF-α and IL-6
-
MTT or similar cell viability assay kit
-
96-well and 24-well cell culture plates
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Cell Seeding: Seed RAW 264.7 cells in 96-well plates (for viability and nitric oxide assays) or 24-well plates (for cytokine analysis) and allow them to adhere overnight.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in culture medium to achieve a range of final concentrations (e.g., 1, 10, 25, 50, 100 µM). Pre-treat the cells with the compound for 1-2 hours. Include a vehicle control (DMSO) and a positive control (e.g., dexamethasone).
-
LPS Stimulation: After pre-treatment, stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.
-
Nitric Oxide Assay: After incubation, collect the cell culture supernatant. Determine the concentration of nitric oxide using the Griess reagent according to the manufacturer's instructions.
-
Cytokine Analysis: Collect the supernatant and measure the levels of TNF-α and IL-6 using specific ELISA kits as per the manufacturer's protocols.
-
Cell Viability Assay: Assess the cytotoxicity of the compound using an MTT assay to ensure that the observed anti-inflammatory effects are not due to cell death.
Data Presentation: Anti-inflammatory Effects
| Concentration (µM) | Nitric Oxide Production (% of Control) | TNF-α Secretion (pg/mL) | IL-6 Secretion (pg/mL) | Cell Viability (%) |
| Vehicle Control | 100 | 100 | ||
| 1 | ||||
| 10 | ||||
| 25 | ||||
| 50 | ||||
| 100 | ||||
| Dexamethasone (10 µM) |
Application Note 2: In Vitro Cytochrome P450 Inhibition Assay
Imidazole-based compounds are known inhibitors of cytochrome P450 (CYP) enzymes, which can lead to drug-drug interactions.[1][2] This protocol provides a method to screen this compound for its inhibitory potential against major human CYP isoforms using human liver microsomes.
Experimental Protocol: CYP450 Inhibition Assay
Materials:
-
Human Liver Microsomes (HLM)
-
This compound
-
Specific CYP isoform substrates (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9, midazolam for CYP3A4)
-
NADPH regenerating system
-
Known CYP inhibitors (positive controls, e.g., ketoconazole for CYP3A4)
-
Acetonitrile with an internal standard for quenching the reaction
-
LC-MS/MS for metabolite quantification
Procedure:
-
Preparation: Prepare a range of concentrations of this compound and positive control inhibitors.
-
Incubation Mixture: In a 96-well plate, combine HLM, the test compound or control inhibitor, and the specific CYP substrate in a phosphate buffer.
-
Reaction Initiation: Pre-warm the plate at 37°C, then initiate the reaction by adding the NADPH regenerating system.
-
Incubation: Incubate for a specific time (e.g., 10-30 minutes) at 37°C.
-
Reaction Termination: Stop the reaction by adding cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the plate to pellet the protein.
-
Analysis: Analyze the supernatant for the formation of the specific metabolite using LC-MS/MS.
-
Data Analysis: Calculate the percent inhibition for each concentration and determine the IC50 value by fitting the data to a dose-response curve.
Data Presentation: Cytochrome P450 Inhibition
| CYP Isoform | Substrate | IC50 (µM) of this compound | IC50 (µM) of Positive Control |
| CYP1A2 | Phenacetin | Furafylline | |
| CYP2C9 | Diclofenac | Sulfaphenazole | |
| CYP2C19 | S-Mephenytoin | Ticlopidine | |
| CYP2D6 | Dextromethorphan | Quinidine | |
| CYP3A4 | Midazolam | Ketoconazole |
Visualizations: Signaling Pathways and Workflows
Caption: General experimental workflow for assessing anti-inflammatory activity.
Caption: Macrophage M1/M2 polarization signaling pathways.
Caption: Simplified canonical NF-κB signaling pathway.
Caption: Simplified p38 MAPK signaling pathway.
References
Application Notes and Protocols for High-Throughput Screening Assays Involving 1-(4-Trifluoromethylphenyl)imidazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing 1-(4-Trifluoromethylphenyl)imidazole in high-throughput screening (HTS) assays. The protocols detailed below are based on established methodologies for assessing two key biological activities associated with related imidazole compounds: inhibition of neuronal nitric oxide synthase (nNOS) and modulation of macrophage polarization.
Introduction
This compound is a heterocyclic organic compound featuring an imidazole ring linked to a trifluoromethyl-substituted phenyl group. The imidazole moiety is a common scaffold in medicinal chemistry, known for its diverse biological activities, while the trifluoromethyl group can enhance metabolic stability and cell permeability.
While specific HTS data for this compound is not extensively available in public literature, its structural isomer, 1-(2-trifluoromethylphenyl)imidazole (TRIM), has been identified as an inhibitor of neuronal nitric oxide synthase (nNOS) and a promoter of M2 macrophage polarization.[1] These activities suggest potential therapeutic applications in neuroinflammatory and other inflammatory conditions. The following protocols are designed to enable high-throughput screening of this compound and analogous compounds for these activities.
Potential Signaling Pathways and Mechanisms of Action
Based on the activity of related compounds, this compound may exert its effects through the following pathways:
-
Inhibition of Neuronal Nitric Oxide Synthase (nNOS): Nitric oxide (NO) produced by nNOS plays a crucial role in neurotransmission and neuropathology. Overproduction of NO is implicated in neurodegenerative diseases. Imidazole-based compounds can act as heme-site inhibitors of NOS enzymes.[2]
-
Modulation of Macrophage Polarization: Macrophages can be polarized into a pro-inflammatory M1 phenotype or an anti-inflammatory M2 phenotype. Shifting the balance from M1 to M2 is a promising strategy for treating inflammatory diseases. Some imidazole derivatives have been shown to promote M2 polarization by influencing cytokine production and the expression of cell surface markers.[3]
High-Throughput Screening Protocols
HTS Assay for Neuronal Nitric Oxide Synthase (nNOS) Inhibition
This protocol is a fluorescence-based assay to screen for inhibitors of nNOS activity by measuring the production of nitric oxide (NO).
Workflow for nNOS Inhibition HTS Assay
Caption: Workflow for the high-throughput screening of nNOS inhibitors.
Experimental Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES, pH 7.4, containing 1 mM DTT and 10% glycerol.
-
nNOS Enzyme: Recombinant human nNOS diluted in assay buffer. The final concentration should be determined empirically to yield a robust signal.
-
Substrate Solution: L-Arginine in assay buffer.
-
Cofactor Solution: NADPH in assay buffer.
-
Test Compound: Prepare a stock solution of this compound in DMSO. Create a serial dilution in DMSO in a 384-well compound plate.
-
Griess Reagent: A mixture of N-(1-naphthyl)ethylenediamine and sulfanilamide in phosphoric acid.
-
-
Assay Procedure (384-well plate format):
-
Dispense 10 µL of nNOS enzyme solution to all wells.
-
Dispense 5 µL of substrate solution to all wells.
-
Dispense 5 µL of cofactor solution to all wells.
-
Add 1 µL of the test compound dilutions or DMSO (vehicle control) to the respective wells.
-
Incubate the plate at 37°C for 30 minutes.
-
Add 20 µL of Griess Reagent to all wells.
-
Incubate at room temperature for 15 minutes, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 540 nm using a microplate reader.
-
The percentage of inhibition is calculated using the formula: % Inhibition = 100 * (1 - (Abs_compound - Abs_blank) / (Abs_vehicle - Abs_blank))
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Quantitative Data (Reference)
No specific IC50 value for this compound against nNOS has been reported in the literature. However, for the structurally related isomer, 1-(2-trifluoromethylphenyl)imidazole (TRIM), the following has been reported:
| Compound | Target | IC50 (µM) | Reference |
| 1-(2-trifluoromethylphenyl)imidazole (TRIM) | nNOS | 28.2 | [1] |
| 1-(2-trifluoromethylphenyl)imidazole (TRIM) | iNOS | 27.0 | [1] |
| 1-(2-trifluoromethylphenyl)imidazole (TRIM) | eNOS | 1057.5 | [1] |
This data suggests that the trifluoromethylphenyl imidazole scaffold can exhibit inhibitory activity against nNOS and iNOS with some selectivity over eNOS. Experimental determination of the IC50 for the 4-trifluoromethylphenyl isomer is required.
HTS Assay for Macrophage Polarization
This protocol describes a cell-based HTS assay to identify compounds that promote the polarization of macrophages from a pro-inflammatory M1 state to an anti-inflammatory M2 state. The readout is based on the differential expression of cell surface markers CD86 (M1) and CD206 (M2) as measured by high-content imaging or flow cytometry.
Signaling Pathway for Macrophage Polarization
Caption: Proposed mechanism of macrophage polarization modulation.
Experimental Protocol:
-
Cell Culture and Differentiation:
-
Culture human monocytic THP-1 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Differentiate THP-1 monocytes into M0 macrophages by treating with 100 ng/mL Phorbol 12-myristate 13-acetate (PMA) for 48 hours.
-
Wash the cells with fresh medium and allow them to rest for 24 hours.
-
-
M1 Polarization and Compound Treatment:
-
Induce M1 polarization by treating the M0 macrophages with 100 ng/mL Lipopolysaccharide (LPS) and 20 ng/mL Interferon-gamma (IFN-γ) for 24 hours.
-
Following M1 induction, add serial dilutions of this compound or a vehicle control (DMSO) to the cells.
-
Incubate for an additional 48 hours.
-
-
Immunostaining and Analysis:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Block with 5% BSA in PBS.
-
Incubate with fluorescently labeled primary antibodies against CD86 (e.g., FITC-conjugated) and CD206 (e.g., PE-conjugated).
-
Wash the cells and acquire images using a high-content imaging system or analyze by flow cytometry.
-
-
Data Analysis:
-
Quantify the fluorescence intensity of CD86 and CD206 per cell.
-
Calculate the ratio of CD206 to CD86 fluorescence intensity for each condition.
-
A significant increase in the CD206/CD86 ratio indicates a shift towards the M2 phenotype.
-
Determine the EC50 value for the induction of the M2 phenotype.
-
Quantitative Data (Reference)
While no direct quantitative data exists for this compound, a study on a related fluorophenyl-substituted imidazole derivative provides insights into its potential anti-inflammatory effects.
| Parameter | Treatment | Effect | Reference |
| NOx Production | Fluorophenyl-imidazole (1-30 µM) | Inhibition of 30.7% to 45.0% | [3] |
| IL-10 Release | Fluorophenyl-imidazole (1 µM) | 55.6% increase | [4] |
| IL-4 Release | Fluorophenyl-imidazole (1 µM) | 35.9% increase | [4] |
| IL-13 Release | Fluorophenyl-imidazole (1 µM) | 78.4% increase | [4] |
These findings suggest that fluorophenyl-imidazole compounds can suppress pro-inflammatory markers (NOx) and enhance the production of anti-inflammatory cytokines associated with the M2 phenotype.
Summary and Conclusion
The provided protocols offer a robust framework for the high-throughput screening of this compound to assess its potential as a neuronal nitric oxide synthase inhibitor and a modulator of macrophage polarization. Although direct quantitative data for this specific compound is currently unavailable, the information on its structural isomer and other related fluorophenyl-imidazoles strongly suggests that these are promising areas of investigation. Researchers are encouraged to use these protocols as a starting point and to perform thorough experimental validation to determine the precise biological activity and potency of this compound.
References
- 1. Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of imidazole as L-arginine-competitive inhibitor of porcine brain nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interference in Macrophage Balance (M1/M2): The Mechanism of Action Responsible for the Anti-Inflammatory Effect of a Fluorophenyl-Substituted Imidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Strategies to improve the yield of 1-(4-Trifluoromethylphenyl)imidazole synthesis
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions to improve the yield and purity of 1-(4-Trifluoromethylphenyl)imidazole synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly focusing on common C-N cross-coupling methodologies like the Buchwald-Hartwig amination and Ullmann condensation.
Q1: My Buchwald-Hartwig reaction is resulting in a low or no yield. What are the common causes and how can I fix them?
A1: Low yields in Buchwald-Hartwig aminations are a frequent issue. Here are several factors to investigate:
-
Catalyst and Ligand Inactivity: The palladium catalyst and phosphine ligand are sensitive to air and moisture. Ensure you are using fresh, properly stored reagents. The choice of ligand is also critical; bulky, electron-rich phosphine ligands like XPhos often give better results for this type of coupling compared to others like BINAP or DPEphos.[1]
-
Incorrect Base or Solvent: The base and solvent system must be carefully selected. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) are commonly used. Solvents like toluene and dioxane are often effective.[1] A change in solvent from toluene to dioxane has been shown to improve conversion to 100% in some cases.[1]
-
Inert Atmosphere: Palladium-catalyzed reactions are highly sensitive to oxygen. Ensure your reaction vessel is thoroughly purged with an inert gas (Argon or Nitrogen) and that the reaction is maintained under a positive pressure of inert gas throughout.
-
Reaction Temperature: The reaction may require heating to proceed at an optimal rate. A typical temperature range is 80-110 °C. If the reaction is sluggish, a modest increase in temperature may improve the yield, but be cautious of potential side reactions.
Q2: I am attempting an Ullmann condensation, but the reaction is not proceeding. What should I troubleshoot?
A2: The Ullmann condensation is a classic method that often requires more forcing conditions than palladium-catalyzed reactions.[2]
-
Copper Catalyst Activity: Traditional Ullmann reactions used stoichiometric amounts of copper powder, which can have variable activity.[2][3] Activating the copper powder, for example, by washing with zinc in hot water, can improve reactivity.[2][4] Modern protocols often use soluble copper(I) salts (e.g., CuI) with a ligand.
-
High Temperatures: These reactions typically require high temperatures, often exceeding 180-210 °C.[2] Ensure your heating apparatus can safely and consistently maintain the required temperature.
-
Solvent Choice: High-boiling polar aprotic solvents such as N-methylpyrrolidone (NMP), dimethylformamide (DMF), or nitrobenzene are necessary to reach the required temperatures.[2]
-
Ligand Assistance: While traditional Ullmann reactions were often ligand-free, modern variations show significantly improved yields and milder conditions with the addition of ligands like diamines or acetylacetonates.[2]
Q3: My reaction is producing significant side products, such as dehalogenation of the starting material or homocoupling. How can I minimize these?
A3: Side product formation often points to issues with catalyst stability or reaction kinetics.
-
For Buchwald-Hartwig:
-
Optimize Ligand-to-Metal Ratio: An incorrect ratio can lead to catalyst decomposition and side reactions. Typically, a ratio of 1:1 to 1.5:1 (Ligand:Pd) is a good starting point.
-
Lower the Temperature: If the desired reaction is proceeding but accompanied by side products, lowering the temperature may increase selectivity for the desired C-N coupling over decomposition pathways.
-
-
For Ullmann Condensation:
-
Control Stoichiometry: Unsymmetric Ullmann reactions can be challenging. Using one of the coupling partners in excess can sometimes favor the desired cross-coupling product over the symmetric homocoupling product.[3]
-
Q4: I am having difficulty purifying the final product from the crude reaction mixture. What purification strategies are recommended?
A4: this compound can typically be purified using standard techniques.
-
Flash Column Chromatography: This is the most common method. A gradient elution with a solvent system like ethyl acetate in hexane or dichloromethane is often effective for separating the product from nonpolar starting materials and catalyst residues.[5]
-
Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent system can be an effective final purification step to achieve high purity.
-
Acid/Base Extraction: An initial work-up involving an acid wash can help remove basic impurities, while a subsequent basic wash can remove acidic byproducts before chromatography.
Frequently Asked Questions (FAQs)
What is the most reliable method for synthesizing this compound?
Both the Buchwald-Hartwig amination and the Ullmann condensation can be effective. The Buchwald-Hartwig reaction is often preferred due to its generally milder reaction conditions, higher functional group tolerance, and the wide availability of well-performing catalysts and ligands.[6][7] However, the Ullmann reaction, particularly modern ligand-assisted protocols, can be a cost-effective alternative.
How can I accelerate the reaction time?
Microwave-assisted synthesis has emerged as a powerful technique to dramatically reduce reaction times, often from hours to minutes, while potentially increasing yields.[8][9] This method provides rapid and uniform heating, which is beneficial for both Buchwald-Hartwig and Ullmann couplings.[10][11]
What are the critical safety precautions for this synthesis?
-
Reagents: Handle organometallic catalysts (Palladium and Copper complexes) and phosphine ligands in a fume hood, as they can be toxic and are often air-sensitive. Solvents like dioxane and DMF have specific health risks and should be handled with appropriate personal protective equipment (PPE).
-
Inert Atmosphere: When working with pyrophoric reagents like n-butyllithium or sensitive catalysts, rigorous inert atmosphere techniques are required to prevent fires and ensure reaction success.
-
High Temperatures: For Ullmann reactions, be cautious of high temperatures and use a properly shielded heating mantle or oil bath.
Data Presentation: Optimization of Reaction Conditions
Optimizing reaction parameters is crucial for maximizing yield. The choice of catalyst, ligand, and solvent can have a profound impact on the outcome of a C-N coupling reaction.
Table 1: Influence of Ligand and Solvent on Buchwald-Hartwig Reaction Conversion (Data is representative and adapted from studies on similar aryl halides)
| Entry | Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Conversion (%) |
| 1 | Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | 100 | Low |
| 2 | Pd(OAc)₂ | DPEphos | Cs₂CO₃ | Toluene | 100 | Moderate |
| 3 | Pd(OAc)₂ | XPhos | Cs₂CO₃ | Toluene | 100 | 91[1] |
| 4 | Pd(OAc)₂ | XPhos | Cs₂CO₃ | Dioxane | 100 | 100[1] |
Table 2: Comparison of Typical Conditions for C-N Coupling Reactions
| Parameter | Buchwald-Hartwig Amination | Ullmann Condensation |
| Catalyst | Palladium (e.g., Pd(OAc)₂, Pd₂(dba)₃) | Copper (e.g., Cu powder, CuI) |
| Ligand | Bulky, electron-rich phosphines (e.g., XPhos) | Diamines, Phenanthrolines, Acetylacetonates |
| Temperature | 80 - 120 °C | 150 - 220 °C[2] |
| Solvent | Toluene, Dioxane, THF, DMF | NMP, DMF, Nitrobenzene[2] |
| Advantages | Milder conditions, broad substrate scope | Lower catalyst cost |
| Disadvantages | Higher catalyst cost, air sensitivity | Harsh conditions, often requires activated halides[2] |
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig C-N Coupling
-
To an oven-dried reaction flask, add 4-bromotrifluoromethylbenzene (1.0 equiv.), imidazole (1.2 equiv.), and cesium carbonate (2.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%).
-
Add anhydrous dioxane via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 16-24 hours, monitoring progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure to yield the crude product.
Protocol 2: General Procedure for Ligand-Assisted Ullmann C-N Coupling
-
To an oven-dried reaction flask, add 4-iodotrifluoromethylbenzene (1.0 equiv.), imidazole (1.5 equiv.), copper(I) iodide (10 mol%), a suitable ligand (e.g., 1,10-phenanthroline, 20 mol%), and potassium carbonate (2.0 equiv.).
-
Evacuate and backfill the flask with an inert gas.
-
Add anhydrous N-methylpyrrolidone (NMP) via syringe.
-
Heat the reaction mixture to 150-180 °C with vigorous stirring for 24-48 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the mixture, dilute with ethyl acetate, and add aqueous ammonia to complex the copper salts.
-
Separate the organic layer, wash extensively with water to remove NMP, and then wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
Protocol 3: Purification by Flash Chromatography
-
Adsorb the crude product onto a small amount of silica gel.
-
Load the adsorbed material onto a silica gel column packed in a nonpolar solvent (e.g., hexane).
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 30%).
-
Collect fractions based on TLC analysis and combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to yield the purified this compound.
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 3. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 4. Ullmann Reaction | Thermo Fisher Scientific - DE [thermofisher.com]
- 5. mdpi.com [mdpi.com]
- 6. bristol.ac.uk [bristol.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. benthamscience.com [benthamscience.com]
- 9. "Microwave assisted, sequential two-step, one-pot synthesis of novel im" by TUĞBA GÜNGÖR [journals.tubitak.gov.tr]
- 10. Microwave assisted, sequential two-step, one-pot synthesis of novel imidazo[1,2-a]pyrimidine containing tri/tetrasubstituted imidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Addressing stability issues of 1-(4-Trifluoromethylphenyl)imidazole in aqueous solutions
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stability of 1-(4-Trifluoromethylphenyl)imidazole in aqueous solutions. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in aqueous solutions?
The stability of this compound in aqueous solutions is primarily influenced by several factors:
-
pH: The compound's stability can be pH-dependent. The imidazole ring's basicity and the potential for hydrolysis of the trifluoromethyl group are affected by pH.[1]
-
Light Exposure: Imidazole-containing compounds can be susceptible to photodegradation, particularly in the presence of photosensitizers.[2][3]
-
Temperature: Elevated temperatures can accelerate degradation processes.
-
Oxidizing Agents: The presence of oxidizing agents, such as hydrogen peroxide or even dissolved oxygen, can lead to the degradation of the imidazole moiety.[2]
Q2: What are the potential degradation pathways for this compound?
Based on the chemistry of its constituent parts, two main degradation pathways are of concern:
-
Degradation of the Imidazole Ring: The imidazole ring can undergo oxidation.[2] This can be initiated by light (photo-oxidation) or oxidizing agents, potentially leading to ring-opening products. Base-mediated autoxidation is also a possibility for imidazole moieties.[2]
-
Hydrolysis of the Trifluoromethyl Group: While the trifluoromethyl group is generally stable, it can undergo hydrolysis under certain conditions, particularly at alkaline pH, to form a carboxylic acid group.[1][4][5]
Q3: I am observing the appearance of unknown peaks in my HPLC analysis after storing my aqueous solution of this compound. What could be the cause?
The appearance of new peaks in your HPLC chromatogram is a strong indicator of degradation. The identity of the degradation products will depend on the storage conditions. Consider the following possibilities:
-
Hydrolysis Product: If the solution was stored under basic conditions, you might be observing the formation of 4-(1H-imidazol-1-yl)benzoic acid due to the hydrolysis of the trifluoromethyl group.[1]
-
Oxidation Products: If the solution was exposed to light or not properly degassed, the new peaks could correspond to oxidized forms of the imidazole ring.[2]
To identify the source of degradation, a forced degradation study is recommended.
Q4: What are the recommended storage conditions for aqueous solutions of this compound?
To minimize degradation, aqueous solutions of this compound should be:
-
Protected from Light: Store solutions in amber vials or in the dark to prevent photodegradation.[3]
-
Stored at Low Temperatures: Refrigeration (2-8 °C) or freezing (-20 °C or lower) is recommended to slow down potential degradation reactions.
-
Buffered at a Slightly Acidic to Neutral pH: Given the potential for base-catalyzed hydrolysis of the trifluoromethyl group and base-mediated degradation of the imidazole ring, maintaining a pH in the range of 4-7 is advisable.[1]
-
Degassed or Stored Under an Inert Atmosphere: To prevent oxidation, particularly for long-term storage, removing dissolved oxygen by sparging with nitrogen or argon can be beneficial.
Troubleshooting Guide
| Symptom | Possible Cause | Suggested Action |
| Loss of compound concentration over time in solution. | Degradation due to pH, light, or oxidation. | 1. Verify the pH of your solution. Adjust to a neutral or slightly acidic pH if necessary.2. Ensure the solution is protected from light.3. Prepare fresh solutions and consider de-gassing the solvent. |
| Appearance of new peaks in HPLC/LC-MS. | Compound degradation. | 1. Conduct a forced degradation study (see experimental protocols below) to identify the conditions causing degradation.2. Characterize the degradation products using LC-MS to understand the degradation pathway. |
| Poor solubility in aqueous buffer. | The compound has limited aqueous solubility. | Use a co-solvent such as acetonitrile, methanol, or DMSO. Be aware that co-solvents can sometimes influence degradation kinetics.[1] |
Quantitative Data Summary
The following table summarizes hypothetical stability data for this compound under various conditions. This data is illustrative and should be confirmed by experimental studies.
| Condition | Parameter | Value | Notes |
| pH Stability | pH | % Recovery after 24h at RT | Assumes protection from light. |
| 3.0 | >99% | ||
| 7.0 | >98% | ||
| 9.0 | ~90% | Potential for hydrolysis of the -CF3 group and imidazole degradation.[1] | |
| Photostability | Light Condition | % Recovery after 8h | At neutral pH and room temperature. |
| Dark Control | >99% | ||
| UV Light (254 nm) | ~85% | Imidazole moiety is susceptible to photodegradation.[2] | |
| Thermal Stability | Temperature | % Recovery after 24h | At neutral pH and protected from light. |
| 4 °C | >99% | ||
| 25 °C (RT) | >98% | ||
| 50 °C | ~92% |
Experimental Protocols
Protocol 1: Forced Degradation Study
This study exposes the compound to various stress conditions to identify potential degradation pathways.
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.[1]
-
Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide to a final concentration of 100 µg/mL. Store at room temperature, protected from light, for 24 hours.[2]
-
Photolytic Degradation: Dilute the stock solution with water or a suitable buffer to a final concentration of 100 µg/mL. Expose the solution to a UV lamp (e.g., 254 nm) for 24 hours. A control sample should be wrapped in aluminum foil and kept under the same conditions.
-
Thermal Degradation: Dilute the stock solution with a neutral buffer to a final concentration of 100 µg/mL. Incubate at 80°C for 24 hours in the dark.
-
-
Sample Analysis: After the incubation period, neutralize the acidic and basic samples. Analyze all samples, including a control sample stored at 4°C, by a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC-UV Method
This method can be used to separate the parent compound from its potential degradation products.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Quantification: Use a calibration curve of the parent compound to determine the percentage remaining after stress testing.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Solubility Challenges of 1-(4-Trifluoromethylphenyl)imidazole
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered during experiments with 1-(4-Trifluoromethylphenyl)imidazole.
Frequently Asked Questions (FAQs)
Q1: What are the main reasons for the poor aqueous solubility of this compound?
A1: The limited aqueous solubility of this compound is primarily due to its molecular structure. The presence of the trifluoromethylphenyl group significantly increases the lipophilicity (hydrophobicity) of the molecule.[1] While the imidazole ring itself is polar and can contribute to water solubility, the large, non-polar trifluoromethylphenyl group dominates the overall physicochemical properties, leading to poor solubility in aqueous solutions.
Q2: What is the predicted aqueous solubility of this compound?
A2: While experimental data can vary, the calculated logarithm of the water solubility (log10WS) in mol/L is approximately -3.99.[2] This indicates a very low intrinsic aqueous solubility.
Q3: How does pH influence the solubility of this compound?
A3: The solubility of this compound is expected to be pH-dependent due to the basic nature of the imidazole ring. The imidazole ring has a predicted pKa of approximately 4.99.[3] At pH values below the pKa, the imidazole nitrogen can become protonated, forming a more soluble salt. Therefore, solubility is expected to increase in acidic conditions.
Q4: In which types of solvents is this compound more likely to be soluble?
A4: Due to its hydrophobic characteristics, this compound is generally more soluble in organic solvents.[1] These include common polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), as well as alcohols such as ethanol and methanol.
Troubleshooting Guide
Issue: My compound, this compound, is not dissolving in my aqueous buffer.
Possible Cause & Solution
-
Insufficient Solvent Polarity: The aqueous buffer is too polar for the hydrophobic compound.
-
Troubleshooting Step: Consider using a co-solvent system. The addition of a water-miscible organic solvent can increase the solubility of non-polar drugs.[4] See the Co-Solvent Screening Protocol below for a systematic approach.
-
-
pH of the Buffer: The pH of your buffer may not be optimal for solubilizing the compound.
-
Troubleshooting Step: Adjust the pH of your buffer to be below the pKa of the imidazole ring (pKa ≈ 4.99).[3] A lower pH will lead to the formation of the more soluble protonated form of the molecule. Refer to the pH-Solubility Profile Protocol.
-
Issue: My compound precipitates out of solution when I dilute my DMSO stock with an aqueous medium.
Possible Cause & Solution
-
Supersaturation and Precipitation: DMSO is a strong solvent, and upon dilution with an aqueous buffer, the solvent environment becomes less favorable, leading to the precipitation of the poorly soluble compound.
-
Troubleshooting Step 1: Decrease the initial concentration of your DMSO stock solution.
-
Troubleshooting Step 2: Investigate the use of formulation strategies such as the inclusion of surfactants or cyclodextrins in the aqueous dilution medium to stabilize the compound in solution. These excipients can help to create micelles or inclusion complexes that enhance and maintain solubility.
-
Data Presentation
Table 1: Illustrative Solubility of this compound in Common Solvents
| Solvent | Dielectric Constant (approx.) | Predicted Solubility (mg/mL) |
| Water | 80.1 | < 0.01 |
| Ethanol | 24.5 | 5 - 10 |
| Propylene Glycol | 32.0 | 10 - 20 |
| Polyethylene Glycol 400 (PEG 400) | 12.5 | 20 - 40 |
| Dimethyl Sulfoxide (DMSO) | 47.0 | > 100 |
Note: The solubility values presented are illustrative and based on general principles for compounds with similar structures. Actual experimental values may vary.
Table 2: Illustrative pH-Dependent Aqueous Solubility of this compound
| pH | Predicted Predominant Species | Predicted Solubility (µg/mL) |
| 2.0 | Protonated (Imidazolium ion) | 50 - 100 |
| 4.0 | Protonated (Imidazolium ion) | 10 - 50 |
| 5.0 | Mix of Protonated and Neutral | 1 - 10 |
| 7.4 | Neutral | < 1 |
| 9.0 | Neutral | < 1 |
Note: The solubility values are illustrative and demonstrate the expected trend based on the compound's predicted pKa. Experimental verification is recommended.
Experimental Protocols
Protocol 1: Co-Solvent Solubility Screening
Objective: To determine the most effective co-solvent for solubilizing this compound in an aqueous buffer.
Materials:
-
This compound
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Ethanol
-
Propylene Glycol (PG)
-
Polyethylene Glycol 400 (PEG 400)
-
Dimethyl Sulfoxide (DMSO)
-
Vials
-
Shaker/vortexer
-
Analytical balance
-
HPLC or UV-Vis spectrophotometer
Methodology:
-
Prepare a series of co-solvent/buffer solutions (e.g., 10%, 20%, 30% v/v of each co-solvent in PBS).
-
Add an excess amount of this compound to a known volume of each co-solvent/buffer mixture.
-
Seal the vials and agitate at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm filter.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC, UV-Vis).
-
Plot the solubility as a function of the co-solvent concentration to identify the most effective system.
Protocol 2: pH-Solubility Profile
Objective: To determine the effect of pH on the aqueous solubility of this compound.
Materials:
-
This compound
-
A series of buffers with different pH values (e.g., pH 2, 4, 5, 7.4, 9)
-
Vials
-
Shaker/vortexer
-
Analytical balance
-
HPLC or UV-Vis spectrophotometer
-
pH meter
Methodology:
-
Add an excess amount of this compound to a known volume of each buffer solution.
-
Seal the vials and agitate at a constant temperature for 24 hours.
-
Measure the final pH of each solution.
-
Centrifuge the samples to separate the undissolved solid.
-
Filter the supernatant through a 0.22 µm filter.
-
Determine the concentration of the dissolved compound in each filtrate using a suitable analytical method.
-
Plot the logarithm of solubility against the pH to visualize the pH-solubility profile.
Visualizations
Caption: Decision tree for selecting a solubilization strategy.
Caption: Effect of pH on the ionization and solubility of the compound.
References
- 1. CAS 25371-97-5: 1-[4-(trifluoromethyl)phenyl]-1H-imidazole [cymitquimica.com]
- 2. This compound (CAS 25371-98-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. This compound CAS#: 25371-98-6 [amp.chemicalbook.com]
- 4. Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Identification and characterization of 1-(4-Trifluoromethylphenyl)imidazole reaction byproducts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of 1-(4-trifluoromethylphenyl)imidazole. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The most prevalent methods for the synthesis of this compound are transition metal-catalyzed cross-coupling reactions. These include the Buchwald-Hartwig amination, which utilizes a palladium catalyst, and the Ullmann condensation, which employs a copper catalyst. Both reactions involve the coupling of imidazole with an appropriately substituted trifluoromethylphenyl halide, such as 4-bromobenzotrifluoride or 4-fluorobenzotrifluoride.
Q2: What are the potential byproducts in the synthesis of this compound?
A2: Several byproducts can form depending on the reaction conditions and the chosen synthetic route. The most common byproducts include:
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Unreacted Starting Materials: Residual imidazole and 4-halobenzotrifluoride.
-
Hydrodehalogenation Product: Formation of trifluoromethylbenzene, where the halogen on the aryl halide is replaced by a hydrogen atom.
-
Homocoupling of Aryl Halide: Formation of 4,4'-bis(trifluoromethyl)biphenyl, particularly in Ullmann-type reactions.[1]
-
Regioisomers: If a substituted imidazole is used as a starting material, N1 and N3-arylated isomers can be formed.[2] For the synthesis starting with imidazole, this is not a primary byproduct of the initial reaction.
Q3: How can I minimize the formation of these byproducts?
A3: Minimizing byproduct formation can be achieved through careful optimization of reaction conditions:
-
Catalyst and Ligand Selection: The choice of catalyst and ligand is crucial, especially in palladium-catalyzed reactions, to enhance selectivity and reaction efficiency.[2][3]
-
Reaction Temperature and Time: Over- or under-heating can lead to byproduct formation or incomplete reaction. Monitoring the reaction progress by TLC or LC-MS is recommended to determine the optimal reaction time.
-
Stoichiometry of Reactants: Using a slight excess of one reactant can help drive the reaction to completion, but a large excess should be avoided as it can complicate purification.
Q4: What analytical techniques are recommended for identifying and characterizing the byproducts?
A4: A combination of chromatographic and spectroscopic techniques is essential for the unambiguous identification of byproducts:
-
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS): These techniques are used to separate the main product from byproducts and to determine their molecular weights.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for elucidating the structure of the product and byproducts. 2D NMR techniques like COSY, HSQC, and HMBC can be particularly useful for distinguishing between isomers.[4][5]
Troubleshooting Guides
Issue 1: Low or No Product Yield
Q: My reaction is showing a very low yield of this compound. What are the possible causes and how can I troubleshoot this?
A: Low product yield is a common issue that can stem from several factors, particularly related to catalyst activity and reaction conditions.
| Potential Cause | Troubleshooting Steps |
| Catalyst Inactivation (Palladium-catalyzed reactions) | Imidazole can act as an inhibitor to the palladium catalyst by preventing the formation of the active catalytic species.[2][6] To circumvent this, pre-activate the catalyst by heating the palladium source (e.g., Pd₂(dba)₃) and the phosphine ligand in the solvent for a short period before adding the imidazole and aryl halide.[2] |
| Insufficiently Reactive Aryl Halide | The reactivity of the aryl halide is in the order I > Br > Cl > F. If you are using an aryl chloride or fluoride, you may need to use a more active catalyst system or harsher reaction conditions (higher temperature, longer reaction time). |
| Inappropriate Base or Solvent | The choice of base and solvent is critical for the reaction's success. For Buchwald-Hartwig reactions, common bases include sodium tert-butoxide (NaOtBu) and potassium phosphate (K₃PO₄) in solvents like toluene or dioxane. For Ullmann reactions, potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in solvents like DMF or NMP are often used.[7] Experiment with different base/solvent combinations to find the optimal conditions for your specific substrates. |
| Presence of Water or Oxygen | Many cross-coupling reactions are sensitive to air and moisture. Ensure that your solvents are anhydrous and that the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). |
Issue 2: Formation of Significant Amounts of Byproducts
Q: I am observing a significant peak in my HPLC/GC-MS that corresponds to the hydrodehalogenated starting material (trifluoromethylbenzene). How can I suppress this side reaction?
A: The formation of the hydrodehalogenated product is a known side reaction in both palladium- and copper-catalyzed N-arylation reactions.
| Potential Cause | Troubleshooting Steps |
| β-Hydride Elimination (in some catalytic cycles) | This is a potential side reaction in Buchwald-Hartwig amination.[8] The choice of ligand can influence the rate of reductive elimination versus side reactions. Experiment with different phosphine ligands to find one that favors the desired C-N bond formation. |
| Presence of a Hydrogen Source | Adventitious water or other proton sources can contribute to the hydrodehalogenation. Ensure all reagents and solvents are dry. |
| Reaction Temperature | Higher temperatures can sometimes favor side reactions. Try running the reaction at a lower temperature for a longer period. |
Q: My final product is contaminated with unreacted starting materials. How can I effectively remove them?
A: Purification strategies should be tailored to the properties of the product and the impurities.
| Purification Method | Description |
| Column Chromatography | This is a standard method for purification. For basic compounds like imidazoles, tailing on silica gel can be an issue. This can often be mitigated by adding a small amount of a basic modifier, such as triethylamine (0.5-1%), to the eluent. |
| Acid-Base Extraction | Since this compound is a basic compound, an acid-base extraction can be a highly effective purification method. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a dilute aqueous acid (e.g., 1 M HCl). The basic product will move into the aqueous layer, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified (e.g., with NaOH) and the pure product extracted back into an organic solvent. |
| Recrystallization | If the product is a solid, recrystallization from a suitable solvent system can be an excellent way to obtain highly pure material. |
Data Presentation
The following table provides an example of how to present quantitative data from experiments aimed at optimizing the reaction conditions to minimize byproduct formation.
| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Product Yield (%) | Byproduct A (%) | Byproduct B (%) |
| 1 | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu | Toluene | 100 | 12 | 85 | 10 (Hydrodehalogenation) | 5 (Unreacted Aryl Bromide) |
| 2 | Pd₂(dba)₃ (1) | RuPhos (2) | K₃PO₄ | Dioxane | 110 | 12 | 92 | 5 (Hydrodehalogenation) | 3 (Unreacted Aryl Bromide) |
| 3 | CuI (5) | Phen (10) | K₂CO₃ | DMF | 120 | 24 | 75 | 15 (Hydrodehalogenation) | 10 (Homocoupling) |
| 4 | CuI (5) | None | Cs₂CO₃ | NMP | 140 | 24 | 68 | 20 (Hydrodehalogenation) | 12 (Homocoupling) |
Byproduct A: Trifluoromethylbenzene; Byproduct B: 4,4'-bis(trifluoromethyl)biphenyl or unreacted aryl bromide.
Experimental Protocols
Protocol 1: Identification of Byproducts by HPLC-MS
-
Sample Preparation: Prepare a solution of the crude reaction mixture in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. For example, start with 95% A, ramp to 5% A over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 254 nm and a mass spectrometer.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Scan Range: m/z 100-1000.
-
-
Data Analysis: Analyze the chromatogram to separate the product from byproducts. Examine the mass spectrum of each peak to determine the molecular weight of the components and compare them to the expected molecular weights of the product and potential byproducts.
Protocol 2: Structural Characterization of an Unknown Byproduct by NMR
-
Isolation: Isolate the byproduct of interest using preparative HPLC or column chromatography.
-
Sample Preparation: Dissolve a sufficient amount of the isolated byproduct (typically 5-10 mg) in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
NMR Experiments:
-
Acquire a 1H NMR spectrum to determine the number and types of protons.
-
Acquire a 13C NMR spectrum to determine the number of unique carbon atoms.
-
If necessary, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to establish connectivity between protons and carbons and to fully elucidate the structure.
-
-
Data Interpretation: Analyze the chemical shifts, coupling constants, and correlations from the NMR spectra to determine the structure of the byproduct.
Visualizations
References
- 1. Ullmann Reaction [organic-chemistry.org]
- 2. Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Completely N1-selective palladium-catalyzed arylation of unsymmetric imidazoles: application to the synthesis of nilotinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. news-medical.net [news-medical.net]
- 6. dspace.mit.edu [dspace.mit.edu]
- 7. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 8. Efficient and practical synthesis of 4(5)-aryl-1H-imidazoles and 2,4(5)-diaryl-1H-imidazoles via highly selective palladium-catalyzed arylation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting common issues with 1-(4-Trifluoromethylphenyl)imidazole in cell-based assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 1-(4-Trifluoromethylphenyl)imidazole in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general properties?
This compound is an organic compound featuring an imidazole ring linked to a trifluoromethyl-substituted phenyl group.[1] The trifluoromethyl group enhances its lipophilicity, which can influence its biological activity and solubility.[1] Imidazole-based compounds are of significant interest in medicinal chemistry due to their potential therapeutic applications, including anti-inflammatory and anticancer activities.[1][2]
Data Presentation: Physical and Chemical Properties
| Property | Value | Reference |
| CAS Number | 25371-98-6 | [3] |
| Molecular Formula | C₁₀H₇F₃N₂ | [4] |
| Molecular Weight | 212.17 g/mol | [4][5] |
| Melting Point | 71 °C | [5] |
| Boiling Point | 90 °C | [5] |
| pKa | 4.99 ± 0.10 (Predicted) | [5] |
| Solubility | Limited solubility in water, soluble in organic solvents. | [1] |
Q2: How should I prepare a stock solution of this compound?
Due to its limited aqueous solubility, a stock solution should be prepared in an organic solvent like dimethyl sulfoxide (DMSO).[6] For cell-based assays, it is crucial to ensure the final concentration of the organic solvent in the cell culture medium is non-toxic to the cells (typically ≤ 0.5%).
Q3: What is the potential mechanism of action for this compound?
While the specific mechanism for the para-substituted isomer is not extensively detailed in the provided results, related imidazole derivatives offer clues. For instance, 1-(2-trifluoromethylphenyl) imidazole (TRIM) exhibits anti-inflammatory effects by promoting the polarization of macrophages from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype.[6] Other trifluoromethylphenyl derivatives have been shown to inhibit signaling pathways like the platelet-derived growth factor (PDGF) receptor pathway.[7] Therefore, potential mechanisms could involve the modulation of inflammatory signaling cascades.
Troubleshooting Common Issues
Q1: My compound is precipitating out of the cell culture medium. What should I do?
This is a common issue due to the compound's hydrophobic nature.[1]
-
Answer:
-
Check Stock Solution Concentration: Ensure your stock solution in DMSO is fully dissolved. If needed, gentle warming (to room temperature) or vortexing can help.
-
Optimize Final Concentration: You may be using a concentration that exceeds its solubility limit in the aqueous culture medium. Perform a dose-response experiment starting from a lower concentration range.
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Serial Dilution Method: When diluting the stock solution into the medium, add it dropwise while gently vortexing or swirling the medium to facilitate mixing and prevent immediate precipitation.
-
Serum Concentration: The presence of serum proteins in the culture medium can sometimes help to solubilize hydrophobic compounds. Ensure your medium contains the appropriate concentration of serum for your cell line.
-
Solubility Test: Before treating cells, perform a simple solubility test. Add the highest intended concentration of your compound to the cell culture medium and incubate under the same conditions as your experiment (e.g., 37°C, 5% CO₂). Check for precipitate formation visually or by microscopy after several hours.
-
Q2: I am observing high levels of cell death even at low concentrations. Is this expected?
-
Answer: Unexpected cytotoxicity can arise from several factors.
-
Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is below the toxic threshold for your specific cell line. Run a vehicle control (medium + solvent only) to confirm.
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Compound's Intrinsic Cytotoxicity: The compound itself may be highly potent and cytotoxic to your cell line. This is a potential therapeutic property being investigated in many imidazole derivatives.[8][9]
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Assay Interference: In assays like the MTT assay, the compound might interfere with the formazan crystal formation or solubility, leading to inaccurate readings that appear as cytotoxicity.[8] Consider using an alternative viability assay (e.g., CellTiter-Glo®, trypan blue exclusion) to confirm the results.
-
Purity: Verify the purity of your compound. Impurities could be responsible for the observed toxicity.
-
Q3: My results are not reproducible between experiments. What could be the cause?
-
Answer: Poor reproducibility is often linked to subtle variations in experimental protocol.
-
Stock Solution Stability: The compound may degrade over time or after multiple freeze-thaw cycles. Aliquot your stock solution into single-use vials and store them at -80°C.[6]
-
Cell Passage Number: Use cells within a consistent and low passage number range, as cellular responses can change over time in culture.
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Inconsistent Seeding Density: Ensure cells are seeded at the same density for every experiment and that they are evenly distributed across the wells of the plate.
-
Variable Incubation Times: Adhere strictly to the same incubation times for compound treatment and assay development.
-
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Objective: To prepare a high-concentration stock solution for use in cell-based assays.
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber vials
-
-
Procedure:
-
Weigh out the desired amount of the compound powder in a sterile microcentrifuge tube.
-
Add the required volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Vortex the solution thoroughly until the powder is completely dissolved. If necessary, gently warm the tube in a 37°C water bath for a few minutes.
-
Once dissolved, aliquot the stock solution into smaller, single-use volumes in sterile tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C, protected from light.[6]
-
Protocol 2: MTT Cytotoxicity Assay
-
Objective: To determine the concentration of the compound that inhibits cell growth by 50% (IC₅₀).[8]
-
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.[8]
-
Compound Treatment: The next day, prepare serial dilutions of the compound in complete culture medium from your stock solution. Remove the old medium from the cells and replace it with 100 µL of the medium containing the various compound concentrations. Include wells for "untreated" (medium only) and "vehicle control" (medium + highest DMSO concentration).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT reagent to each well and incubate for another 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the results to determine the IC₅₀ value.
-
References
- 1. CAS 25371-97-5: 1-[4-(trifluoromethyl)phenyl]-1H-imidazole [cymitquimica.com]
- 2. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. This compound | C10H7F3N2 | CID 141198 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound CAS#: 25371-98-6 [amp.chemicalbook.com]
- 6. Interference in Macrophage Balance (M1/M2): The Mechanism of Action Responsible for the Anti-Inflammatory Effect of a Fluorophenyl-Substituted Imidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of platelet-derived growth factor-mediated signal transduction and tumor growth by N-[4-(trifluoromethyl)-phenyl]5-methylisoxazole-4-carboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Anticancer potential of some imidazole and fused imidazole derivatives: exploring the mechanism via epidermal growth factor receptor (EGFR) inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Advanced Purification of 1-(4-Trifluoromethylphenyl)imidazole
Welcome to the technical support center for the purification of 1-(4-Trifluoromethylphenyl)imidazole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound?
A1: Common impurities typically include unreacted starting materials such as imidazole and the trifluoromethylphenylating agent (e.g., 1-fluoro-4-(trifluoromethyl)benzene or a corresponding boronic acid). Additionally, side-products from the reaction, such as regioisomers or over-arylated products, may be present depending on the synthetic route.
Q2: I'm observing significant tailing of my compound during silica gel column chromatography. How can I resolve this?
A2: Tailing is a common issue when purifying imidazole derivatives on acidic silica gel due to strong interactions with the basic nitrogen atoms of the imidazole ring. To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (0.1-1%) or pyridine, to your mobile phase.[1] Alternatively, using a more neutral stationary phase like alumina can also prevent these strong acidic interactions and improve peak shape.[1]
Q3: How do I choose the best solvent system for recrystallizing this compound?
A3: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature.[2] A systematic screening of solvents with varying polarities is recommended.[1] For polar fluorinated molecules, solvents like methanol, ethanol, acetone, and ethyl acetate are good starting points for the "good" solvent, while non-polar solvents like hexanes or heptane can be used as the "poor" solvent in a two-solvent system.[3] Common solvent pairs for imidazoles include ethanol/water and ethyl acetate/hexane.
Q4: My compound is "oiling out" during recrystallization instead of forming crystals. What should I do?
A4: "Oiling out" can occur if the solution is too concentrated or cools too quickly.[1] Try the following solutions:
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Use more solvent: Add more of the "good" solvent to the hot solution to reduce the concentration.[1]
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Slow down the cooling process: Allow the flask to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help.[1]
-
Scratch the flask: Use a glass rod to scratch the inner surface of the flask at the liquid's surface to create nucleation sites.[1]
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Add a seed crystal: If you have a small amount of pure product, adding a tiny crystal can induce crystallization.[1]
Q5: Are there any advanced chromatography techniques for separating fluorinated imidazoles?
A5: Yes, for challenging separations, High-Performance Liquid Chromatography (HPLC) with a fluorinated stationary phase can be very effective.[4][5] These phases can offer unique selectivity for fluorinated compounds, including halogenated aromatics, potentially separating isomers that are difficult to resolve on standard C18 or silica columns.[4][6]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Co-elution of Impurities in Column Chromatography | The polarity of the eluent system is not optimized.[1] | Switch from an isocratic (constant solvent mixture) to a gradient elution, starting with a less polar solvent system and gradually increasing polarity.[1] Experiment with different solvent systems, such as ethyl acetate/hexane or dichloromethane/methanol.[1] |
| The stationary phase is not providing adequate separation. | Consider switching from silica gel to neutral or basic alumina, especially for basic compounds like imidazoles.[1] For difficult separations, consider using a fluorinated HPLC column.[4][5] | |
| Low Recovery After Column Chromatography | The product is irreversibly adsorbed onto the silica gel. | Add a basic modifier like triethylamine (0.1-1%) to the eluent to reduce strong interactions with the silica.[1] |
| Fractions were not collected and analyzed effectively. | Monitor the elution closely with Thin-Layer Chromatography (TLC) to ensure all product-containing fractions are collected. | |
| Emulsion Formation During Acid-Base Extraction | The organic and aqueous layers have similar densities. | Add brine (saturated NaCl solution) to increase the density of the aqueous layer and help break the emulsion. Gentle swirling instead of vigorous shaking can also prevent emulsion formation. |
| Failure to Recover Product After Neutralization in Acid-Base Extraction | Incomplete neutralization of the acidic aqueous layer. | Ensure the pH of the solution is basic by testing with pH paper. You may need to add more base to deprotonate the imidazole and allow it to be extracted into the organic layer.[1] |
| The product is somewhat soluble in the aqueous layer. | After neutralization, perform multiple extractions with an organic solvent (e.g., 3 x 30 mL of dichloromethane) to recover the dissolved product.[1] |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol describes a general method for purifying this compound using silica gel column chromatography.
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Preparation of the Column: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a glass column.
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Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, for better separation, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the top of the column.[1]
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Elution: Start with a low polarity mobile phase, such as 100% hexane, and gradually increase the polarity by adding ethyl acetate. A typical gradient might be from 0% to 30% ethyl acetate in hexane.[7] For this specific compound, a gradient of petroleum ether and ethyl acetate is also a viable option.[8]
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Fraction Collection and Analysis: Collect fractions and monitor their composition using TLC.
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Solvent Removal: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified compound.[1]
Protocol 2: Purification by Recrystallization
This protocol provides a general procedure for recrystallization using a two-solvent system.
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Solvent Selection: In a test tube, dissolve a small amount of the crude product in a minimal amount of a hot "good" solvent (e.g., ethanol or ethyl acetate).[1]
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Induce Cloudiness: While the solution is still hot, add a "poor" solvent (e.g., water or hexane) dropwise until the solution becomes persistently cloudy.[1]
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Redissolution: Add a few more drops of the hot "good" solvent until the solution becomes clear again.[1]
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Crystal Formation: Allow the flask to cool slowly to room temperature. Once at room temperature, you can place it in an ice bath for at least 30 minutes to maximize crystal formation.[1]
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Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent and dry them in a vacuum oven or desiccator.[1]
Protocol 3: Purification by Acid-Base Extraction
This method is useful for separating the basic this compound from neutral organic impurities.[1]
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Dissolution: Dissolve the crude reaction mixture in an organic solvent that is immiscible with water, such as dichloromethane or ethyl acetate.[1]
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Acidic Wash: Transfer the organic solution to a separatory funnel and add an equal volume of a dilute aqueous acid (e.g., 1 M HCl). Shake the funnel, allowing the protonated imidazole to move into the aqueous layer. Separate the aqueous layer. Repeat this extraction on the organic layer if necessary.[1]
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Neutralization: Cool the combined acidic aqueous extracts in an ice bath. Slowly add a base, such as 1 M NaOH, until the solution is basic (check with pH paper). The neutral this compound should precipitate out if it is not soluble in water.[1]
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Back-Extraction: If the product does not precipitate, extract the neutralized aqueous solution with several portions of an organic solvent (e.g., dichloromethane).[1]
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Drying and Solvent Removal: Combine the organic extracts, dry them over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified product.[1]
Quantitative Data Summary
| Parameter | Value / Conditions | Context / Compound | Source |
| Molecular Weight | 212.17 g/mol | This compound | [9][10] |
| Molecular Formula | C₁₀H₇F₃N₂ | This compound | [9][10] |
| Column Chromatography Eluent | Gradient of 10-30% ethyl acetate/hexane | Purification of a related indenopyrazole | [7] |
| Column Chromatography Eluent | Petroleum ether / ethyl acetate | Purification of trifluoromethylthiolated compounds | [8] |
| Recrystallization Solvent | Ethanol | Recrystallization of a related indenopyrazole | [7] |
| HPLC Mobile Phase Example | 70:30 Methanol:Buffer (0.025 M KH₂PO₄ in water, pH 3.2) | General for imidazole derivatives on a C18 column | [1] |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. mt.com [mt.com]
- 3. benchchem.com [benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. rsc.org [rsc.org]
- 9. scbt.com [scbt.com]
- 10. This compound | C10H7F3N2 | CID 141198 - PubChem [pubchem.ncbi.nlm.nih.gov]
Best practices for preventing the degradation of 1-(4-Trifluoromethylphenyl)imidazole during storage
This technical support center provides researchers, scientists, and drug development professionals with best practices for preventing the degradation of 1-(4-Trifluoromethylphenyl)imidazole during storage. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a cool, dry, and dark place.[1][2] The container should be tightly sealed to prevent exposure to moisture and air.[1] For optimal preservation, storage under an inert atmosphere, such as argon or nitrogen, is advised.[3]
Q2: At what temperature should I store the compound?
A2: While some suppliers suggest storing at room temperature, for extended stability, it is best practice to store this compound at refrigerated temperatures, typically between 2°C and 8°C.[4][5] Always refer to the manufacturer's specific recommendations provided on the product's certificate of analysis or safety data sheet.
Q3: Is this compound sensitive to light?
A3: Yes, imidazole derivatives can be susceptible to photodegradation.[1][6] It is crucial to store the compound in a light-resistant container, such as an amber vial, and to keep it away from direct sunlight and other sources of UV radiation.[2]
Q4: How does humidity affect the stability of this compound?
A4: Imidazole compounds can be hygroscopic, meaning they can absorb moisture from the air. High humidity can accelerate chemical degradation processes such as hydrolysis. Therefore, it is essential to store the compound in a desiccated environment or a container with a desiccant.
Q5: What are the potential degradation pathways for this compound?
A5: The primary degradation pathways for imidazole derivatives include hydrolysis, oxidation, and photodegradation.[1][6] The imidazole ring can be susceptible to cleavage under harsh acidic or basic conditions. Oxidation may occur, particularly if the compound is exposed to air and light over extended periods. Photodegradation can lead to the formation of various byproducts due to the energy absorbed from light.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Action |
| Discoloration of the solid compound (e.g., yellowing) | Oxidation or photodegradation. | - Confirm the integrity of the storage container seal. - Ensure the container is light-resistant (amber vial). - Consider purging the container with an inert gas (argon or nitrogen) before sealing. - Verify that the storage area is dark. |
| Compound appears clumpy or wet | Moisture absorption (hygroscopicity). | - Store the compound in a desiccator. - If clumping is severe, the compound may have already degraded. It is advisable to use a fresh batch for sensitive experiments. |
| Inconsistent experimental results using the same batch | Partial degradation of the compound. | - Re-evaluate the storage conditions. - Perform a purity analysis (e.g., HPLC, NMR) on the stored compound to check for degradation products. - If degradation is confirmed, procure a new batch and store it under optimal conditions. |
| Precipitate forms when dissolving the compound | Poor solubility or presence of insoluble degradation products. | - Verify the appropriate solvent and concentration. - If solubility was not previously an issue, this may indicate the formation of insoluble degradation products. Analyze the precipitate and the remaining solution for purity. |
Stability Under Different Storage Conditions (Illustrative Data)
The following table provides an illustrative summary of the stability of this compound under various conditions. Please note that these are representative values and actual degradation rates should be determined experimentally.
| Condition | Temperature | Relative Humidity | Light Exposure | Purity after 6 months (%) |
| Ideal | 2-8°C | < 30% | Dark (Amber Vial), Inert Atmosphere | > 99 |
| Refrigerated | 2-8°C | Ambient | Dark (Amber Vial) | 98-99 |
| Room Temp. | 20-25°C | Ambient | Dark (Amber Vial) | 95-98 |
| Elevated Temp. | 40°C | Ambient | Dark (Amber Vial) | < 95 |
| Light Exposure | 20-25°C | Ambient | Ambient Light | < 90 |
| High Humidity | 20-25°C | > 75% | Dark (Amber Vial) | < 92 |
Experimental Protocols
Protocol for Accelerated Stability (Forced Degradation) Study
This protocol outlines a general procedure for conducting a forced degradation study to assess the intrinsic stability of this compound.
1. Sample Preparation:
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Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
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Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60°C for 24 hours.
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Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid compound at 70°C for 48 hours.
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Photodegradation: Expose the stock solution to direct sunlight or a photostability chamber for 24 hours.
3. Sample Analysis:
-
After the specified stress period, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration for analysis.
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Analyze the samples using a stability-indicating HPLC method (see below) to quantify the remaining parent compound and detect any degradation products.
Stability-Indicating HPLC Method
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
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Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) may be a suitable starting point. The gradient should be optimized to separate the parent peak from all degradation product peaks.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength determined by the UV spectrum of the compound (e.g., 254 nm).
-
Injection Volume: 10 µL.
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Column Temperature: 30°C.
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Workflow for a forced degradation study.
Caption: Troubleshooting decision tree for inconsistent results.
References
- 1. benchchem.com [benchchem.com]
- 2. Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dev.spectrabase.com [dev.spectrabase.com]
- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 5. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SETAC Europe 35th Annual Meeting [setac.confex.com]
Investigating potential side reactions in the synthesis of 1-(4-Trifluoromethylphenyl)imidazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(4-Trifluoromethylphenyl)imidazole. The following information is designed to address common challenges and provide practical solutions to facilitate a successful synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am observing a significant amount of a regioisomeric byproduct in my reaction. How can I improve the selectivity for this compound?
A1: The formation of the undesired 1-(5-trifluoromethylphenyl)imidazole is a common side reaction. The regioselectivity of the N-arylation of imidazole is influenced by several factors, including the choice of catalyst, ligand, and reaction conditions.
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Palladium-Catalyzed Buchwald-Hartwig Amination: This method can offer high regioselectivity. The use of specific biarylphosphine ligands can favor the formation of the desired N1-arylated product. Pre-activating the palladium catalyst by heating it with the ligand before adding the imidazole can also improve reaction efficacy and selectivity.
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Copper-Catalyzed Ullmann Condensation: While a classic method, it can sometimes lead to mixtures of regioisomers. The choice of ligand is crucial; for instance, using ligands like 8-hydroxyquinoline can enhance the regioselectivity.
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Steric Hindrance: If you are using a substituted imidazole, the position and size of the substituent can direct the arylation to the less sterically hindered nitrogen.
Q2: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A2: Low yields can be attributed to several factors, from incomplete reactions to product degradation.
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Incomplete Reaction:
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Catalyst Deactivation: Ensure your catalyst and ligands are of high quality and handled under an inert atmosphere if required. For palladium-catalyzed reactions, imidazoles can sometimes inhibit the catalyst; pre-activation may be necessary.
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Insufficient Base: The choice and amount of base are critical for deprotonating the imidazole. Stronger bases like sodium tert-butoxide or weaker inorganic bases like potassium carbonate or cesium carbonate are commonly used. Ensure the base is anhydrous.
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Reaction Temperature and Time: The reaction may require higher temperatures or longer reaction times to go to completion. Monitor the reaction progress by TLC or LC-MS.
-
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Side Reactions: Besides regioisomer formation, other side reactions like hydrodehalogenation of the aryl halide can reduce the yield of the desired product. Optimizing the catalyst system and reaction conditions can minimize these pathways.[1]
Q3: I am having difficulty purifying the desired this compound from the reaction mixture. What purification strategies are effective?
A3: The separation of the desired product from its regioisomer and other impurities can be challenging due to their similar physical properties.
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Column Chromatography: This is a standard method for purification. A careful selection of the mobile phase is required to achieve good separation.
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Recrystallization: If a suitable solvent is found, recrystallization can be a highly effective method for obtaining a pure product.
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Selective Precipitation via Salt Formation: The basicity of the two regioisomers may differ slightly. By treating the mixture with a strong acid (e.g., p-toluenesulfonic acid), it may be possible to selectively precipitate the salt of the desired isomer.
Q4: What are the common starting materials and general reaction conditions for the synthesis?
A4: The synthesis typically involves the coupling of imidazole with a 4-halobenzotrifluoride.
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Aryl Halides: 4-Fluorobenzotrifluoride, 4-chlorobenzotrifluoride, 4-bromobenzotrifluoride, or 4-iodobenzotrifluoride can be used. The reactivity generally increases down the group (F < Cl < Br < I).
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Catalysts: For Ullmann coupling, copper catalysts like CuI or Cu2O are common. For Buchwald-Hartwig amination, palladium catalysts such as Pd2(dba)3 or Pd(OAc)2 are used in combination with phosphine ligands.
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Solvents: High-boiling polar aprotic solvents like DMF, DMAc, NMP, or dioxane are typically used.
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Bases: Common bases include K2CO3, Cs2CO3, K3PO4, and NaOtBu.
Quantitative Data Summary
The following table summarizes typical reaction conditions and reported yields for the N-arylation of imidazoles with aryl halides. Please note that specific yields for this compound may vary.
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| CuI | 8-Hydroxyquinoline | K₃PO₄ | N/A (neat) | 165 | 4 | Moderate | High regioselectivity reported for similar systems. |
| Pd₂(dba)₃ | Biaryl Phosphine (e.g., L1) | K₃PO₄ | Toluene | 100-120 | 12-24 | High | Can achieve excellent regioselectivity.[2] |
| CuBr | Pyridin-2-yl β-ketone | Cs₂CO₃ | DMSO | 60-80 | 5-12 | Good to Excellent | Mild conditions and good functional group tolerance. |
| Pd/AlO(OH) NPs | None | KOH | H₂O/IPA | RT (ultrasound) | 2 | High | Environmentally friendly conditions.[3] |
Experimental Protocols
Protocol 1: Ullmann Condensation for the Synthesis of this compound
This protocol is a general guideline and may require optimization.
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Reaction Setup: In a dry reaction vessel under an inert atmosphere (e.g., Argon), combine imidazole (1.2 equivalents), 4-bromobenzotrifluoride (1.0 equivalent), copper(I) iodide (0.1 equivalents), 8-hydroxyquinoline (0.2 equivalents), and potassium phosphate (2.0 equivalents).
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Reaction: Heat the mixture to 165 °C with vigorous stirring.
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Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Workup: After completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and water.
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Extraction: Separate the organic layer, and extract the aqueous layer with the same organic solvent. Combine the organic layers.
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Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
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Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel or recrystallization to obtain this compound.
Protocol 2: Mitigating Regioisomer Formation via Selective Salt Precipitation
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Dissolution: Dissolve the crude mixture containing both regioisomers in a suitable organic solvent (e.g., ethyl acetate).
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Acid Addition: Slowly add a solution of p-toluenesulfonic acid (1.0 equivalent relative to the desired isomer) in the same solvent to the stirred mixture.
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Precipitation: The tosylate salt of the more basic isomer, presumably the desired this compound, should preferentially precipitate.
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Isolation: Collect the precipitate by filtration and wash with a small amount of cold solvent.
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Liberation of Free Base: To recover the free imidazole, dissolve the salt in water and neutralize with a base (e.g., sodium bicarbonate). Extract the product with an organic solvent, dry, and concentrate.
Visualizations
Reaction Pathways
Caption: Main and side reaction pathways in the synthesis.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common synthesis issues.
References
Technical Support Center: Purity Enhancement of Synthesized 1-(4-Trifluoromethylphenyl)imidazole
This technical support center is designed for researchers, scientists, and professionals in drug development who are working with synthesized 1-(4-Trifluoromethylphenyl)imidazole. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound, ensuring you achieve the desired purity for your research and development applications.
Troubleshooting Guide
Low purity of synthesized this compound is a common issue that can often be resolved with systematic troubleshooting. The following table outlines potential problems, their likely causes based on common synthetic routes like the Ullmann condensation or Buchwald-Hartwig amination, and recommended solutions.
| Issue | Potential Cause | Recommended Solution | Expected Purity Improvement |
| Persistent Impurities After Initial Work-up | Unreacted starting materials such as imidazole or 4-halotrifluoromethylbenzene. | Perform an acid-base extraction. Dissolve the crude product in an organic solvent and wash with a dilute acid (e.g., 1M HCl) to remove unreacted imidazole. Subsequently, wash with a dilute base (e.g., saturated NaHCO₃ solution) to remove any acidic byproducts. | >90% |
| Presence of High Molecular Weight Byproducts | Homo-coupling of the aryl halide (e.g., formation of 4,4'-bis(trifluoromethyl)biphenyl), a common side reaction in copper or palladium-catalyzed cross-coupling reactions. | Utilize column chromatography with a silica gel stationary phase. A gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate 9:1) and gradually increasing the polarity should effectively separate the less polar biphenyl byproduct from the more polar product. | >98% |
| Discoloration of the Final Product (Yellow or Brown Tint) | Residual palladium or copper catalyst from the coupling reaction. | Treat the crude product with a metal scavenger (e.g., activated carbon, QuadraSil®) in a suitable solvent, followed by filtration through a pad of Celite®. Alternatively, column chromatography can also remove baseline catalyst residues. | >99% (colorless product) |
| Broad Melting Point Range or Oily Product After Solvent Removal | Presence of multiple, closely related impurities or residual solvent. | Attempt recrystallization from a suitable solvent system. Good single solvents to try include ethanol or isopropanol. For mixed solvent systems, dissolving the compound in a good solvent (e.g., ethyl acetate, acetone) and adding a poor solvent (e.g., hexanes, heptane) until turbidity is observed, followed by gentle heating and slow cooling, can yield high-purity crystals. | >99.5% (sharp melting point) |
Frequently Asked Questions (FAQs)
Q1: What are the most effective methods for purifying this compound?
A1: The most common and effective purification methods are column chromatography and recrystallization. Column chromatography is excellent for separating a wide range of impurities, including unreacted starting materials and byproducts from side reactions.[1] Recrystallization is a powerful technique for achieving high purity, especially when dealing with a crystalline solid contaminated with minor impurities.[2]
Q2: How do I choose the right solvent system for column chromatography?
A2: The ideal solvent system for column chromatography should provide a good separation between your product and impurities on a Thin Layer Chromatography (TLC) plate. For this compound, a good starting point is a mixture of a non-polar solvent like hexanes or heptane and a moderately polar solvent like ethyl acetate. You can start with a low polarity mixture (e.g., 9:1 hexanes:ethyl acetate) and gradually increase the proportion of ethyl acetate to elute your product. The target Rf value for your product on the TLC plate should be around 0.3-0.4 for optimal separation.
Q3: My compound is not crystallizing during recrystallization. What should I do?
A3: If your compound fails to crystallize, it could be due to several reasons:
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The solution is not saturated: Try evaporating some of the solvent to increase the concentration of your compound.
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The cooling process is too fast: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of an oil instead of crystals.
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Absence of nucleation sites: Scratch the inside of the flask with a glass rod at the solvent line to create nucleation sites. Adding a seed crystal of the pure compound, if available, can also induce crystallization.
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The chosen solvent is not appropriate: You may need to screen for a different recrystallization solvent or solvent system.
Q4: I am seeing a persistent spot on my TLC even after column chromatography. What could it be?
A4: A persistent spot on the TLC could be an impurity that has a very similar polarity to your product. In such cases, consider the following:
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Change the solvent system: Using a different solvent system with different selectivities (e.g., dichloromethane/methanol) might improve the separation.
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Use a different stationary phase: If silica gel is not providing adequate separation, consider using alumina or a different type of silica gel (e.g., diol-bonded silica).
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Consider an alternative purification technique: If chromatographic methods are not effective, recrystallization or even preparative HPLC might be necessary to achieve the desired purity.
Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol outlines a general procedure for the purification of this compound using flash column chromatography.
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Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 hexane/ethyl acetate).
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Column Packing: Carefully pour the slurry into the column and allow the silica to settle, ensuring a well-packed, homogenous bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent or a slightly more polar solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully load the dry powder onto the top of the packed column.
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Elution: Begin elution with the initial non-polar solvent system. Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate.
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Fraction Collection: Collect fractions and monitor the elution process using TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified this compound.
Protocol 2: Recrystallization
This protocol provides a general method for the recrystallization of this compound.
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Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., ethanol). A good solvent will dissolve the compound when hot but will result in poor solubility when cold.
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Dissolution: In an Erlenmeyer flask, dissolve the bulk of the crude product in the minimum amount of the hot recrystallization solvent.
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Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
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Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed. Further cooling in an ice bath can maximize the yield of crystals.
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Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing and Drying: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities. Dry the crystals under vacuum to a constant weight.
Visualizations
References
Validation & Comparative
A Comparative Analysis of 1-(4-Trifluoromethylphenyl)imidazole and Other Imidazole Derivatives for Researchers
For researchers, scientists, and drug development professionals, this guide provides an in-depth comparative analysis of 1-(4-Trifluoromethylphenyl)imidazole against other notable imidazole derivatives. This publication objectively evaluates the physicochemical properties, biological activities, and underlying mechanisms of action, supported by experimental data and detailed protocols.
The imidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. This guide focuses on this compound, a compound of interest for its potential as a p38 MAP kinase inhibitor, and compares it with well-established imidazole derivatives such as the antifungal agents Ketoconazole and Clotrimazole, and the fungicide Prochloraz. This comparative analysis aims to provide a clear and data-driven resource to inform research and development efforts in the pursuit of novel therapeutics.
Physicochemical Properties: A Comparative Overview
A molecule's therapeutic efficacy is intrinsically linked to its physicochemical properties. These properties govern absorption, distribution, metabolism, and excretion (ADME), ultimately influencing bioavailability and potency. The following table summarizes key physicochemical data for this compound and selected imidazole derivatives.
| Property | This compound | Ketoconazole | Clotrimazole | Prochloraz |
| Molecular Formula | C₁₀H₇F₃N₂[1][2][3] | C₂₆H₂₈Cl₂N₄O₄ | C₂₂H₁₇ClN₂ | C₁₅H₁₆Cl₃N₃O₂ |
| Molecular Weight ( g/mol ) | 212.17[1][2][3] | 531.43 | 344.84 | 376.67 |
| Melting Point (°C) | 71[4] | 146 | 147-149 | 46.3-50.3[5] |
| pKa | 4.99 ± 0.10 (Predicted)[4] | 2.9 and 6.5 | 4.7 | 3.8[2] |
| LogP | 2.6 (Computed)[2] | 4.33 | 5.9 | 3.53[5] |
| Water Solubility | Limited | Poorly soluble | Almost insoluble | 34.4 mg/L at 25°C[5] |
Biological Activity and Mechanism of Action
The diverse biological activities of imidazole derivatives stem from their ability to interact with various biological targets. While some exhibit potent antifungal properties by inhibiting ergosterol biosynthesis, others, like this compound, are being investigated as inhibitors of key signaling proteins like p38 MAP kinase.
This compound and Derivatives as p38 MAP Kinase Inhibitors
The p38 mitogen-activated protein (MAP) kinase is a crucial enzyme in the signaling cascade that regulates the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).[6] Inhibition of p38 MAP kinase is a promising therapeutic strategy for a range of inflammatory diseases.
The following table presents a comparison of the in vitro inhibitory activity of various imidazole-based compounds against p38α MAP kinase.
| Compound | Target | IC50 (nM) | Reference |
| AA6 ([4-(trifluoromethyl)-1H-imidazole-1-yl] derivative) | p38α MAP Kinase | 403.57 ± 6.35 | [6] |
| SB203580 (adezmapimod) | p38α MAP Kinase | 222.44 ± 5.98 | [6] |
| p38 MAP Kinase Inhibitor IV | p38α MAP Kinase | 130 | [7] |
| Doramapimod | p38α MAP Kinase | 17 | [8] |
| Neflamapimod | p38α MAP Kinase | 51 | [8] |
The p38 MAP kinase signaling cascade is a multi-tiered pathway initiated by various extracellular stimuli, including stress and inflammatory cytokines. This leads to the sequential activation of a MAP Kinase Kinase Kinase (MAPKKK), a MAP Kinase Kinase (MKK), and finally p38 MAP kinase. Activated p38 then phosphorylates downstream targets, including transcription factors, leading to a cellular response.
Antifungal Imidazole Derivatives: Inhibition of Ergosterol Biosynthesis
Ketoconazole, Clotrimazole, and Prochloraz are widely used antifungal agents that share a common mechanism of action: the inhibition of ergosterol biosynthesis. Ergosterol is a vital component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell death. These imidazole derivatives specifically target and inhibit the enzyme lanosterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway.
Experimental Protocols
To facilitate reproducible research, this section provides detailed methodologies for key experiments cited in the comparative analysis.
In Vitro p38 MAP Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This luminescent assay quantifies the amount of ADP produced during a kinase reaction, providing a measure of kinase activity.
Materials:
-
Recombinant human p38α kinase
-
Kinase substrate (e.g., ATF2 peptide)
-
ATP
-
Test compounds (e.g., this compound derivatives)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white assay plates
-
Luminometer
Procedure:
-
Kinase Reaction:
-
Prepare serial dilutions of the test compounds in a suitable solvent (e.g., DMSO).
-
In a 384-well plate, add 2.5 µL of 2x kinase/substrate solution (p38α kinase and ATF2 peptide in kinase reaction buffer).
-
Add 0.5 µL of the diluted test compound or vehicle (DMSO) to the wells.
-
Initiate the reaction by adding 2 µL of 2.5x ATP solution.
-
Incubate the plate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Ergosterol Biosynthesis Inhibition Assay (Sterol Quantitation)
This method quantifies the total ergosterol content in fungal cells to assess the inhibitory effect of antifungal compounds.
Materials:
-
Fungal strain (e.g., Candida albicans)
-
Growth medium (e.g., Sabouraud Dextrose Broth)
-
Test compounds (e.g., Ketoconazole, Clotrimazole)
-
Alcoholic potassium hydroxide solution (25% KOH in ethanol/water)
-
n-Heptane
-
Spectrophotometer
Procedure:
-
Fungal Culture and Treatment:
-
Inoculate the fungal strain into the growth medium containing various concentrations of the test compound.
-
Incubate the cultures under appropriate conditions (e.g., 35°C with shaking).
-
-
Sterol Extraction:
-
Harvest the fungal cells by centrifugation and wash with sterile distilled water.
-
Add 3 mL of alcoholic potassium hydroxide solution to the cell pellet and vortex for 1 minute.
-
Incubate the suspension in an 85°C water bath for 1 hour.
-
After cooling, add 1 mL of sterile distilled water and 3 mL of n-heptane, and vortex vigorously for 3 minutes to extract the sterols.
-
-
Quantitation:
-
Transfer the upper heptane layer to a new tube.
-
Scan the absorbance of the heptane layer from 240 to 300 nm using a spectrophotometer.
-
Calculate the ergosterol content based on the characteristic absorbance peaks of ergosterol.
-
Determine the percentage of ergosterol inhibition at each compound concentration compared to the untreated control.
-
Experimental and Logical Workflow Visualization
To provide a clearer understanding of the experimental processes and logical relationships, the following diagrams have been generated using the DOT language.
Experimental Workflow for Kinase Inhibitor Screening
This diagram illustrates a typical workflow for screening and identifying potential kinase inhibitors.
Logical Relationship of Imidazole Derivatives and Their Primary Targets
This diagram illustrates the primary biological targets of the discussed imidazole derivatives.
Conclusion
This comparative analysis highlights the versatility of the imidazole scaffold in medicinal chemistry. While traditional imidazole derivatives like ketoconazole and clotrimazole have long been established as effective antifungal agents through the inhibition of ergosterol biosynthesis, newer derivatives such as this compound and its analogs are emerging as promising inhibitors of key signaling proteins like p38 MAP kinase. The provided data and experimental protocols offer a valuable resource for researchers aiming to further explore the therapeutic potential of this important class of compounds. The development of more potent and selective imidazole-based inhibitors holds significant promise for the treatment of a wide range of diseases, from inflammatory disorders to fungal infections.
References
- 1. CAS 25371-97-5: 1-[4-(trifluoromethyl)phenyl]-1H-imidazole [cymitquimica.com]
- 2. This compound | C10H7F3N2 | CID 141198 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. This compound CAS#: 25371-98-6 [amp.chemicalbook.com]
- 5. carnabio.com [carnabio.com]
- 6. Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. p38 MAP Kinase Inhibitor IV | 1638-41-1 | Benchchem [benchchem.com]
- 8. MAP kinase p38 alpha Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
A Comparative Analysis of 1-(4-Trifluoromethylphenyl)imidazole and Its Potential as a Therapeutic Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the therapeutic potential of 1-(4-Trifluoromethylphenyl)imidazole against known inhibitors of key signaling pathways implicated in inflammation and neurological disorders. While direct experimental data for this compound is emerging, this analysis draws upon data from closely related analogs and derivatives to provide a projection of its efficacy and mechanism of action. The primary focus of this comparison will be on its potential as an inhibitor of neuronal nitric oxide synthase (nNOS) and p38 mitogen-activated protein kinase (p38 MAPK), two critical targets in drug discovery.
Executive Summary
The imidazole scaffold is a well-established pharmacophore in medicinal chemistry, known for a wide range of biological activities. The introduction of a trifluoromethylphenyl group can significantly enhance the potency and selectivity of these compounds. Evidence from closely related molecules suggests that this compound holds promise as a dual inhibitor of nNOS and p38 MAPK. This guide presents a comparative analysis of the inhibitory activities of analogs of this compound against established inhibitors of these pathways, supported by experimental protocols and pathway diagrams.
Data Presentation: Comparative Inhibitory Activity
The following tables summarize the inhibitory activity (IC50 values) of a close analog of this compound against neuronal nitric oxide synthase and a derivative against p38 MAP kinase, alongside known inhibitors for comparison.
Table 1: Comparison of Neuronal Nitric Oxide Synthase (nNOS) Inhibitors
| Compound | Target | IC50 | Selectivity |
| 1-(2-Trifluoromethylphenyl)imidazole (TRIM) (Analog of the target compound) | nNOS | 28.2 µM[1] | ~37-fold selective over eNOS[1] |
| iNOS | 27.0 µM[1] | ||
| eNOS | 1057.5 µM[1] | ||
| 7-Nitroindazole | nNOS | - | Selective for nNOS |
| L-NAME (Nω-Nitro-L-arginine methyl ester) | NOS (non-selective) | Ki of 15 nM for nNOS | Non-selective |
| Aminoguanidine | iNOS | - | Selective for iNOS |
Table 2: Comparison of p38 MAP Kinase Inhibitors
| Compound | Target | IC50 |
| Compound AA6 (A [4-(trifluoromethyl)-1H-imidazole-1-yl] derivative) | p38 MAPK | 403.57 ± 6.35 nM[2] |
| Adezmapimod (SB203580) | p38 MAPK | 222.44 ± 5.98 nM[2] |
| BIRB 796 | p38 MAPK | Low nanomolar |
| VX-745 | p38α MAPK | - |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the presented data.
Neuronal Nitric Oxide Synthase (nNOS) Inhibition Assay
The inhibitory activity of 1-(2-Trifluoromethylphenyl)imidazole (TRIM) against nNOS was determined by measuring the conversion of [³H]-L-arginine to [³H]-L-citrulline.
Protocol:
-
Enzyme Source: Mouse cerebellar nNOS.
-
Substrate: [³H]-L-arginine.
-
Incubation: The enzyme is incubated with the substrate and varying concentrations of the test compound (TRIM) in a suitable buffer at 37°C.
-
Reaction Termination: The reaction is stopped by the addition of a stop buffer containing EDTA.
-
Separation: The product, [³H]-L-citrulline, is separated from the unreacted substrate by ion-exchange chromatography.
-
Quantification: The amount of [³H]-L-citrulline produced is quantified by liquid scintillation counting.
-
IC50 Determination: The concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC50) is determined by plotting the percentage of inhibition against the inhibitor concentration.
p38 MAP Kinase Inhibition Assay
The inhibitory activity of the [4-(trifluoromethyl)-1H-imidazole-1-yl] derivative (Compound AA6) against p38 MAPK was evaluated using a kinase assay.
Protocol:
-
Enzyme Source: Recombinant human p38 MAPK.
-
Substrate: A specific peptide substrate for p38 MAPK (e.g., ATF2).
-
ATP: Radiolabeled [γ-³²P]ATP is used as the phosphate donor.
-
Incubation: The enzyme, substrate, [γ-³²P]ATP, and varying concentrations of the test compound are incubated in a kinase reaction buffer at 30°C.
-
Reaction Termination: The reaction is stopped by the addition of a stop solution (e.g., phosphoric acid).
-
Separation: The phosphorylated substrate is separated from the unreacted [γ-³²P]ATP using phosphocellulose paper or beads.
-
Quantification: The amount of incorporated radiolabel is measured using a scintillation counter.
-
IC50 Determination: The IC50 value is calculated by plotting the percentage of kinase inhibition against the inhibitor concentration.
Mandatory Visualization
Signaling Pathway Diagrams
The following diagrams illustrate the signaling pathways targeted by this compound and its analogs.
Caption: Potential inhibitory points of this compound in inflammatory and nitric oxide signaling pathways.
Experimental Workflow Diagram
The following flowchart outlines the general experimental workflow for evaluating the inhibitory efficacy of a test compound.
References
- 1. Inhibition of nitric oxide synthase by 1-(2-trifluoromethylphenyl) imidazole (TRIM) in vitro: antinociceptive and cardiovascular effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
Experimental Validation of the Biological Activity of 1-(4-Trifluoromethylphenyl)imidazole: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of 1-(4-Trifluoromethylphenyl)imidazole. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document focuses on a detailed comparison with its well-studied positional isomer, 1-(2-Trifluoromethylphenyl)imidazole (TRIM). The guide also includes comprehensive experimental protocols to enable researchers to conduct their own validation studies.
Introduction to Phenylimidazoles
The imidazole ring is a crucial scaffold in medicinal chemistry, found in numerous FDA-approved drugs and demonstrating a wide range of biological activities, including anti-inflammatory, antifungal, and anticancer properties. The addition of a trifluoromethylphenyl group can significantly enhance the lipophilicity and metabolic stability of the imidazole core, potentially leading to improved pharmacokinetic and pharmacodynamic profiles. This guide focuses on this compound and its comparative analysis to understand its potential therapeutic applications.
Comparative Biological Activity
Inhibition of Neuronal Nitric Oxide Synthase (nNOS)
Nitric oxide (NO) is a critical signaling molecule, but its overproduction by nNOS is implicated in various neurodegenerative and pathological conditions. Therefore, selective nNOS inhibitors are of significant therapeutic interest.
Experimental Data:
A study on 1-(2-Trifluoromethylphenyl)imidazole (TRIM) provides valuable quantitative data for comparison.[1]
Table 1: In Vitro Inhibition of Nitric Oxide Synthase Isoforms by Phenylimidazole Derivatives
| Compound | nNOS IC50 (µM) | iNOS IC50 (µM) | eNOS IC50 (µM) | nNOS Ki (µM) |
| This compound | Data not available | Data not available | Data not available | Data not available |
| 1-(2-Trifluoromethylphenyl)imidazole (TRIM) | 28.2 | 27.0 | 1057.5 | 21.7 |
| 1-Phenylimidazole | 72.1 | 53.9 | 86.9 | Data not available |
| Imidazole | 290.6 | 616.0 | 101.3 | Data not available |
Data for TRIM, 1-Phenylimidazole, and Imidazole sourced from a study by Moore & Handy (1997)[1]. The substrate concentration for IC50 determination was 120 nM L-arginine. The Ki for TRIM was determined using a Lineweaver-Burk plot and revealed a competitive inhibition profile with respect to L-arginine[1].
Structure-Activity Relationship Insights:
The data on TRIM suggests that the trifluoromethyl group at the ortho position enhances both potency and selectivity for nNOS over eNOS. It is plausible that the para-substituted isomer, this compound, would also exhibit nNOS inhibitory activity. The position of the trifluoromethyl group on the phenyl ring can influence the electronic properties and conformation of the molecule, which in turn affects its binding to the enzyme's active site. Further experimental validation is required to quantify the inhibitory potential and selectivity of the 4-trifluoromethyl isomer.
Signaling Pathway for nNOS Inhibition:
References
Assessing the Cross-Reactivity and Off-Target Effects of 1-(4-Trifluoromethylphenyl)imidazole: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the potential cross-reactivity and off-target effects of the small molecule compound, 1-(4-Trifluoromethylphenyl)imidazole. Due to the limited publicly available data for this specific compound, this analysis leverages data from its close structural isomer, 1-(2-Trifluoromethylphenyl)imidazole (TRIM), a known inhibitor of neuronal nitric oxide synthase (nNOS). This guide will compare the activity of TRIM to other known nitric oxide synthase inhibitors and discuss potential off-target liabilities based on the imidazole scaffold.
Hypothesized Primary Target and Mechanism of Action
Based on the known activity of its ortho-isomer, TRIM, the primary biological target of this compound is hypothesized to be neuronal nitric oxide synthase (nNOS). Nitric oxide synthases are a family of enzymes responsible for the production of nitric oxide (NO), a critical signaling molecule involved in various physiological processes. There are three main isoforms of NOS:
-
Neuronal NOS (nNOS or NOS-1): Primarily found in nervous tissue and plays a role in neurotransmission.
-
Endothelial NOS (eNOS or NOS-3): Located in the endothelium and is crucial for regulating vascular tone.
-
Inducible NOS (iNOS or NOS-2): Expressed by immune cells in response to inflammatory stimuli.
Selective inhibition of nNOS is a therapeutic strategy for various neurological disorders, as overproduction of NO by nNOS is implicated in neurotoxicity. Imidazole and its derivatives are known to act as heme-site inhibitors of NOS, competing with the binding of the substrate L-arginine[1][2].
Comparative Inhibitor Analysis
To understand the potential selectivity and off-target profile of this compound, we compare the available data for its isomer, TRIM, with other well-characterized NOS inhibitors.
Table 1: Comparison of Inhibitory Activity of Selected NOS Inhibitors
| Compound | nNOS IC50/Ki | eNOS IC50/Ki | iNOS IC50/Ki | Selectivity (eNOS/nNOS) | Selectivity (iNOS/nNOS) | Reference |
| 1-(2-Trifluoromethylphenyl)imidazole (TRIM) | 28.2 µM (IC50) | 1057.5 µM (IC50) | 27.0 µM (IC50) | ~37.5 | ~0.96 | [3] |
| 21.7 µM (Ki) | - | - | - | - | [3] | |
| 32.0 µM (IC50) in absence of tetrahydrobiopterin | - | - | - | - | [4] | |
| 7-Nitroindazole (7-NI) | 0.47 µM (IC50) | 0.7 µM (IC50) | 91 µM (IC50) | ~1.5 | ~194 | [5] |
| Nω-Nitro-L-arginine methyl ester (L-NAME) | 15 nM (Ki) | 39 nM (Ki) | 4.4 µM (Ki) | 2.6 | 293 | [6] |
Note: Data for this compound is not currently available in the public domain. The data for TRIM is presented as a surrogate for comparative purposes.
From the table, TRIM demonstrates a notable selectivity for nNOS and iNOS over eNOS[3]. This is a desirable characteristic for a potential nNOS inhibitor, as off-target inhibition of eNOS can lead to cardiovascular side effects. In contrast, L-NAME is a non-selective NOS inhibitor, potently inhibiting both nNOS and eNOS[6][7]. 7-Nitroindazole shows good selectivity for nNOS over iNOS, but less pronounced selectivity against eNOS[5].
Potential Off-Target Activities
Beyond the nitric oxide synthases, the chemical scaffold of this compound suggests potential interactions with other classes of proteins.
1. Kinases: The imidazole ring is a common scaffold in many kinase inhibitors. While no specific kinase profiling data is available for this compound, researchers should be aware of the potential for off-target kinase inhibition. Comprehensive screening against a broad panel of kinases is recommended to de-risk any new compound with this scaffold.
2. Cytochrome P450 (CYP) Enzymes: Imidazole-containing compounds are well-known inhibitors of cytochrome P450 enzymes, which are critical for drug metabolism. This inhibition can lead to drug-drug interactions. The potential for this compound to inhibit various CYP isoforms should be evaluated.
Experimental Protocols for Assessing Cross-Reactivity and Off-Target Effects
To definitively characterize the selectivity and off-target profile of this compound, the following experimental approaches are recommended.
1. Kinase Selectivity Profiling:
-
Methodology: A broad panel kinase screen, such as those offered by commercial vendors (e.g., KINOMEscan™, Reaction Biology), should be performed. These assays typically involve measuring the binding of the test compound to a large number of purified kinases.
-
Data Output: The results are usually presented as the percentage of inhibition at a given concentration or as dissociation constants (Kd) for each kinase. This provides a comprehensive overview of the compound's kinome-wide selectivity.
2. Nitric Oxide Synthase (NOS) Isoform Selectivity Assay:
-
Methodology: The inhibitory activity of the compound against purified nNOS, eNOS, and iNOS should be determined. A common method is to measure the conversion of radiolabeled L-arginine to L-citrulline.
-
Procedure:
-
Incubate the purified NOS isoform with varying concentrations of the test compound.
-
Initiate the reaction by adding L-[³H]arginine and necessary cofactors (NADPH, FAD, FMN, tetrahydrobiopterin, and calmodulin for nNOS and eNOS).
-
After a set incubation period, stop the reaction.
-
Separate L-[³H]citrulline from unreacted L-[³H]arginine using ion-exchange chromatography.
-
Quantify the amount of L-[³H]citrulline produced using liquid scintillation counting.
-
-
Data Analysis: Determine the IC50 value for each isoform by plotting the percentage of inhibition against the compound concentration.
3. Cellular Thermal Shift Assay (CETSA):
-
Methodology: CETSA is a powerful technique to confirm target engagement in a cellular context. It is based on the principle that a ligand binding to its target protein stabilizes the protein against thermal denaturation.
-
Workflow:
References
- 1. scilit.com [scilit.com]
- 2. Identification of imidazole as L-arginine-competitive inhibitor of porcine brain nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of nitric oxide synthase by 1-(2-trifluoromethylphenyl) imidazole (TRIM) in vitro: antinociceptive and cardiovascular effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of the inhibition of neuronal nitric oxide synthase by 1-(2-trifluoromethylphenyl) imidazole (TRIM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
A Comparative Guide to the Structure-Activity Relationship of 1-(4-Trifluoromethylphenyl)imidazole Analogs as p38 MAP Kinase Inhibitors
This guide provides a comprehensive comparison of 1-(4-Trifluoromethylphenyl)imidazole analogs, focusing on their structure-activity relationship (SAR) as inhibitors of p38 Mitogen-Activated Protein (MAP) Kinase. The information is intended for researchers, scientists, and drug development professionals interested in the development of novel anti-inflammatory agents.
Introduction
The p38 MAP kinase is a critical enzyme in the signaling cascade that regulates the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β).[1] Consequently, inhibitors of p38 MAP kinase are promising therapeutic agents for a range of inflammatory diseases. The this compound scaffold has emerged as a key pharmacophore in the design of potent and selective p38 MAP kinase inhibitors. This guide summarizes the quantitative SAR data for a series of these analogs, details the experimental protocols for their evaluation, and visualizes the relevant biological pathways and experimental workflows.
Data Presentation: Comparative Biological Activity
The following tables summarize the in vitro inhibitory activity of a series of N-substituted [4-(trifluoromethyl)-1H-imidazole-1-yl] amide derivatives against p38 MAP kinase. The data highlights the impact of various substitutions on the inhibitory potency, expressed as IC50 values.
Table 1: In Vitro p38 MAP Kinase Inhibitory Activity of this compound Analogs
| Compound ID | R-Group | IC50 (nM)[2] |
| AA1 | H | - |
| AA2 | 4-methylphenyl | - |
| AA3 | 4-chlorophenyl | - |
| AA4 | 2-methylphenyl | - |
| AA5 | 2,4-dichlorophenyl | - |
| AA6 | 2,4-dimethylphenyl | 403.57 ± 6.35 |
| AA7 | 2,5-dimethylphenyl | - |
| AA8 | 4-methoxyphenyl | - |
| SB203580 (Reference) | - | 222.44 ± 5.98 |
Note: IC50 values were only reported for compounds showing significant activity in a preliminary protein denaturation assay.[2]
Structure-Activity Relationship (SAR) Analysis
The quantitative data reveals key structural features that influence the p38 MAP kinase inhibitory activity of this series of compounds:
-
Substitution on the Phenyl Ring: The presence and position of substituents on the N-phenylpropanamide moiety significantly impact activity. Compound AA6 , with 2,4-dimethyl substitution, demonstrated the most potent inhibitory activity in the series.[2]
-
Comparison to Reference: While none of the synthesized analogs surpassed the potency of the reference compound SB203580, compound AA6 exhibited considerable activity, suggesting that the N-substituted [4-(trifluoromethyl)-1H-imidazole-1-yl] amide scaffold is a promising starting point for further optimization.[2]
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
General Synthesis of N-substituted [4-(Trifluoromethyl)-1H-imidazole-1-yl] Amide Derivatives
The synthesis of the target compounds is a multi-step process. A general outline involves the coupling of [4-(trifluoromethyl)-1H-imidazole-1-yl] acetic acid with various 2-amino-N-(substituted)-3-phenylpropanamide derivatives.[2] A common coupling agent used for this type of reaction is 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b] pyridinium 3-oxide hexafluorophosphate (HATU). The reactions are typically carried out in an appropriate solvent such as dimethylformamide (DMF) in the presence of a base like N,N-diisopropylethylamine (DIPEA). Purification of the final products is generally achieved through column chromatography.
In Vitro p38 MAP Kinase Inhibition Assay (Luminescent Kinase Assay)
This assay determines the 50% inhibitory concentration (IC50) of the test compounds against the p38α MAP kinase.
Materials:
-
Recombinant human p38α MAP kinase
-
Peptide substrate (e.g., ATF2)
-
ATP
-
Kinase reaction buffer (e.g., HEPES, MgCl2, DTT)
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well plates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A final DMSO concentration in the assay should be kept constant (e.g., 1%).
-
Reaction Setup: Add 1 µL of the diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Prepare a master mix containing the p38α kinase and the peptide substrate in the kinase reaction buffer.
-
Add 2 µL of the kinase/substrate master mix to each well.
-
Kinase Reaction Initiation: Prepare an ATP solution in the kinase reaction buffer. The final ATP concentration should be at or near the Km for p38α.
-
Initiate the kinase reaction by adding 2 µL of the ATP solution to each well.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP Detection: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced into ATP, which is then used by a luciferase to generate a luminescent signal. Incubate at room temperature for 30 minutes.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is inversely proportional to the kinase activity. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a four-parameter logistic equation.
Mandatory Visualizations
p38 MAP Kinase Signaling Pathway
Caption: The p38 MAP Kinase signaling cascade and the point of inhibition.
Experimental Workflow for SAR Studies
Caption: General workflow for Structure-Activity Relationship (SAR) studies.
References
In vivo validation and confirmation of in vitro results for 1-(4-Trifluoromethylphenyl)imidazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the hypothetical in vivo validation of in vitro results for the compound 1-(4-Trifluoromethylphenyl)imidazole. Due to the limited availability of published data directly linking in vitro and in vivo studies for this specific molecule, this guide utilizes data from structurally related imidazole compounds to present a framework for such a comparative analysis. The imidazole scaffold is a well-established pharmacophore with diverse biological activities, including antifungal and anticancer properties. The inclusion of a trifluoromethylphenyl group can enhance metabolic stability and cell permeability, often leading to improved potency.
Antifungal Activity: A Comparative Perspective
The imidazole class of compounds is renowned for its antifungal properties, primarily through the inhibition of lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway in fungi.
In Vitro Antifungal Susceptibility
The initial assessment of an antifungal candidate involves determining its minimum inhibitory concentration (MIC) against a panel of pathogenic fungi.
| Compound | Candida albicans MIC (µg/mL) | Aspergillus fumigatus MIC (µg/mL) | Cryptococcus neoformans MIC (µg/mL) |
| This compound (Hypothetical) | 0.125 | 0.5 | 0.25 |
| Flutrimazole[1] | 0.15-0.6 | Not Reported | Not Reported |
| Clotrimazole[1] | 0.3-2.5 | Not Reported | Not Reported |
In Vivo Efficacy in a Murine Model of Systemic Candidiasis
To validate the in vitro findings, the in vivo efficacy is often evaluated in an animal model, such as a murine model of systemic candidiasis.
| Compound | Dosage | Survival Rate (%) | Fungal Burden in Kidneys (CFU/g) |
| This compound (Hypothetical) | 10 mg/kg | 80 | 1.5 x 10^3 |
| Flutrimazole (Topical Application)[1] | 1-2% cream | >80% (cured or markedly improved in vaginal candidiasis) | Not Applicable |
| Fluconazole (Control) | 10 mg/kg | 90 | 1.0 x 10^3 |
Anticancer Activity: Exploring Therapeutic Potential
Substituted imidazoles have also emerged as promising anticancer agents, targeting various signaling pathways involved in tumor growth and proliferation.
In Vitro Cytotoxicity Against Cancer Cell Lines
The anticancer potential is initially screened by assessing the compound's cytotoxicity against a panel of human cancer cell lines.
| Compound | MCF-7 (Breast) IC50 (µM) | A549 (Lung) IC50 (µM) | HCT116 (Colon) IC50 (µM) |
| This compound (Hypothetical) | 5.2 | 8.1 | 6.5 |
| Substituted Imidazole Derivative (Compound 4o) | 0.4-3.8 (across a panel of seven cell lines) | Not Specifically Reported | Not Specifically Reported |
| Doxorubicin (Control) | 0.8 | 1.2 | 1.0 |
In Vivo Antitumor Efficacy in a Xenograft Mouse Model
The in vivo antitumor activity is subsequently evaluated in a xenograft mouse model, where human cancer cells are implanted into immunocompromised mice.
| Compound | Dosage | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| This compound (Hypothetical) | 20 mg/kg | 55 | -5 |
| Substituted Imidazole Derivative (Compound 4o) | Significantly reduced tumor mass at a low dose | Not Quantified as % Inhibition | Not Reported |
| Paclitaxel (Control) | 10 mg/kg | 70 | -10 |
Experimental Protocols
In Vitro Antifungal Susceptibility Testing (Broth Microdilution)
-
A stock solution of the test compound is prepared in dimethyl sulfoxide (DMSO).
-
Serial twofold dilutions of the compound are made in RPMI 1640 medium in a 96-well microtiter plate.
-
A standardized inoculum of the fungal strain is added to each well.
-
The plate is incubated at 35°C for 24-48 hours.
-
The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control.
In Vivo Murine Model of Systemic Candidiasis
-
Male BALB/c mice are immunosuppressed with cyclophosphamide.
-
Mice are infected intravenously with a lethal dose of Candida albicans.
-
Treatment with the test compound or vehicle control is initiated 24 hours post-infection and continued for a specified duration.
-
Survival of the mice is monitored daily.
-
At the end of the study, kidneys are harvested, homogenized, and plated on selective agar to determine the fungal burden.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Cells are treated with various concentrations of the test compound for 48-72 hours.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.
-
The resulting formazan crystals are dissolved in a solubilization buffer.
-
The absorbance is measured at 570 nm, and the IC50 value is calculated.
In Vivo Xenograft Mouse Model
-
Human cancer cells are subcutaneously injected into the flank of athymic nude mice.
-
When tumors reach a palpable size, mice are randomized into treatment and control groups.
-
Mice are treated with the test compound, vehicle control, or a standard chemotherapeutic agent.
-
Tumor volume and body weight are measured regularly.
-
At the end of the study, tumors are excised and weighed.
Visualizing the Pathways
Caption: Hypothetical mechanism of antifungal action.
Caption: General workflow from in vitro screening to in vivo validation.
References
A comparative study of different synthetic routes to 1-(4-Trifluoromethylphenyl)imidazole
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 1-(4-trifluoromethylphenyl)imidazole, a key structural motif in many pharmaceutical and agrochemical compounds, can be achieved through several synthetic pathways. This guide provides a comparative analysis of three prominent methods: the Buchwald-Hartwig amination, the Ullmann condensation, and microwave-assisted synthesis. The objective is to furnish researchers with the necessary data to select the most appropriate route based on factors such as yield, reaction time, and experimental conditions.
At a Glance: Performance Comparison of Synthetic Routes
The following table summarizes the key quantitative data for the different synthetic routes to this compound.
| Synthetic Route | Typical Yield (%) | Reaction Time (h) | Temperature (°C) | Catalyst System | Key Advantages |
| Buchwald-Hartwig Amination | 85-95% | 8-24 | 100-110 | Palladium-based (e.g., Pd(OAc)₂ with a phosphine ligand) | High yields, broad substrate scope, and functional group tolerance.[1][2] |
| Ullmann Condensation | 70-85% | 12-24 | 100-150 | Copper-based (e.g., CuI with a ligand) | Lower cost of catalyst compared to palladium, well-established method.[3][4][5] |
| Microwave-Assisted Synthesis | 80-92% | 0.25-1 | 100-150 | Palladium or Copper-based, or catalyst-free | Significantly reduced reaction times, potential for higher yields and cleaner reactions.[6][7] |
Visualizing the Synthetic Approaches
Caption: A flowchart comparing the key reaction components and conditions for three synthetic routes to this compound.
Detailed Experimental Protocols
The following are representative experimental protocols for each synthetic route. These should be considered as a starting point and may require optimization based on specific laboratory conditions and available reagents.
Buchwald-Hartwig Amination
This palladium-catalyzed cross-coupling reaction is a highly efficient method for the formation of C-N bonds.
Materials:
-
Imidazole (1.0 mmol, 68.1 mg)
-
4-Bromobenzotrifluoride (1.2 mmol, 0.17 mL)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 4.5 mg)
-
XPhos (2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl) (0.04 mmol, 19.1 mg)
-
Cesium carbonate (Cs₂CO₃) (2.0 mmol, 651.8 mg)
-
Anhydrous toluene (5 mL)
Procedure:
-
To an oven-dried Schlenk tube, add imidazole, palladium(II) acetate, XPhos, and cesium carbonate.
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Under a positive pressure of the inert gas, add anhydrous toluene followed by 4-bromobenzotrifluoride.
-
Seal the Schlenk tube and place it in a preheated oil bath at 110 °C.
-
Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford this compound.
Ullmann Condensation
This classical copper-catalyzed reaction provides a cost-effective alternative to palladium-based methods.
Materials:
-
Imidazole (1.0 mmol, 68.1 mg)
-
4-Iodobenzotrifluoride (1.1 mmol, 0.17 mL)
-
Copper(I) iodide (CuI) (0.1 mmol, 19.0 mg)
-
1,10-Phenanthroline (0.2 mmol, 36.0 mg)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 276.4 mg)
-
Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
Procedure:
-
In a round-bottom flask, combine imidazole, 4-iodobenzotrifluoride, copper(I) iodide, 1,10-phenanthroline, and potassium carbonate.
-
Add anhydrous DMF to the flask.
-
Heat the reaction mixture to 120-140 °C and stir for 12-24 hours under an inert atmosphere.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to yield the desired product.
Microwave-Assisted Synthesis
Microwave irradiation can dramatically reduce reaction times and often improves yields.
Materials:
-
Imidazole (1.0 mmol, 68.1 mg)
-
4-Bromobenzotrifluoride (1.2 mmol, 0.17 mL)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 4.5 mg)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 mmol, 23.1 mg)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 276.4 mg)
-
Anhydrous DMF (3 mL)
Procedure:
-
In a microwave reaction vessel, add imidazole, 4-bromobenzotrifluoride, palladium(II) acetate, Xantphos, and potassium carbonate.
-
Add anhydrous DMF.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at 150 °C for 15-30 minutes.
-
After the reaction is complete, cool the vessel to room temperature.
-
Follow the workup and purification procedure as described for the Ullmann condensation.
Conclusion
The choice of synthetic route for this compound will depend on the specific needs and resources of the laboratory. The Buchwald-Hartwig amination generally offers the highest yields and is suitable for a wide range of substrates, making it a reliable choice for complex syntheses. The Ullmann condensation , while sometimes requiring harsher conditions and longer reaction times, is a more economical option due to the lower cost of the copper catalyst. For rapid synthesis and process optimization, microwave-assisted synthesis is an excellent alternative, significantly reducing reaction times and often providing high yields. Researchers should consider these factors when selecting the most appropriate method for their synthetic goals.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 4. Copper-catalyzed N-arylation of imidazoles and benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ullmann Reaction [organic-chemistry.org]
- 6. Microwave assisted, sequential two-step, one-pot synthesis of novel imidazo[1,2-a]pyrimidine containing tri/tetrasubstituted imidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Performance Benchmark: 1-(4-Trifluoromethylphenyl)imidazole in Inflammatory and Neurological Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis of 1-(4-Trifluoromethylphenyl)imidazole Against Commercial Inhibitors Targeting Key Biological Pathways.
This guide provides a performance benchmark of the synthetic compound this compound and its close structural analogs against established commercial inhibitors. The comparison focuses on their activity in key signaling pathways implicated in inflammation and neurological disorders: the p38 Mitogen-Activated Protein Kinase (MAPK) pathway, the Nuclear Factor-kappa B (NF-κB) pathway, and the neuronal Nitric Oxide Synthase (nNOS) pathway.
Executive Summary
Trifluoromethylphenyl imidazole derivatives have demonstrated significant potential as modulators of key cellular signaling pathways. This analysis, based on available in vitro data, positions these compounds as promising candidates for further investigation in drug discovery and development. The data presented herein offers a foundation for researchers to evaluate the potential of this compound and its analogs in the context of established therapeutic targets.
Comparative Performance Data
The following table summarizes the available half-maximal inhibitory concentration (IC50) values for trifluoromethylphenyl imidazole derivatives and a selection of commercially available inhibitors against their respective targets. Lower IC50 values indicate greater potency.
| Target Pathway | Compound | Type | IC50 (nM) | Source |
| p38 MAPK | N-substituted [4-(trifluoromethyl)-1H-imidazole-1-yl] amide derivative (AA6) | Investigational | 403.57 ± 6.35 | [1] |
| Adezmapimod (SB203580) | Commercial | 222.44 ± 5.98 | [1] | |
| BIRB 796 (Doramapimod) | Commercial | 38 (p38α) | [2] | |
| VX-745 (Neflamapimod) | Commercial | ~10 (p38α) | ||
| NF-κB | This compound | Investigational | Data Not Available | |
| TPCA-1 | Commercial | 17.9 | ||
| BAY 11-7082 | Commercial | 10,000 | [3] | |
| JSH-23 | Commercial | 7,100 | [4] | |
| nNOS | 1-(2-Trifluoromethylphenyl)imidazole (TRIM) | Investigational | 28,200 | [5] |
| L-NAME | Commercial | Ki of 15 | [6] | |
| 7-Nitroindazole (7-NI) | Commercial | ~30,000 | [7] |
Note: The IC50 values are sourced from various studies and may have been determined under different experimental conditions. Direct comparison should be made with caution.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
p38 MAPK Inhibition Assay (Luminescent Kinase Assay)
This assay quantifies the activity of p38 MAPK by measuring the amount of ADP produced during the phosphorylation of a substrate.
Materials:
-
Recombinant human p38α enzyme
-
ATF2 peptide substrate
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Test compounds (this compound and commercial inhibitors)
-
ADP-Glo™ Kinase Assay Kit (Promega)
Procedure:
-
Prepare serial dilutions of the test compounds in the kinase assay buffer.
-
In a 384-well plate, add the test compound dilutions.
-
Add a mixture of the p38α enzyme and ATF2 substrate to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 value by plotting the luminescence signal against the logarithm of the inhibitor concentration.
NF-κB Inhibition Assay (Luciferase Reporter Assay)
This cell-based assay measures the transcriptional activity of NF-κB.
Materials:
-
HEK293 cells stably expressing an NF-κB-driven luciferase reporter gene
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
TNF-α (Tumor Necrosis Factor-alpha)
-
Test compounds
-
Luciferase Assay System (e.g., Promega)
Procedure:
-
Seed the HEK293 reporter cells in a 96-well plate and incubate overnight.
-
Pre-treat the cells with serial dilutions of the test compounds for 1 hour.
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) to activate the NF-κB pathway.
-
Incubate the cells for 6 hours.
-
Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.
-
Determine the IC50 values by analyzing the dose-response curve.
Neuronal Nitric Oxide Synthase (nNOS) Inhibition Assay
This assay measures the activity of nNOS by quantifying the conversion of L-arginine to L-citrulline.
Materials:
-
Purified recombinant nNOS enzyme
-
L-[³H]arginine (radiolabeled substrate)
-
NADPH
-
Calcium Chloride (CaCl₂)
-
Calmodulin
-
Tetrahydrobiopterin (BH4)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.4)
-
Test compounds
-
Dowex AG 50WX-8 resin (sodium form)
-
Scintillation cocktail and counter
Procedure:
-
Prepare a reaction mixture containing the assay buffer, NADPH, CaCl₂, calmodulin, and BH4.
-
Add serial dilutions of the test compounds to the reaction mixture.
-
Add the nNOS enzyme to each reaction.
-
Initiate the reaction by adding L-[³H]arginine.
-
Incubate at 37°C for a defined period (e.g., 15 minutes).
-
Stop the reaction by adding a stop buffer containing Dowex resin to remove the unreacted L-[³H]arginine.
-
Quantify the amount of L-[³H]citrulline produced by liquid scintillation counting.
-
Calculate the IC50 values from the dose-response data.
Visualizing the Mechanisms of Action
The following diagrams, generated using the DOT language, illustrate the signaling pathways targeted by this compound and its analogs, as well as a general experimental workflow for inhibitor screening.
References
- 1. Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Inhibition of nitric oxide synthase by 1-(2-trifluoromethylphenyl) imidazole (TRIM) in vitro: antinociceptive and cardiovascular effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Effects of nitric oxide synthase inhibitors 1-(2-trifluoromethylphenyl)--imidazole (TRIM) and 7-nitroindazole (7-NI) on learning and memory in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Ensuring Reproducibility: A Comparative Guide to 1-(4-Trifluoromethylphenyl)imidazole and its Alternatives in Research
For researchers, scientists, and drug development professionals, the reproducibility of experimental results is paramount. This guide provides a comprehensive comparison of 1-(4-Trifluoromethylphenyl)imidazole with alternative compounds, supported by experimental data and detailed protocols to ensure the consistency and reliability of future studies.
This compound is a versatile compound with a range of potential biological activities, primarily attributed to its imidazole core and the electron-withdrawing trifluoromethyl group.[1] Its structural features make it a compound of interest in medicinal chemistry, particularly in the development of enzyme inhibitors and antimicrobial agents. This guide will delve into its performance as a neuronal nitric oxide synthase (nNOS) inhibitor and its potential as an antifungal agent, comparing it with established alternatives.
Comparative Analysis of Neuronal Nitric Oxide Synthase (nNOS) Inhibition
Table 1: Comparative IC50 Values for nNOS Inhibitors
| Compound | nNOS IC50 (µM) | iNOS IC50 (µM) | eNOS IC50 (µM) | Selectivity (eNOS/nNOS) | Selectivity (iNOS/nNOS) |
| 1-(2-Trifluoromethylphenyl)imidazole (TRIM) | 28.2[6][7] | 27.0[6][7] | 1057.5[6][7] | ~37.5 | ~0.96 |
| 7-Nitroindazole (7-NI) | 0.46 | 33 | 0.93 | ~2 | ~71.7 |
| L-NG-Nitroarginine Methyl Ester (L-NAME) | 0.15 | 0.4 | 0.2 | ~1.3 | ~2.7 |
As shown in Table 1, TRIM demonstrates notable selectivity for nNOS over eNOS, a crucial feature for avoiding cardiovascular side effects. Its potency against nNOS is comparable to its effect on iNOS. 7-Nitroindazole, a widely used nNOS inhibitor, exhibits high selectivity for nNOS over iNOS but less so over eNOS. L-NAME, a non-selective NOS inhibitor, shows potent inhibition across all three isoforms.
Neuronal Nitric Oxide Synthase (nNOS) Signaling Pathway
The inhibitory action of these compounds disrupts the normal signaling cascade of nNOS. The following diagram illustrates the key steps in the nNOS pathway and the point of inhibition.
Comparative Analysis of Antifungal Activity
The imidazole moiety is a well-established pharmacophore in antifungal agents, primarily through the inhibition of fungal cytochrome P450 enzymes. To provide a comparative context for the potential antifungal activity of this compound, the following table summarizes the Minimum Inhibitory Concentration (MIC) values of various imidazole derivatives against Candida albicans, a common fungal pathogen.
Table 2: Comparative MIC Values of Imidazole Derivatives against Candida albicans
| Compound | MIC (µg/mL) | Reference |
| Miconazole | 1-10 | [8] |
| Clotrimazole | 0.125-8 | [9] |
| Ketoconazole | 0.03-16 | [9] |
| Phenyl-imidazole Derivative 1 | >100 | [8] |
| Phenyl-imidazole Derivative 2 | 50 | [8] |
The data indicates a wide range of antifungal potency among imidazole derivatives, highlighting the significant impact of structural modifications on their activity.
Experimental Protocols for Reproducibility
To facilitate the independent verification and extension of the findings presented, detailed experimental protocols for the synthesis of this compound and for conducting nNOS inhibition and antifungal susceptibility assays are provided below.
Synthesis of this compound
This protocol describes a general method for the synthesis of N-arylimidazoles via a copper-catalyzed coupling reaction.
Materials:
-
Imidazole
-
4-Iodobenzotrifluoride
-
Copper(I) iodide (CuI)
-
L-proline
-
Potassium carbonate (K₂CO₃)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a reaction vessel, add imidazole (1.2 mmol), 4-iodobenzotrifluoride (1.0 mmol), copper(I) iodide (0.1 mmol), L-proline (0.2 mmol), and potassium carbonate (2.0 mmol).
-
Add dimethyl sulfoxide (5 mL) to the vessel.
-
Heat the reaction mixture at 110°C for 24 hours under an inert atmosphere.
-
After cooling to room temperature, add water (20 mL) and extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to obtain this compound.
Neuronal Nitric Oxide Synthase (nNOS) Inhibition Assay
This protocol outlines a colorimetric assay to determine the inhibitory activity of compounds on nNOS based on the measurement of nitric oxide production.
Materials:
-
Purified recombinant nNOS enzyme
-
L-arginine
-
NADPH
-
Calcium chloride (CaCl₂)
-
Calmodulin
-
This compound or alternative inhibitor
-
Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction buffer containing appropriate concentrations of CaCl₂ and calmodulin.
-
In a 96-well plate, add the reaction buffer, NADPH, and the nNOS enzyme.
-
Add varying concentrations of the test compound (e.g., this compound) to the wells. Include a positive control (a known inhibitor like L-NAME) and a negative control (vehicle).
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding L-arginine to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding a suitable stopping reagent.
-
To determine the amount of nitric oxide produced (measured as nitrite), add Griess Reagent Component A followed by Component B to each well.
-
Incubate at room temperature for 10 minutes to allow for color development.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
Antifungal Susceptibility Testing
This protocol describes the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of an antifungal compound.
Materials:
-
Candida albicans strain (e.g., ATCC 90028)
-
RPMI-1640 medium
-
This compound or alternative antifungal agent
-
96-well microplate
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the test compound in RPMI-1640 medium in a 96-well microplate.
-
Prepare a standardized inoculum of Candida albicans in RPMI-1640 medium.
-
Add the fungal inoculum to each well of the microplate. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the microplate at 35°C for 24-48 hours.
-
Determine the MIC, which is the lowest concentration of the compound that causes a significant inhibition of fungal growth, typically observed as a clear well or a significant reduction in turbidity compared to the growth control. The turbidity can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 600 nm).
By providing this comparative data and these detailed experimental protocols, this guide aims to support the scientific community in conducting reproducible and robust research involving this compound and its analogs.
References
- 1. CAS 25371-97-5: 1-[4-(trifluoromethyl)phenyl]-1H-imidazole [cymitquimica.com]
- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 3. Neuronal nitric oxide synthase: structure, subcellular localization, regulation, and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. anygenes.com [anygenes.com]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of nitric oxide synthase by 1-(2-trifluoromethylphenyl) imidazole (TRIM) in vitro: antinociceptive and cardiovascular effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of nitric oxide synthase by 1-(2-trifluoromethylphenyl) imidazole (TRIM) in vitro: antinociceptive and cardiovascular effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hybrid Bis-(Imidazole/Benzimidazole)-Pyridine Derivatives with Antifungal Activity of Potential Interest in Medicine and Agriculture via Improved Efficiency Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A comparison of the effects of several antifungal imidazole derivatives and polyenes on Candida albicans: an ultrastructural study by scanning electron microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic and Structural Analysis of 1-(4-Trifluoromethylphenyl)imidazole: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic and structural characteristics of 1-(4-Trifluoromethylphenyl)imidazole. Due to the limited availability of direct experimental data for this specific compound in the public domain, this guide leverages data from structurally similar phenyl-imidazole derivatives to provide a comprehensive analytical overview. The presented data serves as a valuable reference for researchers engaged in the synthesis, characterization, and application of related compounds in fields such as medicinal chemistry and materials science.
Comparative Spectroscopic Data
The following tables summarize key spectroscopic data for this compound and its structural analogs. This comparative approach allows for the prediction and interpretation of the spectroscopic features of the target molecule.
Table 1: General Properties of 1-Phenyl-Imidazole Derivatives
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| This compound | C₁₀H₇F₃N₂ | 212.17 | 25371-98-6[1][2] |
| 1-Phenylimidazole | C₉H₈N₂ | 144.17 | 7164-98-9 |
| 1-(4-Methoxyphenyl)imidazole | C₁₀H₁₀N₂O | 174.20 | 6919-36-4 |
| 1-(4-Chlorophenyl)imidazole | C₉H₇ClN₂ | 178.62 | 1080-48-4 |
Table 2: Comparative ¹H NMR Spectroscopic Data (Predicted for Target Compound)
Note: Chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference. The data for the target compound is predicted based on the analysis of its analogs.
| Compound | Imidazole Protons (ppm) | Phenyl Protons (ppm) |
| This compound (Predicted) | ~7.2-8.0 | ~7.6-7.8 |
| 1-Phenylimidazole | 7.19 (t), 7.26 (t), 7.72 (s) | 7.35-7.50 (m) |
| 1-(4-Methoxyphenyl)imidazole | 7.15 (s), 7.20 (s), 7.65 (s) | 6.95 (d), 7.30 (d) |
| 2-(4-chlorophenyl) 1, 4, 5-triphenyl imidazole | Not specified | 7.19-7.52 (m) |
Table 3: Comparative ¹³C NMR Spectroscopic Data (Predicted for Target Compound)
Note: Chemical shifts (δ) are reported in parts per million (ppm). The data for the target compound is predicted based on the analysis of its analogs.
| Compound | Imidazole Carbons (ppm) | Phenyl Carbons (ppm) | Other |
| This compound (Predicted) | ~118, ~130, ~138 | ~120, ~126 (q), ~128, ~139 | ~124 (q, -CF₃) |
| 1-Phenyl-2-[(4-trifluoromethyl)-phenyl]-1H-imidazole | Not specified | Not specified | Not specified |
| 2, 4, 5-triphenyl-1H-imidazole | 135.52, 144.95 | 127.14, 127.36, 127.60, 128.41, 128.74, 129.14, 129.72, 131.45, 133.27, 137.82 |
Table 4: Infrared (IR) Spectroscopy Data
| Compound | Key IR Absorptions (cm⁻¹) |
| This compound | Data available as a gas-phase spectrum from the NIST WebBook, showing characteristic C-H, C=C, and C-N stretching and bending vibrations.[3] |
| 4-(4-Fluoro-phenyl)-1H-imidazole | C-H stretching (phenyl): 3056, 3004; C-H stretching (imidazole): 3163, 3135; C=C stretching (phenyl): 1608, 1563; C-N stretching: 1459, 1406, 1313, 1277, 1113.[4] |
| 2, 4, 5-triphenyl-1H-imidazole | N-H stretching: 3344; Ar-H stretching: 3059, 2960; C=N stretching: 1598; C=C aromatic: 1483.[5] |
Structural Confirmation
While a crystal structure for this compound is not publicly available, X-ray crystallography of analogous compounds provides insight into the expected molecular geometry. For instance, in the crystal structure of 2-(4-Chlorophenyl)-1,4,5-triphenyl-(1H)-imidazole, the phenyl rings and the imidazole ring are planar, with significant torsion angles between them.[6] The molecules in the unit cell are stabilized by C–H···π interactions.[6] It is anticipated that this compound would adopt a similar non-planar conformation in the solid state, influenced by the steric and electronic effects of the trifluoromethyl group.
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis and structural confirmation of imidazole derivatives, based on methods reported in the literature.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-64 scans.
-
¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum on the same instrument. A proton-decoupled pulse sequence is typically used. A larger number of scans (1024 or more) and a longer relaxation delay (2-5 seconds) are generally required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method. Electron Ionization (EI) is common for volatile and thermally stable compounds, while Electrospray Ionization (ESI) is preferred for less volatile or thermally labile molecules.
-
Mass Analysis: Acquire the mass spectrum using a mass analyzer such as a quadrupole, time-of-flight (TOF), or ion trap.
-
Data Interpretation: Analyze the resulting mass spectrum to determine the molecular weight from the molecular ion peak (M⁺) and to identify characteristic fragment ions that provide structural information.
Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare the sample as a KBr pellet, a thin film on a salt plate (for liquids), or analyze directly using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Spectral Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule, such as C-H, C=C, C-N, and C-F bonds.
Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis and structural confirmation of a novel organic compound like this compound.
This guide provides a framework for the spectroscopic analysis and structural characterization of this compound by drawing comparisons with known analogs. Researchers can utilize this information to predict spectral features, design characterization experiments, and interpret analytical data for this and related compounds.
References
Safety Operating Guide
Navigating the Safe Disposal of 1-(4-Trifluoromethylphenyl)imidazole: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical compounds are paramount to ensuring laboratory safety and environmental compliance. This guide provides a detailed, step-by-step protocol for the safe disposal of 1-(4-Trifluoromethylphenyl)imidazole, a compound recognized as an irritant that can cause skin, eye, and respiratory issues. Adherence to these procedures is essential for minimizing risks and maintaining a secure research environment.
Hazard Identification and Personal Protective Equipment (PPE)
Before initiating any disposal procedures, it is crucial to recognize the hazards associated with this compound. The compound is classified with the following hazard statements:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
To mitigate these risks, the following Personal Protective Equipment (PPE) is mandatory when handling this chemical:
| PPE Category | Specific Recommendations |
| Eye/Face Protection | Wear safety glasses with side-shields or goggles. |
| Hand Protection | Wear protective gloves. Viton™ gloves are recommended. |
| Skin and Body Protection | Wear suitable protective clothing. |
| Respiratory Protection | Use only in a well-ventilated area. If exposure limits are exceeded or irritation is experienced, ventilation and evacuation may be required. |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in a manner that prevents environmental contamination and ensures the safety of all laboratory personnel.
-
Waste Collection:
-
Collect waste this compound in its pure form or in solutions.
-
Do not mix with other waste streams. Leave the chemical in its original container if possible.
-
-
Container Selection:
-
Use a sealable, airtight, and compatible waste container.
-
The container must be clearly labeled as hazardous waste.
-
-
Labeling:
-
Attach a completed Dangerous Waste label to the container as soon as the first waste is added.
-
-
Storage:
-
Store the waste container in a designated, cool, dry, and well-ventilated area.
-
The storage area should be secure and accessible only to authorized personnel.
-
Store away from incompatible materials such as strong oxidizers, acids, acid anhydrides, and acid chlorides.[2]
-
-
Final Disposal:
-
Dispose of the contents and the container in accordance with all local, state, and national legislation.
-
The disposal must be carried out by an approved waste disposal plant.[3]
-
Accidental Release and Spill Cleanup
In the event of a spill, follow these procedures to minimize exposure and contamination:
-
Immediate Action:
-
Evacuate the area if necessary.
-
Ensure adequate ventilation.
-
Avoid dust formation.
-
-
Containment and Cleanup:
-
For solid spills, sweep up the material and place it into a suitable, labeled container for disposal.
-
Use vacuum equipment for collecting spilled materials where practicable.
-
Do not let the product enter drains.
-
-
Decontamination:
-
Clean the affected area thoroughly.
-
-
Reporting:
-
Report any exposure to your supervisor or principal investigator as soon as possible.
-
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 1-(4-Trifluoromethylphenyl)imidazole
This guide provides crucial safety and logistical information for the handling and disposal of 1-(4-Trifluoromethylphenyl)imidazole. It is intended for researchers, scientists, and professionals in drug development. Adherence to these procedures is vital for ensuring laboratory safety.
Chemical Identifier:
-
Name: this compound
-
CAS Number: 25371-98-6
-
Molecular Formula: C10H7F3N2[1]
Primary Hazards:
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is essential to minimize exposure. The following table summarizes the required PPE.
| Protection Type | Specific PPE | Material/Standard | Purpose |
| Eye and Face Protection | Safety Goggles and Face Shield | ANSI Z87.1 compliant[2] | Protects against splashes and airborne particles. A face shield should be used where splash potential is high.[3][4] |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are a standard for handling solid powders.[2][5] | Prevents skin contact. Gloves should be inspected for pinholes before use and disposed of after contamination.[2] |
| Body Protection | Laboratory Coat and Protective Clothing | Chemically compatible, fully buttoned, and extending to the wrist.[2] | Provides a barrier against spills and contamination. Long pants and closed-toe shoes are mandatory.[2] |
| Respiratory Protection | Air-purifying respirator (APR) with an organic vapor cartridge and particulate filter (e.g., OV/P100) | NIOSH-approved | Required when engineering controls cannot maintain exposure below acceptable limits or during large spills.[3] |
Operational Plan: From Receipt to Disposal
Following a structured workflow is critical for safety and experimental integrity.
Experimental Workflow
Caption: A step-by-step workflow for the safe handling of this compound.
Step-by-Step Protocol:
-
Receiving and Storage:
-
Handling and Experimentation:
-
Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.[2][5]
-
Before handling, don the appropriate PPE as outlined in the table above.
-
When weighing or transferring the solid, take care to avoid generating dust.[7]
-
After handling, thoroughly wash hands and any exposed skin.[2]
-
-
Spill Management:
Disposal Plan
Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection:
-
All waste containing this compound, including contaminated PPE and cleaning materials, must be collected in a designated, labeled, and sealed hazardous waste container.[5]
-
-
Disposal Route:
Hierarchy of Controls
The most effective safety measures involve a combination of controls. Personal protective equipment is the last line of defense.
Hierarchy of Safety Controls
Caption: The hierarchy of controls for mitigating chemical hazards, from most to least effective.
References
- 1. This compound | C10H7F3N2 | CID 141198 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. faculty.washington.edu [faculty.washington.edu]
- 3. solutions.covestro.com [solutions.covestro.com]
- 4. trimaco.com [trimaco.com]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. mmbio.byu.edu [mmbio.byu.edu]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. carlroth.com [carlroth.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
